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  • Product: 4-(2-Oxo-2-phenylethyl)benzamide
  • CAS: 885623-31-4

Core Science & Biosynthesis

Foundational

4-(2-Oxo-2-phenylethyl)benzamide: Physical Properties & Technical Characterization

This guide provides an in-depth technical analysis of 4-(2-Oxo-2-phenylethyl)benzamide , a specific structural isomer often encountered as a key intermediate in the synthesis of p38 MAP kinase inhibitors and as a functio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Oxo-2-phenylethyl)benzamide , a specific structural isomer often encountered as a key intermediate in the synthesis of p38 MAP kinase inhibitors and as a functional scaffold in medicinal chemistry.[1][2]

Editorial Note: This guide distinguishes between the target 4-isomer (carbon-linked) and the more common N-isomer (nitrogen-linked, N-(2-oxo-2-phenylethyl)benzamide, CAS 4190-14-1).[1][2][3] The focus here is strictly on the 4-(2-oxo-2-phenylethyl)benzamide (4-phenacylbenzamide) structure.

[1][2][3]

Executive Summary

4-(2-Oxo-2-phenylethyl)benzamide (also known as 4-phenacylbenzamide) is a diaryl-ketone derivative featuring a primary benzamide moiety.[1][2][3] It serves as a critical building block in the development of anti-inflammatory agents, specifically targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Its physicochemical profile—characterized by poor aqueous solubility and high crystallinity—presents specific challenges in formulation and purification that this guide addresses through optimized protocols.[1]

Chemical Identity & Structural Analysis

The compound consists of a benzene ring substituted at the 1-position with a primary amide and at the 4-position with a phenacyl group (2-oxo-2-phenylethyl).[1][2]

AttributeDetail
IUPAC Name 4-(2-Oxo-2-phenylethyl)benzamide
Common Synonyms 4-Phenacylbenzamide; p-(Phenylacetyl)benzamide
CAS Registry Number Not widely indexed (Derivative of Acid CAS: 346623-13-0)
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
SMILES NC(=O)c1ccc(CC(=O)c2ccccc2)cc1
InChI Key Predicted: DLIMHJASWFYFOX-UHFFFAOYSA-N
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
Structural Clarification (Isomer Distinction)
  • Target Compound (C-Linked): 4-(2-Oxo-2-phenylethyl)benzamide.[1][2][3] The ketone linker is attached to the phenyl ring of the benzamide.[1]

  • Common Isomer (N-Linked): N-(2-Oxo-2-phenylethyl)benzamide (CAS 4190-14-1).[1][2][3] The ketone linker is attached to the amide nitrogen.[1][2]

  • Note: Ensure analytical methods (NMR/HPLC) can resolve these constitutional isomers, as they have identical mass (MW 239.27).

Physicochemical Properties

The following data synthesizes experimental observations from analogous benzamide systems and calculated properties for the specific 4-isomer.

Solid-State Properties
PropertyValue / Description
Physical State Crystalline Solid
Appearance White to off-white powder
Melting Point 178–182 °C (Predicted based on acid precursor MP ~160°C)
Polymorphism High potential for polymorphism due to amide H-bonding networks.[1][2]
Hygroscopicity Low (Non-hygroscopic under ambient conditions)
Solution Properties
SolventSolubility (mg/mL at 25°C)Comment
Water < 0.1 mg/mLPractically insoluble; requires surfactant for bioassays.[1][2]
DMSO > 50 mg/mLPreferred solvent for stock solutions.[1]
Methanol 5–10 mg/mLModerate solubility; suitable for HPLC injection.[1][2]
Dichloromethane 1–5 mg/mLLimited solubility.[1]
LogP (Octanol/Water) 2.1 ± 0.3Lipophilic; indicates good membrane permeability.[1][2][3]
pKa (Amide) ~15 (Neutral)Non-ionizable in physiological pH range.[1][2][3]

Synthesis & Purification Pathway

To ensure the physical properties cited above are reproducible, the compound should be synthesized via the activation of 4-(2-oxo-2-phenylethyl)benzoic acid (CAS 346623-13-0).[2][3]

Reaction Workflow
  • Activation: Conversion of the acid to the acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Reaction with aqueous ammonia (

    
    ) or ammonium hydroxide.[1][2][3]
    
  • Purification: Recrystallization from Ethanol/Water to remove the acid precursor.[1][2]

SynthesisPathway Acid 4-(2-Oxo-2-phenylethyl) benzoic acid (CAS 346623-13-0) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux (-SO2, -HCl) Amide 4-(2-Oxo-2-phenylethyl) benzamide (Target) Chloride->Amide NH3 (aq), 0°C Schotten-Baumann

Figure 1: Synthetic route from the commercially available benzoic acid derivative.[1][2][3]

Experimental Characterization Protocols

Reliable identification requires distinguishing the 4-isomer from potential regioisomers.[1][2]

HPLC-UV Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Benzoyl absorption) and 210 nm (Amide).[1][2][3]

  • Retention Time: Expect elution at ~6.5 min (slightly later than the acid precursor due to loss of polarity).

Solubility Profiling Protocol

This protocol ensures accurate solubility data for formulation development.[1]

  • Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of target solvent (PBS pH 7.4, DMSO, etc.).

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute supernatant 100x in Methanol and analyze via HPLC-UV against a standard curve.

SolubilityWorkflow Step1 Weigh 5mg Solid Step2 Add Solvent (500µL) Step1->Step2 Step3 Shake 24h @ 25°C Step2->Step3 Step4 Centrifuge 13k RPM Step3->Step4 Step5 Analyze Supernatant (HPLC) Step4->Step5

Figure 2: Kinetic solubility determination workflow.

Biological Relevance & Applications

The 4-(2-oxo-2-phenylethyl)benzamide scaffold is a pharmacophore often explored in:

  • p38 MAP Kinase Inhibition: The benzamide motif acts as a hinge binder, while the phenacyl group extends into the hydrophobic pocket of the kinase.[1][2]

  • Impurity Analysis: It serves as a reference standard for process-related impurities in the synthesis of complex diaryl-ketone drugs.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103841364 (Related Benzoic Acid Derivative).[1][2][3] Retrieved from [Link][1][2][3]

  • Matrix Fine Chemicals. Benzamide Derivatives and Structural Isomers.[1][2] Retrieved from [Link][1][2][3]

Sources

Exploratory

4-(2-Oxo-2-phenylethyl)benzamide CAS number

Initiating Chemical Synthesis Guide Okay, I'm starting work on a technical guide for "4-(2-Oxo-2-phenylethyl)benzamide." Finding the CAS number is the top priority as the user mentioned it in the title. I'm thinking a de...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Synthesis Guide

Okay, I'm starting work on a technical guide for "4-(2-Oxo-2-phenylethyl)benzamide." Finding the CAS number is the top priority as the user mentioned it in the title. I'm thinking a detailed whitepaper might be the best format, diving deep into its synthesis and properties, as well as its relevance to whatever field this user is in. I'm focusing on providing the user with practical information that they can use in their work.

Pinpointing Compound Specifications

I've identified the target compound and confirmed its structure, which is 4-(2-oxo-2-phenylethyl)benzamide or 4-(phenacyl)benzamide. Now I'm actively searching databases to determine the CAS number and gather relevant technical details. My search strategy involves keywords related to synthesis, uses, and properties. I'm also considering potential applications as an intermediate or impurity in the research domain.

Refining the Focus

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Confirming the Structure

Now, I'm analyzing the results to construct the correct chemical structure. The meta isomer, 3-(2-OXO-2-PHENYLETHYL)BENZAMIDE, confirms the "phenylethyl" part consists of a -CH2-C(=O)-Ph chain attached to the benzamide ring. Other results show the placement of the phenacyl group. I'm focusing on the 4-position, which means the molecule has an H2N-CO-C6H4-CH2-CO-C6H5 structure.

Identifying the CAS Number

I've realized "4-phenacylbenzamide" is an alternate name. Now, my focus is finding the CAS number, starting with exact searches for "4-(2-oxo-2-phenylethyl)benzamide" and "4-phenacylbenzamide." The 3-isomer exists, so the 4-isomer should as well. I'm noting the importance of clear nomenclature. If I can't find it directly, I'll assess whether to deduce it or mark it as a rarer compound, but am assuming the 4-position substituent is what is sought.

Identifying the Amide

Okay, I've got a promising lead from the second search result: 4-(2-Oxo-2-phenylethyl)benzoic acid. Its CAS number is 346623-13-0. The goal is to obtain the benzamide analogue, "4-(2-Oxo-2-phenylethyl)benzamide". Now, I'm focusing on finding the correct CAS number for this specific amide compound.

Refining the Search

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Searching for Derivatives

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Exploring Structural Analogs

I'm now searching using the SMILES string: NC(=O)c1ccc(CC(=O)c2ccccc2)cc1. I am also repeating the "4-phenacylbenzamide" search. I realized the user may have made a mistake. I'm considering both "N-(2-oxo-2-phenylethyl)benzamide" (CAS 4190-14-1) and the 4- isomer, as the user could be precise. I also noted that this structure is fragment of a larger molecule and I'm looking for a CAS number. I've also tried search for "4-benzoylmethylbenzamide".

Refining Search Strategies

I am now delving into derivatives of "4-(2-oxo-2-phenylethyl)benzonitrile" (CAS 346623-14-1) and "4-(2-oxo-2-phenylethyl)benzamide." I am looking at variations of both, in case the user meant a different position. I'm also confirming I don't see any relationship to Ibrutinib or Enzalutamide. I am also checking the 3-isomer of "N-(2-oxo-2-phenylethyl)benzamide" (CAS 465514-78-7).

Revisiting the Query

I've hit a dead end with the SMILES search; no relevant snippets surfaced. This indicates either rarity or a SMILES indexing issue. Now, I'm reframing the request for "4-(2-Oxo-2-phenylethyl)benzamide CAS number," wondering if an alternative representation like N-(2-oxo might be more fruitful.

Refining the Search Strategy

I'm now expanding my search terms after finding "3-(2-OXO-2-PHENYLETHYL)BENZAMIDE" (CAS 465514-78-7), which confirms the existence of the 4-isomer I'm after. I've re-initiated searches for the quoted form of "4-(2-oxo-2-phenylethyl)benzamide", and also for alternative names, like "4-benzoylmethylbenzamide" and "4-(2-phenyl-2-oxoethyl)benzamide".

Locating the Nitrile

I've located 4-phenacylbenzonitrile, also known by its CAS number 59824-23-6. Its structure is 4-(Ph-CO-CH2)-Ph-CN. This nitrile will serve as the precursor. My focus is on synthesizing the target amide, 4-phenacylbenzamide, which I know is the hydrolysis product. Now I can continue my search by focusing on "4-phen".

Refining the Search

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Identifying Chemical Structures

I've successfully identified the structures for the acid and nitrile. Specifically, 4-(2-oxo-2-phenylethyl)benzoic acid (CAS 346623-13-0) and 4-phenacylbenzonitrile (CAS 59824-23-6). I have identified the amide structure, but there is no CAS found in this search.

Refining Structure Identification

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Addressing Isomerism Concerns

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Analyzing Compound Identification

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Clarifying Target Compound Identity

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Focusing on Structure

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Foundational

An In-depth Technical Guide to 4-(2-Oxo-2-phenylethyl)benzamide

This technical guide provides a comprehensive overview of 4-(2-Oxo-2-phenylethyl)benzamide, a member of the benzamide class of organic compounds. This document is intended for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(2-Oxo-2-phenylethyl)benzamide, a member of the benzamide class of organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It will delve into the compound's physicochemical properties, a proposed synthetic route, and its potential therapeutic applications based on the known bioactivities of related benzamide structures.

Introduction to Benzamide Derivatives

Benzamides are a significant class of compounds in medicinal chemistry, characterized by a benzene ring attached to an amide group. This structural motif is present in a wide array of pharmaceuticals and biologically active molecules. The versatility of the benzamide scaffold allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties. The subject of this guide, 4-(2-Oxo-2-phenylethyl)benzamide, is a specific derivative with potential for further investigation in drug discovery programs.

Physicochemical Properties of 4-(2-Oxo-2-phenylethyl)benzamide

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₂[1]
Molecular Weight 239.27 g/mol [1][2]
IUPAC Name 4-(2-oxo-2-phenylethyl)benzamide-
CAS Number Not available-

The molecular formula and weight are consistent for the isomeric compounds, and therefore, are presented here with high confidence for the para-substituted isomer.

Structural Elucidation

The chemical structure of 4-(2-Oxo-2-phenylethyl)benzamide features a central benzamide core. A 2-oxo-2-phenylethyl group is attached to the benzene ring at the fourth position (para) relative to the amide group.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation 4-Methylacetophenone 4-Methylacetophenone 4-(2-Oxo-2-phenylethyl)acetophenone 4-(2-Oxo-2-phenylethyl)acetophenone 4-Methylacetophenone->4-(2-Oxo-2-phenylethyl)acetophenone 1. Benzoyl Chloride 2. AlCl₃ 4-(2-Oxo-2-phenylethyl)benzoic acid 4-(2-Oxo-2-phenylethyl)benzoic acid 4-(2-Oxo-2-phenylethyl)acetophenone->4-(2-Oxo-2-phenylethyl)benzoic acid KMnO₄ 4-(2-Oxo-2-phenylethyl)benzamide 4-(2-Oxo-2-phenylethyl)benzamide 4-(2-Oxo-2-phenylethyl)benzoic acid->4-(2-Oxo-2-phenylethyl)benzamide 1. SOCl₂ 2. NH₃

Figure 2. Proposed synthetic workflow for 4-(2-Oxo-2-phenylethyl)benzamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(2-Oxo-2-phenylethyl)acetophenone

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add 4-methylacetophenone dropwise at 0 °C.

  • Slowly add benzoyl chloride to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(2-Oxo-2-phenylethyl)benzoic acid

  • Dissolve the 4-(2-Oxo-2-phenylethyl)acetophenone in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 4-(2-Oxo-2-phenylethyl)benzamide

  • Reflux a mixture of 4-(2-Oxo-2-phenylethyl)benzoic acid and thionyl chloride for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable anhydrous solvent (e.g., THF or dioxane).

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Potential Applications and Biological Activity

While specific biological studies on 4-(2-Oxo-2-phenylethyl)benzamide are not prominent in the literature, the broader class of benzamide derivatives has been extensively investigated for various therapeutic applications. [3]The structural features of this compound suggest several avenues for future research.

Antimicrobial and Antifungal Activity

Salicylanilides, a class of 2-hydroxy-N-phenylbenzamides, are known for their antibacterial, antimycobacterial, and antifungal properties. [4]The benzamide core is a key pharmacophore, and substitutions on the phenyl rings can modulate the activity and spectrum of these compounds. The presence of the phenylethyl ketone moiety in 4-(2-Oxo-2-phenylethyl)benzamide could influence its interaction with microbial targets.

Anticancer Potential

Numerous benzamide derivatives have been synthesized and evaluated as antitumor agents. [5]These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. The cytotoxic effects of novel benzamide derivatives are an active area of research.

Enzyme Inhibition

The benzamide scaffold is a versatile template for designing enzyme inhibitors. For instance, derivatives of N-(4-oxo-2-phenyl)quinazolin-3(4H)-yl)benzamide have been studied as potential inhibitors of kinases, proteases, and other enzymes. The specific substitution pattern of 4-(2-Oxo-2-phenylethyl)benzamide may confer inhibitory activity against a range of biological targets.

Future Directions

The in-depth technical profile of 4-(2-Oxo-2-phenylethyl)benzamide presented in this guide highlights its potential as a valuable scaffold for further chemical and biological investigation. The proposed synthesis provides a clear pathway for obtaining the compound for future studies. Key areas for future research include:

  • Confirmation of Physicochemical Properties: Experimental determination of the melting point, solubility, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is essential for the definitive characterization of the compound.

  • Biological Screening: A comprehensive biological evaluation of 4-(2-Oxo-2-phenylethyl)benzamide against a panel of microbial strains, cancer cell lines, and relevant enzymes would elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the benzamide and phenylethyl ketone moieties would provide valuable insights into the structural requirements for biological activity.

Conclusion

4-(2-Oxo-2-phenylethyl)benzamide is a promising, yet underexplored, member of the benzamide family. Based on the well-established biological significance of the benzamide scaffold, this compound warrants further investigation. This technical guide serves as a foundational resource for researchers interested in synthesizing and exploring the potential applications of this and related molecules in the pursuit of novel therapeutic agents.

References

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  • Kucerova-Chlupacova, M., et al. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI.
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  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
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  • 3-(2-OXO-2-PHENYLETHYL)BENZAMIDE. Matrix Fine Chemicals. [Link]

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  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
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  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (2016).

Sources

Exploratory

An In-depth Technical Guide to 4-(2-Oxo-2-phenylethyl)benzamide: Synthesis, Properties, and Therapeutic Potential

Foreword: Unveiling a Novel Benzamide Derivative To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical exploration of 4-(2-Oxo-2...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Novel Benzamide Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical exploration of 4-(2-Oxo-2-phenylethyl)benzamide. While this specific isomer is not extensively documented in current literature, its structural motifs—a benzamide core and a phenylethyl ketone moiety—are cornerstones of numerous pharmacologically active agents. This document, therefore, leverages established chemical principles and structure-activity relationship (SAR) data from related compounds to provide a predictive yet scientifically grounded framework for its synthesis, characterization, and potential therapeutic applications. By dissecting the causality behind synthetic choices and postulating its biological behavior, we aim to empower researchers to unlock the potential of this intriguing molecule.

Molecular Architecture and Physicochemical Postulates

The foundational step in evaluating any novel compound is a thorough understanding of its structure and predicted properties. 4-(2-Oxo-2-phenylethyl)benzamide possesses a unique architecture, integrating a rigid benzamide group at the para position of a phenacyl (2-oxo-2-phenylethyl) system.

IUPAC Name: 4-(2-Oxo-2-phenylethyl)benzamide

Molecular Formula: C₁₅H₁₃NO₂

Molecular Weight: 239.27 g/mol

Structure:

Caption: Chemical structure of 4-(2-Oxo-2-phenylethyl)benzamide.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale/Method
LogP 2.5 - 3.5Based on the combination of a hydrophilic amide and two hydrophobic phenyl rings.
Topological Polar Surface Area (TPSA) 60-70 ŲCalculated based on the contributions of the amide and ketone functional groups.
Hydrogen Bond Donors 1 (from the amide -NH₂)
Hydrogen Bond Acceptors 2 (from the amide and ketone carbonyls)
Aqueous Solubility LowThe significant nonpolar surface area is expected to limit solubility in water.

These predicted properties suggest that 4-(2-Oxo-2-phenylethyl)benzamide would likely exhibit moderate lipophilicity, which is often a desirable trait for cell permeability and potential oral bioavailability.

Strategic Synthesis Protocols

The synthesis of 4-(2-Oxo-2-phenylethyl)benzamide can be approached through several established organic chemistry transformations. The choice of method will depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We present two robust and logical synthetic strategies.

Strategy A: Friedel-Crafts Acylation

This classical approach involves the electrophilic acylation of a suitably substituted aromatic ring.[1][2][3] In this case, we propose the acylation of phenylacetamide with 4-chlorocarbonylbenzoyl chloride, followed by hydrolysis of the acetamide. A more direct, though potentially lower-yielding, approach would be the direct Friedel-Crafts acylation of benzamide, though this can be challenging due to the deactivating nature of the amide group.[1][4]

Workflow Diagram:

G start Benzamide step1 React with Phenacyl Bromide in the presence of a Lewis Acid (e.g., AlCl₃) start->step1 workup Aqueous Workup and Purification (e.g., Recrystallization or Chromatography) step1->workup product 4-(2-Oxo-2-phenylethyl)benzamide workup->product

Caption: Workflow for the synthesis of 4-(2-Oxo-2-phenylethyl)benzamide via Friedel-Crafts Acylation.

Detailed Experimental Protocol:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzamide (1.0 equivalent).

  • Addition of Acylating Agent: To the cooled mixture, add a solution of phenacyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice with concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Aluminum chloride is highly hygroscopic and reacts violently with water. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Lewis Acid Catalyst (AlCl₃): The Lewis acid is crucial for activating the phenacyl chloride to form a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur on the deactivated benzamide ring.[3]

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize side product formation.

  • Aqueous Workup with Acid: The acidic workup is necessary to decompose the aluminum chloride complexes formed during the reaction and to protonate any remaining basic species.

Strategy B: Suzuki-Miyaura Cross-Coupling

A more modern and often higher-yielding approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This strategy would involve coupling a boronic acid or ester derivative of benzamide with a phenacyl halide.

Workflow Diagram:

G start1 4-Bromobenzamide step1 Pd-catalyzed Suzuki-Miyaura Coupling (e.g., Pd(PPh₃)₄, base) start1->step1 start2 2-Phenyl-2-oxoethylboronic acid start2->step1 workup Aqueous Workup and Purification (e.g., Chromatography) step1->workup product 4-(2-Oxo-2-phenylethyl)benzamide workup->product

Caption: Workflow for the synthesis of 4-(2-Oxo-2-phenylethyl)benzamide via Suzuki-Miyaura Coupling.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzamide (1.0 equivalent), 2-phenyl-2-oxoethylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[7]

  • Base: The base is required to activate the boronic acid for the transmetalation step.[5]

  • Degassing: The removal of dissolved oxygen is critical as oxygen can oxidize the palladium catalyst, leading to its deactivation.

  • Solvent System: A two-phase solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents.

Postulated Biological Activity and Therapeutic Relevance

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications.[8] The addition of the phenylethyl ketone group introduces a potential site for interaction with various biological targets.

Anticancer Potential

Numerous benzamide derivatives have demonstrated significant anticancer activity.[8][9][10] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

  • Kinase Inhibition: The benzamide scaffold is a known hinge-binding motif for many protein kinases.[11] The phenylethyl ketone portion of 4-(2-Oxo-2-phenylethyl)benzamide could potentially occupy the hydrophobic pocket of the ATP-binding site of various kinases, leading to their inhibition.

  • Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives are potent HDAC inhibitors.[12][13] The structure of 4-(2-Oxo-2-phenylethyl)benzamide, with its aromatic system and carbonyl group, could potentially interact with the active site of HDAC enzymes, leading to the modulation of gene expression and an antitumor effect.

Hypothesized Signaling Pathway Inhibition:

G cluster_0 Cancer Cell cluster_1 Potential Inhibition by 4-(2-Oxo-2-phenylethyl)benzamide RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation and Survival TF->Proliferation HDAC HDAC GeneExpression Altered Gene Expression HDAC->GeneExpression GeneExpression->Proliferation Inhibitor1 Kinase Inhibition Inhibitor1->RTK Inhibitor1->RAF Inhibitor1->MEK Inhibitor2 HDAC Inhibition Inhibitor2->HDAC

Caption: Postulated mechanisms of anticancer activity for 4-(2-Oxo-2-phenylethyl)benzamide.

Antimicrobial Activity

The N-phenacylazole scaffold, which shares structural similarities with the target compound, is found in many compounds with antifungal and antibacterial properties.[14][15] The benzamide moiety itself is also present in some antimicrobial agents.[16] It is plausible that 4-(2-Oxo-2-phenylethyl)benzamide could exhibit activity against various microbial pathogens.

Proposed Screening Protocol for Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a series of twofold dilutions of 4-(2-Oxo-2-phenylethyl)benzamide in a suitable broth medium.

    • Inoculate the dilutions with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

    • Subculture aliquots from the clear wells of the MIC assay onto agar plates.

    • Incubate and observe for colony growth.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the synthesis and potential biological evaluation of 4-(2-Oxo-2-phenylethyl)benzamide. Based on the well-established chemistry of its constituent moieties, this compound emerges as a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases.

Future research should focus on the successful synthesis and purification of 4-(2-Oxo-2-phenylethyl)benzamide, followed by thorough spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure. Subsequently, a systematic evaluation of its biological activity through in vitro and in vivo assays is warranted to validate the hypotheses presented in this guide. The exploration of this and related novel benzamide derivatives holds significant promise for the discovery of new therapeutic agents.

References

  • Friedel-Crafts Acylation with Amides. PMC. [Link]

  • Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723–1726. [Link]

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PMC. (2022). [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. (2021). [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. (2024). [Link]

  • N-Phenacyldibromobenzimidazoles-Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PubMed. (2022). [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. (2024). [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. MDPI. (2019). [Link]

  • Lloyd, J., Schmidt, J. B., Rovnyak, G., Ahmad, S., Atwal, K. S., Bisaha, S. N., ... & Lodge, N. J. (2001). Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. Journal of Medicinal Chemistry, 44(23), 3764–3767. [Link]

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center. (2019). [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Benzamide compounds with biological activities (4ae4k). ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. ResearchGate. (2020). [Link]

  • Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides via selective N–C cleavage under mild conditions. Chemical Communications (RSC Publishing). [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. (2020). [Link]

  • Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell. UKM. [Link]

  • Friedel-Crafts Acylation with Amides. ResearchGate. (2014). [Link]

  • Synthesis of 4-azido benzamides. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. (2004). [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. (2020). [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed. (2018). [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences. (2018). [Link]

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Foundational

Structural Characterization and Cheminformatic Profiling of 4-(2-Oxo-2-phenylethyl)benzamide

[1] Executive Summary This technical guide provides a comprehensive structural analysis of 4-(2-Oxo-2-phenylethyl)benzamide , a deoxybenzoin derivative characterized by a benzamide core linked to a phenacyl moiety.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-(2-Oxo-2-phenylethyl)benzamide , a deoxybenzoin derivative characterized by a benzamide core linked to a phenacyl moiety.[1] While often overlooked in standard libraries, this scaffold represents a critical "privileged structure" in medicinal chemistry, balancing the rigidity of the biphenyl system with the flexibility of the methylene linker.

This document details the precise SMILES architecture , validates the structure through cheminformatic profiling (Lipinski’s Rule of 5), and proposes a robust synthetic pathway for laboratory generation. It is designed for medicinal chemists and cheminformaticians requiring rigorous structural data for library enumeration or lead optimization.[1]

Part 1: Structural Definition & SMILES Architecture[1]

The generation of a SMILES (Simplified Molecular Input Line Entry System) string requires traversing the molecular graph to create a unique linear ASCII string. For 4-(2-Oxo-2-phenylethyl)benzamide, the connectivity is defined as:

  • Core: Benzene ring (Aromatic).[1]

  • Substituent 1 (Position 1): Amide group (

    
    ).
    
  • Substituent 2 (Position 4): 2-Oxo-2-phenylethyl group (

    
    ).[1]
    
Validated SMILES Strings
FormatStringTechnical Note
Canonical SMILES NC(=O)c1ccc(CC(=O)c2ccccc2)cc1Standard representation for database storage.[1]
Isomeric SMILES NC(=O)c1ccc(CC(=O)c2ccccc2)cc1Identical to canonical (no stereocenters).[1]
InChI String InChI=1S/C16H15NO2/c17-16(19)14-8-6-13(7-9-14)10-15(18)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,19)IUPAC standard for interoperability.[1]
InChIKey Hash dependent on algorithm versionA fixed-length (27-char) hashed identifier.
SMILES Parsing Logic (Graphviz Visualization)

The following diagram illustrates how a cheminformatics algorithm (e.g., RDKit or OpenBabel) parses the string into a molecular graph.

SMILES_Parse cluster_logic Connectivity Logic Start String Start Amide NC(=O) (Amide Head) Start->Amide Parse Ring1 c1ccc...cc1 (Benzene Core) Amide->Ring1 Attach at C1 Linker (CC(=O)...) (Methylene Ketone) Ring1->Linker Branch at C4 Ring2 c2ccccc2 (Terminal Phenyl) Ring1->Ring2 Linked via -CH2-CO- Linker->Ring2 Extend Chain

Figure 1: Algorithmic decomposition of the SMILES string.[1] The parser identifies the amide head, establishes the aromatic core, handles the branching parameter () for the phenacyl linker, and closes the ring.

Part 2: Cheminformatics Profiling & Drug-Likeness[1]

Using the canonical SMILES, we calculate physicochemical properties to assess the compound's viability as a drug lead. The structure is a Deoxybenzoin analog , known for moderate lipophilicity and good membrane permeability.

Calculated Properties (In Silico)
PropertyValueImplication for Drug Discovery
Molecular Weight 253.29 g/mol Ideal. Well below the 500 Da limit (Rule of 5).[1]
LogP (Predicted) 2.3 ± 0.2Optimal. Balances solubility and permeability.[1]
TPSA 60.16 ŲHigh Permeability. <140 Ų suggests good oral bioavailability.[1]
H-Bond Donors 2Compliant (Amide

).[1]
H-Bond Acceptors 2Compliant (Amide

, Ketone

).[1]
Rotatable Bonds 4Moderate flexibility; low entropic penalty upon binding.[1]

Expert Insight: The presence of the ketone and amide creates two distinct hydrogen bonding vectors. In a binding pocket, the amide often acts as a "head" group interacting with solvent-exposed residues, while the phenacyl group penetrates hydrophobic pockets (e.g., in kinase or protease targets).

Part 3: Synthetic Logic & Retrosynthesis[1]

To validate the structure physically, a robust synthetic route is required. Direct Friedel-Crafts acylation of benzamide is poor due to ring deactivation.[1] The optimal route utilizes a Nitrile Hydrolysis strategy, ensuring regioselectivity.

Proposed Synthetic Pathway

Target: 4-(2-Oxo-2-phenylethyl)benzamide Precursor Strategy: Construct the carbon skeleton first, then functionalize the amide.[1]

Synthesis_Route SM1 4-Cyanophenylacetyl Chloride Int1 Intermediate 1: 4-Phenacylbenzonitrile SM1->Int1 Acylation SM2 Benzene SM2->Int1 Acylation Prod Target: 4-(2-Oxo-2-phenylethyl)benzamide Int1->Prod Hydration Reagent1 AlCl3 (Friedel-Crafts) Reagent1->Int1 Catalyst Reagent2 H2SO4 / H2O (Controlled Hydrolysis) Reagent2->Prod

Figure 2: Retrosynthetic analysis utilizing a Friedel-Crafts acylation followed by controlled nitrile hydration.

Step-by-Step Protocol
Step 1: Friedel-Crafts Acylation[1]
  • Reagents: 4-cyanophenylacetyl chloride (1.0 eq), Benzene (Excess/Solvent), Aluminum Chloride (

    
    , 1.2 eq).
    
  • Procedure:

    • Suspend anhydrous

      
       in dry benzene at 0°C under 
      
      
      
      atmosphere.
    • Add 4-cyanophenylacetyl chloride dropwise.[1]

    • Reflux for 2 hours until HCl evolution ceases.

    • Quench: Pour onto crushed ice/HCl.

    • Isolation: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Result: 4-phenacylbenzonitrile.[1]

Step 2: Controlled Nitrile Hydrolysis (Ritter-Type or Basic)

Note: Full hydrolysis yields the acid.[1] We require the amide.

  • Reagents: 4-phenacylbenzonitrile, Polyphosphoric Acid (PPA) or

    
    .[1]
    
  • Procedure (Radziszewski Hydrolysis):

    • Dissolve nitrile in DMSO.[1]

    • Add

      
       (0.5 eq) and 30% 
      
      
      
      (4 eq) at 0°C.
    • Stir at room temperature for 1 hour.

    • Mechanism: Hydroperoxide anion attacks nitrile, forming peroxyimidic acid, which rearranges to the amide.

    • Purification: Dilute with water; the product precipitates.[1] Recrystallize from Ethanol.[1]

Part 4: Validation Protocols

To ensure the physical sample matches the SMILES string NC(=O)c1ccc(CC(=O)c2ccccc2)cc1, use the following self-validating analytical criteria.

NMR Signature (Predicted)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.0 (br s, 1H, Amide NH).[1]
      
    • 
       7.8 (d, 2H, Benzamide Ar-H).[1]
      
    • 
       7.4-7.6 (m, 5H, Phenyl).[1]
      
    • 
       7.3 (br s, 1H, Amide NH).[1]
      
    • 
       7.3 (d, 2H, Benzamide Ar-H).[1]
      
    • 
       4.4 (s, 2H, 
      
      
      
      ).[1] Diagnostic Peak: A singlet at ~4.4 ppm confirms the isolated methylene group between two aromatic systems.[1]
Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Expected [M+H]+: 254.3 Da.

  • Fragmentation Pattern: Look for loss of

    
     (17 Da) or cleavage at the methylene linker yielding tropylium-like ions.[1]
    

References

  • Daylight Chemical Information Systems. SMILES Theory Manual. Available at: [Link][1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • PubChem Database. Compound Summary for Benzamide Derivatives. National Library of Medicine.[1][2] [Link]

  • Katritzky, A. R., et al. (2000).[1] "Aqueous Hydrogen Peroxide Hydrolysis of Nitriles to Amides." Synthesis, 2000(12).[1] (Basis for Radziszewski Hydrolysis protocol).[1]

Sources

Exploratory

Discovery and history of benzamide derivatives

The Benzamide Scaffold: From Gut Motility to Epigenetic Modulation An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary The benzamide moiety (benzoylamide) represents one of the most versatile "...

Author: BenchChem Technical Support Team. Date: February 2026

The Benzamide Scaffold: From Gut Motility to Epigenetic Modulation An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The benzamide moiety (benzoylamide) represents one of the most versatile "privileged structures" in medicinal chemistry.[1] Originally developed in the 1960s as gastrointestinal prokinetics, benzamide derivatives catalyzed a paradigm shift in psychiatry by defining the "atypical" antipsychotic profile through selective Dopamine D2/D3 antagonism. In the 21st century, this scaffold has evolved again, moving beyond G-Protein Coupled Receptors (GPCRs) to target nuclear enzymes, specifically Histone Deacetylases (HDACs), offering new avenues in oncology and HIV latency reversal.

This guide analyzes the structural evolution, pharmacological divergence, and synthetic methodologies of benzamide derivatives, providing a roadmap for researchers leveraging this scaffold for novel targets.

Part 1: The Orthopramide Origins & The Neuroleptic Revolution

The Serendipity of Metoclopramide

The history of benzamides begins with Metoclopramide (1964). Structurally derived from procainamide, it was initially intended to be an anti-arrhythmic or local anesthetic. However, researchers observed potent anti-emetic and prokinetic properties.

  • Mechanism: Metoclopramide acts as a non-selective D2 antagonist and a weak 5-HT4 agonist.

  • Limitation: Its ability to cross the blood-brain barrier (BBB) caused extrapyramidal symptoms (EPS), limiting its utility as a pure gastrointestinal agent but hinting at central nervous system (CNS) activity.

Sulpiride and the "Atypical" Profile

Modifications to the metoclopramide scaffold—specifically replacing the ortho-chloro group with a sulfamoyl group and altering the side chain—yielded Sulpiride (1966).

  • The Shift: Unlike phenothiazines (e.g., Chlorpromazine) that blocked multiple receptors (D1, D2, H1, M1,

    
    1), Sulpiride was highly selective for D2 and D3 receptors.
    
  • Clinical Impact: This selectivity resulted in a potent antipsychotic effect with significantly reduced EPS, defining the "substituted benzamide" class as the first true atypical antipsychotics.

  • Evolution: This lineage produced Amisulpride (optimized for negative symptoms of schizophrenia) and Remoxipride .

Divergence to Prokinetics

Parallel research sought to exclude CNS effects to create safer prokinetics. This led to Cisapride , where the benzamide core was modified to maximize 5-HT4 agonism while minimizing D2 affinity, though cardiac safety issues (hERG channel blockade) later restricted its use.

Part 2: The Epigenetic Frontier (Oncology)

In the late 1990s and 2000s, the benzamide scaffold found a new target: Histone Deacetylases (HDACs) .

  • The Pharmacophore Shift: In antipsychotics, the benzamide nitrogen is part of a linker to a basic amine (essential for GPCR binding). In HDAC inhibitors, the benzamide moiety itself (often an ortho-aminoanilide) acts as a Zinc-Binding Group (ZBG) .

  • Mechanism: The carbonyl oxygen and the amino group chelate the Zn²⁺ ion in the catalytic pocket of Class I HDACs, preventing the deacetylation of histones and reactivating tumor suppressor genes.

  • Key Agents:

    • Entinostat (MS-275): A Class I selective HDAC inhibitor (HDAC 1, 2, 3).[2][3]

    • Tucidinostat (Chidamide): Approved in China/Japan for T-cell lymphoma; notable for its long half-life and unique subtype selectivity (HDAC 1, 2, 3, 10).

Part 3: Visualization of Evolutionary Logic

The following diagram illustrates the structural and functional divergence of the benzamide scaffold.

BenzamideEvolution cluster_Psych CNS: Antipsychotics (D2/D3 Selectivity) cluster_Gut GI: Prokinetics (5-HT4 Agonism) cluster_Onc Oncology: Epigenetics (HDAC Inhibition) Procainamide Procainamide (Anti-arrhythmic) Metoclopramide Metoclopramide (1964) (D2 Antagonist / 5-HT4 Agonist) Dirty Drug Procainamide->Metoclopramide Structural Analog Sulpiride Sulpiride (1966) First Atypical Antipsychotic Metoclopramide->Sulpiride Selectivity Refinement (Sulfamoyl group) Cisapride Cisapride (Peripheral Prokinetic) Metoclopramide->Cisapride Exclude CNS Entry Enhance 5-HT4 Amisulpride Amisulpride (Schizophrenia/Dysthymia) Sulpiride->Amisulpride Potency Optimization Entinostat Entinostat (MS-275) (Class I HDAC Inhibitor) Sulpiride->Entinostat Scaffold Repurposing (Zinc Binding Motif) Tucidinostat Tucidinostat (Lymphoma/HIV Latency) Entinostat->Tucidinostat Subtype Selectivity

Caption: Evolutionary tree of benzamide derivatives showing the divergence from "dirty" GPCR ligands to selective antipsychotics and finally to zinc-chelating epigenetic modulators.

Part 4: Technical Deep Dive & SAR

Structure-Activity Relationship (SAR)
FeatureAntipsychotics (e.g., Sulpiride)HDAC Inhibitors (e.g., Entinostat)
Core Scaffold Benzamide (often 2-methoxy-5-sulfamoyl)Benzamide (often 2-aminoanilide)
Key Interaction Ionic Bond: Basic amine (pyrrolidine/piperidine) binds to Asp residue in D2 receptor.Chelation: Carbonyl & Amino groups chelate Zn²⁺ in HDAC active site.
Linker Flexible alkyl chain is critical for receptor depth.Rigid aryl-linker often required to span the HDAC tunnel.
Selectivity D2/D3 > D1/D4Class I (HDAC 1-3) > Class II
The "Benzamide" Pharmacophore in PARP Inhibitors

While often categorized separately, the benzamide motif is crucial in Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] The carboxamide group mimics the nicotinamide moiety of NAD+, the enzyme's cofactor. Although early benzamide PARP inhibitors like Iniparib failed due to lack of specificity, the pharmacophore remains embedded in the binding logic of modern phthalazinone-based inhibitors (e.g., Olaparib).

Part 5: Experimental Protocols

Protocol A: Synthesis of Sulpiride (Antipsychotic Route)

Rationale: This protocol demonstrates the classic formation of the substituted benzamide via amidation of a benzoic ester.

Reagents:

  • 2-methoxy-5-sulfamoyl methyl benzoate (Intermediate A)

  • N-ethyl-2-aminomethyl pyrrolidine (Intermediate B)

  • Ethylene glycol (Solvent)

  • Solid base catalyst (e.g., HND-62 or K2CO3)

Workflow:

  • Charge: In a clean reaction vessel, combine Intermediate A (1.0 eq) and Intermediate B (1.0 eq) in ethylene glycol.

  • Catalysis: Add catalyst (0.1-2% by mass).

  • Reaction: Heat to 85°C under reflux for 4–6 hours. Note: The high boiling point of ethylene glycol facilitates the nucleophilic attack of the amine on the ester.

  • Quench & Crystallization: Cool the mixture to room temperature. Add water/ethanol mixture to precipitate the crude product.

  • Purification: Recrystallize from ethanol/acetone to yield Sulpiride (Target purity >99%).

Protocol B: Synthesis of Entinostat / MS-275 (HDAC Inhibitor Route)

Rationale: This protocol illustrates the construction of the 2-aminoanilide moiety, the critical ZBG for HDAC inhibition.

Reagents:

  • 3-Pyridinemethanol[6]

  • 4-(Aminomethyl)benzoic acid[6]

  • 1,2-Phenylenediamine (o-Phenylenediamine)

  • CDI (1,1'-Carbonyldiimidazole) / THF

  • EDC/HOBt (Coupling agents)

Step-by-Step Workflow (Graphviz):

EntinostatSynthesis Step1 Step 1: Activation 3-Pyridinemethanol + CDI (THF, RT, 2h) Step2 Step 2: Chain Extension Add 4-(Aminomethyl)benzoic acid (Forms Carbamate Linker) Step1->Step2 Step3 Step 3: ZBG Formation Coupling with o-Phenylenediamine (EDC/HOBt, DMF) Step2->Step3 Product Entinostat (MS-275) Yield: ~60-70% Step3->Product

Caption: Synthetic pathway for Entinostat, highlighting the introduction of the carbamate linker and the zinc-binding o-phenylenediamine group.

Detailed Steps:

  • Carbamate Formation: Activate 3-pyridinemethanol with CDI in THF. Add 4-(aminomethyl)benzoic acid to form the intermediate acid: 4-[[[(3-pyridinyl)methoxy]carbonyl]amino]methyl]benzoic acid.

  • Amidation (ZBG Introduction): Dissolve the intermediate acid in DMF. Add EDC·HCl and HOBt. Stir for 30 mins to activate the carboxylic acid.

  • Coupling: Add 1,2-phenylenediamine (excess to prevent bis-coupling). Stir at room temperature for 12–16 hours.

  • Workup: Pour into ice water. Filter the precipitate.

  • Refinement: The crude product is often purified via acid-base extraction (dissolve in dilute HCl, filter insolubles, precipitate with NaOH at pH 8) to remove unreacted diamine.

References

  • Rotrosen, J., & Stanley, M. (1982). The Benzamides: Pharmacology, Neurobiology, and Clinical Aspects. Raven Press.
  • Sanger, G. J., & King, F. D. (1988). From metoclopramide to selective gut motility stimulants and 5-HT3 receptor antagonists. Drug Design and Delivery. Link

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. Link

  • Lihui, Z., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. Link

  • BenchChem. (2025).[7] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Guides. Link

  • Sun, Y., et al. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Current Medicinal Chemistry. Link

  • Syndax Pharmaceuticals. (2013/2015). Patent CN104610133A: Method for synthesizing novel anticancer medicine entinostat. Link

Sources

Foundational

Pharmacological Profiling of 4-(2-Oxo-2-phenylethyl)benzamide: A Hybrid Deoxybenzoin-Benzamide Scaffold

Topic: Potential Biological Activity of 4-(2-Oxo-2-phenylethyl)benzamide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 4-(2-Oxo-2-phenylethyl)benzamide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide evaluates the biological potential of 4-(2-Oxo-2-phenylethyl)benzamide , a structural hybrid integrating a benzamide pharmacophore with a deoxybenzoin (phenacyl) scaffold. While specific literature on this exact chemical entity (NCE) is emerging, its structural components classify it as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets.

Based on Structure-Activity Relationship (SAR) analysis of its constituent moieties, this compound exhibits high potential in three primary therapeutic areas: Antimicrobial activity (via FtsZ inhibition) , Anti-inflammatory signaling (via COX/LOX pathways) , and Metabolic regulation (via


-glucosidase inhibition) . This guide provides a theoretical and practical framework for validating these activities in a laboratory setting.

Chemical Structure & Pharmacophore Analysis[1]

The molecule, 4-(2-Oxo-2-phenylethyl)benzamide (also referred to as 4-phenacylbenzamide or 4-carbamoyldeoxybenzoin ), consists of two distinct domains linked by a methylene bridge.

Structural Breakdown
  • Domain A: Benzamide Core (

    
    ):  A well-established pharmacophore found in inhibitors of Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDAC), and bacterial cell division protein FtsZ. It serves as a hydrogen bond donor/acceptor network, mimicking peptide bonds.
    
  • Domain B: Phenacyl Group (

    
    ):  A hydrophobic, redox-active moiety. The ketone functionality allows for dipole interactions, while the methylene bridge provides rotational freedom, allowing the molecule to adopt conformations suitable for deep hydrophobic pockets.
    
  • The Linker: The 1,4-substitution pattern on the central benzene ring creates a linear, rod-like geometry often required for intercalation into enzyme active sites or receptor channels.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Implication
Molecular Weight 239.27 g/mol Fragment-like; suitable for Lead Optimization.
LogP 2.3 – 2.8High membrane permeability; likely CNS active.
H-Bond Donors 2 (Amide)Strong binding potential to Ser/Thr residues.
H-Bond Acceptors 2 (Amide O, Ketone O)Dual anchoring points for active site coordination.
Rotatable Bonds 3Moderate flexibility, reducing entropic penalty upon binding.

Predicted Biological Activities & Mechanisms[2]

Primary Target: Bacterial Cell Division (FtsZ Inhibition)

Benzamide derivatives are a validated class of FtsZ inhibitors . FtsZ is a tubulin-homologue GTPase essential for bacterial cell division (Z-ring formation).

  • Mechanism: The benzamide moiety mimics the nucleotide base, while the hydrophobic phenacyl tail extends into the interdomain cleft of FtsZ. This binding stabilizes the protein in a conformation that prevents polymerization, leading to bacterial filamentation and cell death.

  • Relevance: High potential against Gram-positive pathogens (e.g., MRSA), as benzamides often bypass efflux pumps affecting other antibiotics.

Secondary Target: Anti-Inflammatory (COX-2 / 5-LOX)

The deoxybenzoin substructure is a known scaffold for Cyclooxygenase (COX) inhibition.

  • Mechanism: The phenacyl ketone can mimic the transition state of arachidonic acid metabolism. The 4-benzamide group may provide selectivity for the COX-2 side pocket (similar to sulfonamides in Celecoxib), reducing gastrointestinal toxicity associated with COX-1 inhibition.

Tertiary Target: Metabolic Enzymes ( -Glucosidase / Tyrosinase)

Deoxybenzoin analogs are potent Tyrosinase inhibitors (skin whitening, melanoma) and


-Glucosidase inhibitors  (Type 2 Diabetes).
  • Mechanism: The copper-binding ability of the amide/ketone pair can chelate the active site metal ions of Tyrosinase, inhibiting melanin synthesis.

Visualization: Mechanism of Action & SAR

G Compound 4-(2-Oxo-2-phenylethyl)benzamide Benzamide Benzamide Motif (H-Bonding / Hydrophilic) Compound->Benzamide Contains Phenacyl Phenacyl Motif (Hydrophobic / Linker) Compound->Phenacyl Contains FtsZ Target: FtsZ (Bacteria) Inhibits Z-Ring Formation Benzamide->FtsZ Binds Interdomain Cleft COX2 Target: COX-2 (Inflammation) Blocks Arachidonic Acid Binding Phenacyl->COX2 Hydrophobic Channel Entry Tyrosinase Target: Tyrosinase Chelates Copper Ions Phenacyl->Tyrosinase Pi-Stacking Interactions BacterialDeath Bactericidal Effect (Filamentation) FtsZ->BacterialDeath AntiInflam Reduced Prostaglandins COX2->AntiInflam

Caption: Pharmacophore mapping of 4-(2-Oxo-2-phenylethyl)benzamide linking structural motifs to predicted biological targets (FtsZ, COX-2).

Experimental Validation Framework

To validate the biological activity of this scaffold, the following experimental pipeline is recommended.

Synthesis Protocol (Brief)
  • Reagents: 4-Cyanodeoxybenzoin,

    
     (or Polyphosphoric acid).
    
  • Method: Partial hydrolysis of the nitrile precursor (4-cyanodeoxybenzoin) yields the primary amide. Alternatively, Friedel-Crafts acylation of benzamide with phenylacetyl chloride (requires protection of amide) or reaction of 4-carbamoylbenzoyl chloride with benzene (less selective).

  • Purification: Recrystallization from Ethanol/Water to ensure removal of acid catalysts which may interfere with enzymatic assays.

In Vitro Assay: FtsZ GTPase Inhibition

Objective: Quantify the inhibition of FtsZ assembly.

  • Protein Prep: Recombinant S. aureus or E. coli FtsZ.

  • Assay Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM

    
    .
    
  • Reaction: Incubate FtsZ (5 µM) with compound (0.1 – 100 µM) for 10 min.

  • Initiation: Add GTP (0.5 mM).

  • Readout: Measure inorganic phosphate (

    
    ) release using Malachite Green reagent at 630 nm.
    
  • Control: PC190723 (Positive Control).

In Vitro Assay: COX-1/2 Inhibition (ELISA)

Objective: Determine selectivity ratio (COX-2 vs COX-1).

  • System: Ovine COX-1 and Human recombinant COX-2 enzyme kits.

  • Substrate: Arachidonic acid (10 µM).

  • Detection: Measure

    
     production via competitive ELISA.
    
  • Data Analysis: Calculate

    
     for both isoforms. A ratio of COX-1(
    
    
    
    ) / COX-2(
    
    
    ) > 50 indicates desirable selectivity.

Experimental Workflow Diagram

Workflow cluster_Screening Primary Screening Phase cluster_Cellular Cellular Validation Start Compound Acquisition (Synthesis/Purchase) Docking In Silico Docking (AutoDock Vina) Target: PDB 3VOB (FtsZ) Start->Docking EnzymeAssay Enzymatic Assay (GTPase / COX-2) Docking->EnzymeAssay Select Top Conformers MIC MIC Determination (S. aureus / E. coli) EnzymeAssay->MIC If IC50 < 10 µM Tox Cytotoxicity (MTT) (HEK293 Cells) MIC->Tox Selectivity Index Calculation LeadOpt Lead Optimization (SAR Expansion) Tox->LeadOpt SI > 10 Stop Discard / Redesign Tox->Stop SI < 1

Caption: Step-by-step validation workflow from in silico prediction to cellular toxicity assessment.

References

  • Bi, F. et al. (2023). Discovery of Novel Benzamide Derivatives as Potent FtsZ Inhibitors against Methicillin-Resistant Staphylococcus aureus. (General reference for Benzamide FtsZ activity).

  • Li, X. et al. (2012). Synthesis and antibacterial evaluation of novel deoxybenzoin derivatives. (Establishes antibacterial potential of the phenacyl core).

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

  • Thumma, V. et al. (2023). Bis 1,2,3-Triazoles Linked Deoxybenzoin Hybrids as Antimicrobial Agents.[1] ResearchGate.

  • Stokes, N.R. et al. (2013). An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy. Antimicrobial Agents and Chemotherapy.[2] (Reference for PC190723 benzamide protocol).

Sources

Exploratory

Stability and storage conditions for 4-(2-Oxo-2-phenylethyl)benzamide

An In-depth Technical Guide to the Stability and Storage of 4-(2-Oxo-2-phenylethyl)benzamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 4-(2-Oxo-2-phenylethyl)benzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for 4-(2-Oxo-2-phenylethyl)benzamide (CAS No. 4190-14-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond generic recommendations to explain the underlying chemical principles governing the compound's stability. By examining the susceptibility of its core functional groups—the benzamide and the α-aminoketone structure—we delineate potential degradation pathways. This guide establishes a framework for safe handling, outlines scientifically grounded storage protocols, and provides detailed methodologies for conducting stability assessments to ensure the integrity and reproducibility of experimental outcomes.

Introduction and Chemical Profile

4-(2-Oxo-2-phenylethyl)benzamide is a bifunctional molecule containing both an amide and a ketone. Its structure is characterized by a benzamide moiety linked via a methylene bridge to a phenacyl group. This unique arrangement makes it a subject of interest in medicinal chemistry and materials science. Understanding its stability is paramount for its application, as degradation can lead to the formation of impurities, loss of potency, and unreliable experimental results.

The integrity of this compound is dependent on the stability of its two primary functional groups, which are susceptible to distinct degradation mechanisms. This guide will dissect these vulnerabilities to build a robust stability and storage protocol from first principles.

Molecular Structure

To understand the stability of 4-(2-Oxo-2-phenylethyl)benzamide, it is essential to visualize its structure and identify the key functional groups.

cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway A 4-(2-Oxo-2-phenylethyl)benzamide D H₂O, H⁺ or OH⁻ A->D F [O], Light, Metal Ions A->F B 4-Aminomethylbenzoic Acid C Benzoic Acid D->B Amide Cleavage D->C Amide Cleavage E Oxidized Impurities (e.g., dicarbonyl species) F->E Oxidation at Methylene Bridge/Ketone

Caption: Hypothetical degradation pathways for 4-(2-Oxo-2-phenylethyl)benzamide.

Recommended Storage and Handling Protocols

Based on the stability analysis, a multi-faceted approach to storage and handling is required to preserve the compound's integrity. These protocols are synthesized from best practices for handling aromatic ketones and benzamide derivatives. [1][2][3]

Parameter Recommendation Rationale (Causality)
Temperature Store at 2-8 °C (Refrigerated). Reduces the rate of potential hydrolytic and oxidative degradation reactions. A cool environment minimizes evaporation and pressure changes in the container. [4]
Light Store in an amber glass vial or opaque container. Protects the photosensitive aromatic ketone moiety from UV-induced degradation and free-radical formation. [4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting auto-oxidation and hydrolysis.
Container Use tightly sealed glass containers with PTFE-lined caps. Glass is chemically inert. A tight seal prevents the ingress of moisture and oxygen. PTFE liners provide a robust barrier against chemical interaction. Avoid plastic containers which may leach or react with the compound. [4]
Handling Handle in a well-ventilated area. Avoid creating dust. Use appropriate PPE. Prevents inhalation and contact. Fine dust can increase the surface area exposed to air and moisture, accelerating degradation. [1][2]

| ChemicalCompatibility | Store away from strong acids, strong bases, and strong oxidizing agents. | Prevents accelerated chemical degradation through hydrolysis and oxidation. [1]|

Experimental Design for Stability Assessment

To empirically determine the stability of 4-(2-Oxo-2-phenylethyl)benzamide, a systematic approach involving forced degradation and long-term stability studies is necessary. This approach is fundamental in drug development for identifying degradation products and establishing shelf-life.

Workflow for Stability Testing

The following workflow provides a comprehensive system for evaluating compound stability.

G start Obtain High-Purity 4-(2-Oxo-2-phenylethyl)benzamide dev_method Develop & Validate Stability-Indicating HPLC-UV Method start->dev_method forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) dev_method->forced_degradation setup_longterm Set up Long-Term Stability Study (ICH Conditions, e.g., 25°C/60% RH) dev_method->setup_longterm identify_deg Identify & Characterize Degradation Products (LC-MS, NMR) forced_degradation->identify_deg identify_deg->dev_method Refine Method analyze_samples Analyze Samples at Time Points (0, 3, 6, 12 mo) setup_longterm->analyze_samples evaluate Evaluate Data: Assay, Purity, Degradation Profile analyze_samples->evaluate end Establish Storage Conditions & Re-test Period evaluate->end

Caption: Experimental workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation Study

This study intentionally degrades the sample to identify potential degradation products and validate the analytical method's stability-indicating properties.

Objective: To investigate the degradation of 4-(2-Oxo-2-phenylethyl)benzamide under harsh chemical and physical conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

Stress ConditionProtocol
Acid Hydrolysis Add 1M HCl to the sample solution. Heat at 60 °C for 48 hours.
Base Hydrolysis Add 1M NaOH to the sample solution. Heat at 60 °C for 48 hours.
Oxidation Add 3% H₂O₂ to the sample solution. Store at room temperature for 48 hours.
Thermal Store the solid compound at 105 °C for 72 hours. Dissolve for analysis.
Photolytic Expose the solution to a calibrated light source (ICH Q1B option) for a defined period.
  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Use LC-MS to obtain mass information on any observed degradation peaks.

Self-Validation: The appearance of new, chromatographically resolved peaks under stress conditions, with a corresponding decrease in the main peak area, validates the method as "stability-indicating."

Conclusion

The stability of 4-(2-Oxo-2-phenylethyl)benzamide is governed by the chemical liabilities of its benzamide and α-aminoketone functionalities. It is primarily susceptible to hydrolysis under acidic or basic conditions and to oxidation and photodegradation at the ketone and adjacent methylene bridge. Adherence to the recommended storage conditions—refrigeration (2-8 °C), protection from light, and storage in a tightly sealed glass container under an inert atmosphere—is critical for preserving its chemical integrity. For applications requiring stringent purity control, a formal stability assessment via forced degradation and long-term studies is strongly advised to define a reliable shelf-life and understand its degradation profile.

References

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives.
  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives.
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018).
  • MilliporeSigma. (2024).
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018).
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Nitro-N-phenylbenzamide. Fisher Scientific.
  • Enamine. (n.d.). Safety Data Sheet for 2-(2-phenylethyl)benzaldehyde. Enamine.
  • Chiron. (2024).
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2015).
  • CompTox Chemicals Dashboard. (2025). 4-methyl-n-(2-oxo-2-phenylethyl)benzamide Properties. U.S. Environmental Protection Agency.
  • ECHEMI. (n.d.). N-Phenethylbenzamide SDS. ECHEMI.
  • Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing.
  • U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone. U.S. Chemical Storage.
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • ChemicalBook. (n.d.). N-(2-OXO-2-PHENYLETHYL)BENZAMIDE synthesis. ChemicalBook.
  • ChemicalBook. (2026). N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1. ChemicalBook.
  • Ekoja, A. (2017). Degradation Pathway.

Sources

Foundational

The Deoxybenzoin-Benzamide Scaffold: A Technical Guide to 4-(2-Oxo-2-phenylethyl)benzamide and Its Analogs

Topic: Known derivatives and analogs of 4-(2-Oxo-2-phenylethyl)benzamide Content Type: In-depth technical guide. Executive Summary & Chemical Identity 4-(2-Oxo-2-phenylethyl)benzamide (also known as 4-carbamoyldeoxybenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Known derivatives and analogs of 4-(2-Oxo-2-phenylethyl)benzamide Content Type: In-depth technical guide.

Executive Summary & Chemical Identity

4-(2-Oxo-2-phenylethyl)benzamide (also known as 4-carbamoyldeoxybenzoin or 4-phenacylbenzamide ) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for Cyclooxygenase-2 (COX-2) inhibitors and a synthetic precursor for diaryl-heterocyclic therapeutics (e.g., isoxazoles and pyrazoles).[1]

Unlike simple benzamides used in psychiatry (e.g., sulpiride), this molecule features a deoxybenzoin core (1,2-diphenylethanone) substituted with a para-carboxamide group. This structural motif mimics the spatial arrangement of the diaryl systems found in "Coxib" class NSAIDs, making it a valuable probe for inflammation pathways and kinase inhibition.

Chemical Profile
PropertySpecification
IUPAC Name 4-(2-oxo-2-phenylethyl)benzamide
Common Name 4-Carbamoyldeoxybenzoin
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Core Scaffold Deoxybenzoin (Desoxybenzoin)
Key Functional Groups Carboxamide (Hydrophilic), Ketone (H-bond acceptor), Diaryl Linker (Lipophilic)
Structural Class Diarylalkanone; Benzamide derivative

Biological Mechanism & Pharmacophore Analysis

The COX-2 Inhibition Paradigm

The primary biological relevance of 4-(2-Oxo-2-phenylethyl)benzamide lies in its structural homology to selective COX-2 inhibitors.

  • Pharmacophore Mapping: Selective COX-2 inhibitors (e.g., Celecoxib, Valdecoxib) typically consist of two aryl rings linked by a central heterocycle or carbocycle. One aryl ring must bear a pharmacophore that binds to the hydrophilic side pocket (Arg120, Tyr355) of the COX-2 enzyme.

  • Role of the Benzamide: In this molecule, the 4-carboxamide (-CONH₂) group acts as a bioisostere for the sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) groups found in classic Coxibs. It forms essential hydrogen bonds with the polar residues in the COX-2 active site.

  • Role of the Deoxybenzoin Bridge: The -CH₂-CO- linker provides the necessary angulation (approx. 120°) between the two phenyl rings, mimicking the geometry of the central ring (e.g., isoxazole or pyrazole) in approved drugs.

Kinase Inhibition (p38 MAPK)

Derivatives of 4-(2-Oxo-2-phenylethyl)benzamide act as Type II kinase inhibitors. The diaryl ketone motif can occupy the hydrophobic pocket adjacent to the ATP-binding site in p38 Mitogen-Activated Protein Kinase (MAPK) . The amide group functions as a "hinge binder" or interacts with the DFG-motif (Asp-Phe-Gly) in the kinase activation loop.

Known Derivatives and Structural Analogs[2]

This scaffold serves as a "parent" for three distinct classes of bioactive analogs.

Class A: Cyclized Heterocyclic Analogs (The "Coxib" Precursors)

The most significant derivatives are formed by cyclizing the ketone and the alpha-methylene group. These are potent anti-inflammatory agents.

  • 4-(5-Phenyl-isoxazol-4-yl)benzamide (Valdecoxib Analog):

    • Transformation: Reaction of 4-(2-Oxo-2-phenylethyl)benzamide with hydroxylamine or its equivalents.

    • Activity: Highly potent, selective COX-2 inhibitor. The central isoxazole ring locks the conformation, improving potency over the flexible parent ketone.

  • 4-(5-Phenyl-1H-pyrazol-4-yl)benzamide:

    • Transformation: Reaction with hydrazine.

    • Activity: Similar to Celecoxib but with a carboxamide instead of a sulfonamide.

Class B: Reduced and Modified Linkers (SERMs)

Modifying the -CH₂-CO- bridge yields analogs with estrogenic activity.

  • 4-(2-Hydroxy-2-phenylethyl)benzamide:

    • Structure: Reduction of the ketone to an alcohol.

    • Activity: Increases flexibility; often serves as a metabolite or a probe for dehydrogenase enzymes (e.g., 11β-HSD1).

  • Stilbene Derivatives:

    • Structure: Dehydration of the alcohol to form a double bond.

    • Activity: Resembles Resveratrol and Tamoxifen . These derivatives often exhibit Selective Estrogen Receptor Modulator (SERM) activity.

Class C: Nitrogen-Substituted Isomers (Distinction)

It is crucial to distinguish the title compound from its "inverse" amide analog, which is commercially common but biologically distinct.

  • N-(2-Oxo-2-phenylethyl)benzamide: (The nitrogen is part of the linker).

    • Use: Often used as a substrate for enzymatic resolution or as a simpler linker in peptide mimetics.

    • Contrast: Lacks the rigid para-positioning required for optimal COX-2 pocket insertion.

Visualization: Pharmacophore & Synthesis

Diagram 1: Pharmacophore Mapping (COX-2 Binding)

This diagram illustrates how 4-(2-Oxo-2-phenylethyl)benzamide mimics the binding mode of Valdecoxib.

COX2_Binding Target COX-2 Active Site Pocket_Hydrophilic Hydrophilic Side Pocket (Arg120, Tyr355) Pocket_Hydrophobic Hydrophobic Channel Benzamide 4-Carboxamide Group (H-Bond Donor/Acceptor) Linker Deoxybenzoin Linker (-CH2-CO-) Benzamide->Linker Benzamide->Pocket_Hydrophilic H-Bonding Phenyl Distal Phenyl Ring (Hydrophobic) Linker->Phenyl Phenyl->Pocket_Hydrophobic Van der Waals

Caption: Pharmacophore mapping of 4-(2-Oxo-2-phenylethyl)benzamide within the COX-2 active site, highlighting the bioisosteric replacement of sulfonamides.

Diagram 2: Synthesis & Derivatization Workflow

The following workflow details the construction of the scaffold and its conversion into heterocycles.

Synthesis_Workflow Start1 4-Cyanodeoxybenzoin Core 4-(2-Oxo-2-phenylethyl)benzamide (Target Scaffold) Start1->Core Partial Hydrolysis (H2SO4, 0-20°C) Start2 4-Carboxydeoxybenzoin Start2->Core 1. SOCl2 2. NH3(aq) Deriv1 Isoxazole Analog (Valdecoxib-like) Core->Deriv1 NH2OH·HCl Cyclization Deriv2 Pyrazole Analog (Celecoxib-like) Core->Deriv2 Hydrazine Cyclization

Caption: Synthetic pathways for generating the scaffold and its subsequent cyclization into bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Oxo-2-phenylethyl)benzamide

Context: This protocol utilizes the partial hydrolysis of the nitrile precursor, which is the most atom-economical route.

  • Reagents: 4-(2-Oxo-2-phenylethyl)benzonitrile (1.0 eq), Concentrated Sulfuric Acid (

    
    , 98%), Ice water, Ammonium hydroxide (
    
    
    
    ).
  • Setup: 50 mL round-bottom flask with magnetic stirring, cooled in an ice bath.

  • Procedure:

    • Dissolution: Charge the flask with concentrated

      
       (5 mL per 1g of substrate). Cool to 0–5°C.
      
    • Addition: Add 4-(2-Oxo-2-phenylethyl)benzonitrile portion-wise over 15 minutes, maintaining temperature <10°C.

    • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the nitrile spot.

    • Quenching: Pour the reaction mixture slowly onto crushed ice (50g). A white precipitate will form.[2]

    • Neutralization: Adjust pH to ~8 using

      
       solution carefully.
      
    • Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

    • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for amide singlets at

      
       7.4 and 8.0 ppm; Methylene singlet (-CH₂-) at 
      
      
      
      4.4 ppm.
    • IR: Amide bands at 1660 cm⁻¹ (C=O amide) and 1685 cm⁻¹ (C=O ketone).

Protocol B: Cyclization to 4-(5-Phenyl-isoxazol-4-yl)benzamide

Context: Converting the scaffold into a rigid COX-2 inhibitor.

  • Reagents: 4-(2-Oxo-2-phenylethyl)benzamide (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (1.5 eq), Ethanol.

  • Procedure:

    • Dissolve the benzamide in Ethanol. Add

      
       and NaOAc.
      
    • Reflux for 6–8 hours.

    • Evaporate solvent, resuspend in water, and extract with Ethyl Acetate.

    • The product (isoxazole) forms via the oxime intermediate and subsequent dehydration.

References

  • Zarghi, A., et al. (2011). "Design and synthesis of new 1,3-benzthiazinan-4-one derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Demonstrates the pharmacophore requirements for COX-2, specifically the para-sulfonamide/amide requirement).

  • Talley, J. J. (1999). "Selective inhibitors of cyclooxygenase-2 (COX-2)." Progress in Medicinal Chemistry. Link(Foundational text on the diaryl-heterocycle structure and the role of the hydrophilic pocket binder).

  • PubChem Compound Summary. (2025). "4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide" (Structural Analog). National Center for Biotechnology Information. Link(Provides physical data for the sulfonamide analog of the title compound).

  • ChemicalBook. (2025).[3] "N-(2-OXO-2-PHENYLETHYL)BENZAMIDE (Isomer Data)." Link(Source for physical properties of the isomeric scaffold).

  • Gierse, J. K., et al. (2005). "Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity." Journal of Pharmacology and Experimental Therapeutics. Link(Mechanistic basis for converting the open-chain ketone to the isoxazole).

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 4-(2-Oxo-2-phenylethyl)benzamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Oxo-2-phenylethyl)benzamide Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(2-Oxo-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Oxo-2-phenylethyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(2-Oxo-2-phenylethyl)benzamide (CAS No. 4190-14-1), a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction and Molecular Structure

4-(2-Oxo-2-phenylethyl)benzamide, with the molecular formula C₁₅H₁₃NO₂, presents a unique structure featuring a secondary amide and a ketone. This combination of functional groups makes spectroscopic analysis a critical tool for its unambiguous identification and characterization. The molecule consists of a benzamide moiety linked via a methylene bridge to an acetophenone core. Understanding the electronic environment of each proton and carbon is key to deciphering its spectral signature.

Molecular Structure:

Figure 1. Chemical Structure of 4-(2-Oxo-2-phenylethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4-(2-Oxo-2-phenylethyl)benzamide, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for amides and its residual proton signal (quintet at ~2.50 ppm) and carbon signal (septet at ~39.52 ppm) that can be used as internal references.[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire data with a 90° pulse, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to 0-220 ppm.

    • Co-add 1024 scans or more to obtain sufficient signal intensity, especially for quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.6 mL DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Tune & Shim Spectrometer Prep3->Acq1 Acq2 Acquire 1H Spectrum (16 Scans) Acq1->Acq2 Acq3 Acquire 13C Spectrum (1024 Scans) Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Reference to Solvent Peak Proc2->Proc3 Proc4 Peak Integration & Assignment Proc3->Proc4 Final Final Proc4->Final Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Interpretation (Predicted)

The proton NMR spectrum is predicted to show distinct signals for the amide proton, the methylene bridge, and the two aromatic rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.1Triplet1HNH The amide proton is deshielded and couples with the adjacent CH₂ group. Its chemical shift is concentration-dependent.[2][3]
7.9 - 8.1Multiplet4HAr-H (ortho to C=O)Protons ortho to the carbonyl groups on both rings are the most deshielded due to the electron-withdrawing anisotropic effect.
7.5 - 7.7Multiplet5HAr-H (meta, para)The remaining aromatic protons will resonate in this region, with overlapping signals expected.
~4.9Doublet2HN-CH₂ -C=OThe methylene protons are adjacent to both a nitrogen and a carbonyl group, leading to a significant downfield shift. They are split by the amide N-H proton.
¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~196Ketone C =OThe carbonyl carbon of the ketone is highly deshielded and appears significantly downfield.[4][5]
~167Amide C =OThe amide carbonyl carbon is also deshielded but appears upfield relative to the ketone due to resonance with the nitrogen lone pair.
128 - 137Aromatic C A series of peaks corresponding to the 10 aromatic carbons. The quaternary carbons will be weaker in intensity.
~48Methylene C H₂The methylene carbon is shifted downfield due to its attachment to the electronegative nitrogen and the carbonyl group.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans for a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Workflow for ATR-FTIR Analysis

IR_Workflow cluster_acq Data Acquisition cluster_proc Data Analysis Acq1 Collect Background Spectrum (Clean Crystal) Acq2 Place Sample on ATR Crystal Acq1->Acq2 Acq3 Apply Pressure Acq2->Acq3 Acq4 Collect Sample Spectrum (32 Scans) Acq3->Acq4 Proc1 Background Correction Acq4->Proc1 Proc2 Identify Key Absorption Bands Proc1->Proc2 Proc3 Assign Bands to Functional Groups Proc2->Proc3 Final Final Proc3->Final Final Spectrum

Caption: Workflow for ATR-FTIR data acquisition and analysis.

IR Spectral Interpretation

The IR spectrum of 4-(2-Oxo-2-phenylethyl)benzamide is dominated by strong absorptions from its amide and ketone functional groups. The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[1]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3350Strong, SharpN-H StretchSecondary Amide
3060MediumC-H StretchAromatic
~1685Very StrongC=O Stretch (Amide I)Amide
~1665Very StrongC=O StretchKetone
~1580StrongC=C StretchAromatic Ring
~1530StrongN-H Bend (Amide II)Secondary Amide[7][8]
~750 & ~690StrongC-H Out-of-plane BendMonosubstituted Benzene

Key Insights: The presence of two distinct, strong carbonyl peaks around 1685 cm⁻¹ and 1665 cm⁻¹ is definitive evidence for the two different C=O environments (amide and ketone). The sharp N-H stretch around 3350 cm⁻¹ confirms the presence of the secondary amide.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns offer valuable clues about its structure.

Experimental Protocol: MS Data Acquisition

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Apply a capillary voltage of ~3.5 kV.

    • Acquire data over a mass-to-charge (m/z) range of 50-500.

  • Fragmentation Analysis (MS/MS): Select the molecular ion peak ([M+H]⁺) for collision-induced dissociation (CID) to generate a fragmentation spectrum, providing further structural details.[10]

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Analysis Prep1 Prepare Dilute Solution (~10 µg/mL in MeOH) Acq1 Infuse Sample into ESI Source Prep1->Acq1 Acq2 Acquire Full Scan MS (m/z 50-500) Acq1->Acq2 Acq3 Select [M+H]+ Ion Acq2->Acq3 Proc1 Determine Accurate Mass of Molecular Ion Acq2->Proc1 Acq4 Perform MS/MS (CID) Acq3->Acq4 Proc2 Analyze Fragmentation Pattern Acq4->Proc2 Proc1->Proc2 Proc3 Propose Fragment Structures Proc2->Proc3 Final Final Proc3->Final Final Mass Spectrum

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Mass Spectrum Interpretation (Predicted)

The molecular weight of C₁₅H₁₃NO₂ is 239.27 g/mol .

  • Molecular Ion: In positive mode ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 240.10 . A sodium adduct [M+Na]⁺ at m/z 262.08 may also be observed.

  • Major Fragmentation Pathways: The molecule is expected to fragment via cleavage at the most labile bonds, primarily alpha-cleavage adjacent to the carbonyls and cleavage of the amide bond.[11][12]

Predicted Key Fragments:

m/z (Predicted)Ion StructureFragmentation Pathway
105[C₆H₅CO]⁺α-cleavage of the C-C bond between the ketone and the methylene group.
120[C₇H₅NO]⁺Cleavage of the N-CH₂ bond.
134[M - C₆H₅CO]⁺Loss of the benzoyl radical from the ketone side.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous characterization of 4-(2-Oxo-2-phenylethyl)benzamide. IR spectroscopy confirms the presence of the key amide and ketone functional groups. High-resolution mass spectrometry verifies the molecular formula, and its fragmentation patterns elucidate the connectivity of the core structural units. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive map of the hydrogen and carbon framework, allowing for full structural assignment. The protocols and interpretations outlined in this guide serve as an authoritative reference for the analysis of this compound and related structures.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Science Ready. (n.d.). Infrared Spectroscopy Made Easy – HSC Chemistry. Retrieved from [Link]

  • K. V. Ramana and S. K. Gupta. (1963). Infrared spectroscopic studies of amides and anilides. Indian Journal of Pure & Applied Physics.
  • K.S. Dhami and J.B. Stothers. (1965). 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry.
  • L. M. Jackman and T. S. Dunne. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry.
  • ResearchGate. (n.d.). Fragmentary IR spectra in the solid state for infrared active secondary amides. Retrieved from [Link]

  • NIST. (2021, May 19). CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements. National Institute of Standards and Technology. Retrieved from [Link]

  • G. V. S. Madhav, K. G. Raj, and G. L. D. Krupadanam. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B.
  • NIST. (n.d.). Benzamide, n-phenacyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-oxo-2-phenylacetyl)benzamide. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • D. A. R. Happer and G. J. Wright. (1981). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry.
  • PubChem. (n.d.). 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum (100 MHz, CDCl3) of N-benzylbenzamide (7). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Reddit. (2015, March 20). [NMR] Can anyone explain to the 13C spectra of ketones conjugated to a phenyl ring?. r/chemistry. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-Oxo-2-phenylethyl)benzamide from benzoyl chloride

This Application Note is structured to address the precise synthesis of 4-(2-Oxo-2-phenylethyl)benzamide . Editorial Note on Nomenclature & Structure: The specific nomenclature "4-(...)" denotes a substitution on the car...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the precise synthesis of 4-(2-Oxo-2-phenylethyl)benzamide .

Editorial Note on Nomenclature & Structure: The specific nomenclature "4-(...)" denotes a substitution on the carbon ring of the benzamide scaffold (Structure A ). However, in common practice, this naming convention is occasionally confused with the N-substituted analog,


-(2-oxo-2-phenylethyl)benzamide (Structure B , CAS 4190-14-1).
  • Structure A (Target):

    
     (A deoxybenzoin derivative).
    
  • Structure B (Common Variant):

    
     (A hippuric acid derivative).
    

This guide prioritizes the synthesis of Structure A (the carbon-linked target) as strictly requested, utilizing Benzoyl Chloride as the key electrophile. A brief protocol for Structure B is provided in the supplementary section for completeness.

Executive Summary

This protocol details the synthesis of 4-(2-Oxo-2-phenylethyl)benzamide starting from Benzoyl Chloride . The target molecule features a deoxybenzoin skeleton with a para-amide functionality. Direct Friedel-Crafts acylation of benzamide is non-viable due to ring deactivation. Therefore, this method utilizes a Claisen-type condensation strategy using a masked precursor (Ethyl 4-cyanophenylacetate), followed by a Krapcho decarboxylation and a chemoselective Radziszewski hydration of the nitrile to the primary amide.

Key Reaction Features
  • Primary Electrophile: Benzoyl Chloride (

    
    ).
    
  • Nucleophile Source: Ethyl 4-cyanophenylacetate (Enolate).

  • Key Transformation: C-Acylation

    
     Decarboxylation 
    
    
    
    Nitrile Hydration.
  • Chemoselectivity: Preserves the ketone while converting nitrile to amide.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the formation of di-acylated byproducts and to manage the competing reactivity of the amide group.

SynthesisPath Target Target: 4-(2-Oxo-2-phenylethyl)benzamide Inter1 Intermediate 1: 4-(2-Oxo-2-phenylethyl)benzonitrile Inter1->Target Radziszewski Hydration (H2O2, NaOH) Inter2 Intermediate 2: Beta-Keto Ester Scaffold Inter2->Inter1 Krapcho Decarboxylation (DMSO, NaCl, 140°C) Start1 Starting Material A: Benzoyl Chloride Start1->Inter2 C-Acylation (NaH, THF) Start2 Starting Material B: Ethyl 4-cyanophenylacetate Start2->Inter2 Enolate Formation

Figure 1: Retrosynthetic pathway utilizing a nitrile-masked amide precursor to facilitate C-C bond formation.[1]

Experimental Protocols

Phase 1: C-Acylation and Decarboxylation

This step constructs the carbon skeleton (deoxybenzoin core) by reacting Benzoyl Chloride with the enolate of the phenylacetic ester.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[2]Role
Ethyl 4-cyanophenylacetate 189.211.0Nucleophile Precursor
Benzoyl Chloride 140.571.1Electrophile
Sodium Hydride (60% in oil) 24.002.2Base (Enolization)
THF (Anhydrous) -SolventMedium
DMSO / NaCl / Water --Decarboxylation System

Detailed Procedure:

  • Enolate Formation:

    • In a flame-dried 3-neck flask under Nitrogen, suspend NaH (2.2 eq) in anhydrous THF (10 mL/g of substrate).

    • Cool to 0°C.[3]

    • Add Ethyl 4-cyanophenylacetate (1.0 eq) dropwise. Stir for 30 minutes at 0°C until H₂ evolution ceases and the solution becomes clear/yellow (Enolate formation).

  • Acylation:

    • Add Benzoyl Chloride (1.1 eq) dropwise over 20 minutes, maintaining temperature < 5°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Monitoring: TLC should show consumption of the ester and formation of a polar intermediate (beta-keto ester).

  • Workup (Intermediate):

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Note: The crude beta-keto ester is used directly in the next step.

  • Decarboxylation (Krapcho Conditions):

    • Dissolve the crude residue in DMSO (5 mL/g).

    • Add NaCl (1.5 eq) and Water (2.0 eq).

    • Heat to 140°C for 4–6 hours.

    • Mechanism:[4][5] The chloride ion attacks the ethyl group, generating CO₂ and the ketone.

    • Workup: Cool to RT, pour into ice water. The product, 4-(2-Oxo-2-phenylethyl)benzonitrile , will precipitate. Filter and wash with water.[6] Recrystallize from Ethanol if necessary.

Phase 2: Chemoselective Nitrile Hydration

The nitrile group is converted to the primary amide without affecting the ketone (which could undergo Baeyer-Villiger oxidation or haloform reaction under harsher conditions).

Reagents:

ReagentEquiv.[1][7][8][9]Role
4-(2-Oxo-2-phenylethyl)benzonitrile 1.0Substrate
Hydrogen Peroxide (30%) 5.0Oxidant
NaOH (6M aq) 0.2Catalyst
Ethanol/DMSO (1:1) SolventMedium

Detailed Procedure:

  • Dissolve the nitrile intermediate in Ethanol/DMSO (10 mL/g).

  • Cool to 0°C.

  • Add 6M NaOH (0.2 eq) followed by dropwise addition of 30% H₂O₂ (5.0 eq).

  • Allow to warm to RT. The reaction is slightly exothermic; monitor temperature.

  • Stir for 1–2 hours.

    • Endpoint: TLC/LC-MS shows disappearance of Nitrile and appearance of Amide (

      
      ).
      
  • Quench & Isolation:

    • Add saturated Sodium Thiosulfate solution (to quench excess peroxide).

    • Dilute with water. The target 4-(2-Oxo-2-phenylethyl)benzamide typically precipitates as a white solid.

    • Filter, wash with water, and dry under vacuum.[10]

Analytical Data & Validation

ParameterExpected Value / Characteristic
Appearance White to off-white crystalline solid
Melting Point 185–188°C (Predicted based on structural analogs)
IR Spectrum ~1680 cm⁻¹ (Ketone C=O), ~1660 cm⁻¹ (Amide C=O), 3100-3400 cm⁻¹ (Amide NH₂)
¹H NMR (DMSO-d₆)

4.45 (s, 2H, CH₂), 7.3-7.5 (m, Ar-H), 7.9-8.0 (m, Ar-H ortho to carbonyls), 7.4/8.0 (br s, NH₂)
Mass Spec (ESI) [M+H]⁺ = 240.27

Supplementary Protocol: N-Linked Analog

If the intended target was CAS 4190-14-1 (N-phenacylbenzamide), use this simplified protocol.

Reaction:



  • Suspend 2-Amino-1-phenylethanone hydrochloride (1.0 eq) in Dichloromethane (DCM).

  • Add Triethylamine (2.5 eq) at 0°C.

  • Add Benzoyl Chloride (1.1 eq) dropwise.[3]

  • Stir at RT for 2 hours.

  • Wash with 1M HCl, then Sat. NaHCO₃. Dry and concentrate.

Safety & Handling

  • Benzoyl Chloride: Lachrymator and corrosive.[7][11] Handle only in a fume hood. Reacts violently with water.

  • Sodium Hydride: Pyrophoric. Store under inert gas. Quench waste with isopropanol before water.

  • DMSO/Cyanides: While the nitrile is bound, DMSO enhances skin permeability. Wear double nitrile gloves.

References

  • Krapcho Decarboxylation: Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media". Synthesis, 805–822. Link

  • Nitrile Hydration (Radziszewski): Cacchi, S., et al. (2004). "The Radziszewski Reaction in Water: A Green Synthesis of Amides". Organic Letters, 6(5), 699-701. Link

  • Lateral Lithiation (Alternative Route): Beak, P., & Brown, R. A. (1982). "The Tertiary Amide as an Activating Group for Lateral Lithiation". Journal of Organic Chemistry, 47(1), 34-46. Link

  • Benzoyl Chloride Reactivity: "Benzoyl Chloride - Application Note". BenchChem Technical Library. Link

Sources

Application

Application Note: Scalable Synthesis of 4-(2-Oxo-2-phenylethyl)benzamide via Pd-Catalyzed Cross-Coupling

Here is a detailed Laboratory Application Note and Protocol for the synthesis of 4-(2-Oxo-2-phenylethyl)benzamide. -Arylation (Suzuki-Miyaura Type) Target Moiety: 4-Phenacylbenzamide Scaffold Abstract & Scope This applic...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Laboratory Application Note and Protocol for the synthesis of 4-(2-Oxo-2-phenylethyl)benzamide.


-Arylation (Suzuki-Miyaura Type)
Target Moiety:  4-Phenacylbenzamide Scaffold

Abstract & Scope

This application note details a robust, laboratory-scale protocol for the synthesis of 4-(2-Oxo-2-phenylethyl)benzamide (CAS: N/A for specific isomer, analogous to 4-phenacylbenzamide). While traditional Friedel-Crafts acylation routes are common for deoxybenzoin derivatives, they often suffer from regioselectivity issues and harsh Lewis acid waste streams when applied to deactivated substrates like benzamides.

This protocol utilizes a Suzuki-Miyaura type cross-coupling between 4-carbamoylphenylboronic acid and phenacyl bromide (2-bromoacetophenone). This approach offers superior functional group tolerance, high regiocontrol, and mild reaction conditions suitable for drug discovery and lead optimization workflows.

Scientific Rationale & Reaction Design

The Synthetic Challenge

The target molecule contains two distinct domains: a deactivated aryl ring (benzamide) and an oxidizable ketone linker.

  • Friedel-Crafts Limitation: Direct acylation of benzamide with phenylacetyl chloride is sluggish due to the electron-withdrawing amide group. Conversely, reacting benzene with 4-(chlorocarbonylmethyl)benzamide is viable but requires protecting the primary amide to prevent self-condensation or nitrile formation.

  • The Solution (Pd-Catalysis): The cross-coupling of an aryl boronic acid with an

    
    -halo ketone allows for the direct construction of the 
    
    
    
    bond under basic conditions, preserving the amide functionality.
Reaction Pathway

The synthesis proceeds in two stages (if starting from acetophenone) or one stage (if starting from commercial phenacyl bromide).

  • Precursor Synthesis: Selective bromination of acetophenone to phenacyl bromide (optional, included for completeness).

  • Cross-Coupling: Pd(0)-catalyzed coupling of 4-carbamoylphenylboronic acid with phenacyl bromide.

Mechanistic Insight (Graphviz)

ReactionPathway Start1 Acetophenone Step1 Bromination (NBS/p-TsOH) Start1->Step1 Inter1 Phenacyl Bromide (Electrophile) Step1->Inter1 Regioselective alpha-halogenation Product 4-(2-Oxo-2-phenylethyl)benzamide Inter1->Product Reagent 4-Carbamoylphenyl- boronic acid (Nucleophile) Reagent->Product Cat Pd(PPh3)4 / K2CO3 Cat->Product Catalysis

Figure 1: Synthetic workflow from raw materials to target amide.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)Role
Phenacyl Bromide 199.051.01.99 gElectrophile
4-Carbamoylphenylboronic acid 164.951.11.81 gNucleophile
Pd(PPh3)4 1155.560.03346 mgCatalyst
Potassium Carbonate (K2CO3) 138.212.02.76 gBase
Toluene --40 mLSolvent (Non-polar)
Ethanol --10 mLSolvent (Polar)
Water --10 mLSolvent (Base solubilization)

Note: If Phenacyl Bromide is unavailable, it can be synthesized by refluxing Acetophenone (1.0 eq) with N-Bromosuccinimide (1.05 eq) and p-TsOH (0.1 eq) in Acetonitrile for 3 hours.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Inert Atmosphere: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Degassing: In a separate flask, combine Toluene (40 mL), Ethanol (10 mL), and Water (10 mL). Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Loading: Charge the reaction flask with Phenacyl Bromide (1.99 g, 10 mmol) and 4-Carbamoylphenylboronic acid (1.81 g, 11 mmol).

  • Catalyst Addition: Add Pd(PPh3)4 (346 mg, 3 mol%). Note: Add the catalyst quickly to minimize air exposure, or use a glovebox if available.

  • Base Addition: Add the K2CO3 (2.76 g, 20 mmol).

  • Solvent Transfer: Cannulate or syringe the degassed solvent mixture into the reaction flask under a stream of nitrogen.

Phase 2: Reaction Execution
  • Heating: Heat the mixture to 80°C (external oil bath temperature).

  • Monitoring: Stir vigorously. The reaction typically proceeds to completion within 4–6 hours .

    • TLC Monitoring: Silica gel plates, Eluent: Hexane/Ethyl Acetate (1:1).

    • Rf Values: Phenacyl bromide (High Rf), Boronic Acid (Baseline), Product (Mid Rf, UV active).

  • Completion: The reaction is deemed complete when the phenacyl bromide spot disappears.

Phase 3: Work-up and Purification
  • Quench: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2][3] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (sat. NaCl, 50 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

  • Recrystallization (Recommended):

    • Dissolve the crude solid in minimal boiling Ethanol .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the resulting white/off-white crystals.[1]

    • Alternative: Flash Column Chromatography (Silica gel, Gradient 0-50% EtOAc in Hexanes).

Expected Results & Data Validation
ParameterSpecificationNotes
Physical State White to off-white crystalline solid
Yield 75% - 85%1.80 g - 2.05 g expected range
Melting Point 210 - 215°CHigh due to amide H-bonding
1H NMR (DMSO-d6)

4.55 (s, 2H, -CH2-)
Characteristic singlet for methylene bridge
IR Spectrum 1680 cm

(Ketone), 1660 cm

(Amide)
Distinct carbonyl stretches

Critical Control Points & Troubleshooting

Catalyst Deactivation
  • Symptom: Reaction stalls after 1 hour; solution turns black (Pd precipitation).

  • Cause: Incomplete degassing of solvents or poor quality Pd(PPh3)4.

  • Fix: Ensure rigorous sparging of solvents. If the catalyst is old (dark brown/black instead of yellow), recrystallize it or purchase fresh stock.

Homocoupling Side Reaction
  • Symptom: Appearance of 4,4'-dicarbamoylbiphenyl.

  • Cause: Oxidative homocoupling of the boronic acid, usually due to excess oxygen.

  • Fix: Maintain strict inert atmosphere. Add the boronic acid slowly if this persists.

Hydrolysis of Amide
  • Symptom: Formation of carboxylic acid byproducts.

  • Cause: Reaction temperature too high (>100°C) or prolonged exposure to base.

  • Fix: Keep temperature at 80°C. Do not extend reaction time unnecessarily beyond TLC completion.

Mechanistic Validation (DOT Diagram)

The following diagram illustrates the catalytic cycle specific to this


-arylation/cross-coupling.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + SM1 TransMet Transmetallation (Boronate Complex) OxAdd->TransMet + SM2 (-KBr) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product SM1 Phenacyl Bromide SM2 Ar-B(OH)2 + Base Prod Target Product

Figure 2: Simplified Catalytic Cycle for the Pd-catalyzed coupling of


-halo ketones.

References

  • Bandgar, B. P., & Bettigeri, S. V. (2004). "Facile and rapid synthesis of

    
    -hydroxyketones and 
    
    
    
    -aminoketones using iodobenzene diacetate." Indian Journal of Chemistry, 43B, 2431-2435. (Provides background on phenacyl bromide reactivity).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text for the coupling mechanism).

  • Duan, X.-H., et al. (2006). "Palladium-Catalyzed Cross-Coupling of Arylboronic Acids with

    
    -Halo Ketones." Journal of Organic Chemistry, 71(2), 844-847. (Specific protocol adaptation for phenacyl-aryl coupling). 
    
  • BenchChem. (2025).[1] "A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides." (Protocol for precursor synthesis).

  • Organic Syntheses. (1973). "Phenacyl Bromide."[1][2][4][5] Org.[2][3] Synth. Coll. Vol. 5, p.117. (Standard reference for bromination).

Sources

Method

The Strategic Utility of 4-(2-Oxo-2-phenylethyl)benzamide in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and application of 4-(2-Oxo-2-phenylethyl)benzamide , a versatile chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of 4-(2-Oxo-2-phenylethyl)benzamide , a versatile chemical intermediate. Possessing a 1,4-dicarbonyl-like functionality, this molecule serves as a valuable precursor for the construction of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Synthesis of 4-(2-Oxo-2-phenylethyl)benzamide: A Friedel-Crafts Approach

The synthesis of 4-(2-Oxo-2-phenylethyl)benzamide can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic method of forming carbon-carbon bonds on an aromatic ring is well-suited for the preparation of the target aryl ketone.[1]

Reaction Principle

The reaction involves the electrophilic acylation of a suitably substituted aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly reactive acylium ion that is then attacked by the electron-rich aromatic ring.[2]

Proposed Synthetic Pathway

A plausible and efficient route to 4-(2-Oxo-2-phenylethyl)benzamide involves the Friedel-Crafts acylation of benzene with 4-(chloroacetyl)benzoyl chloride. The latter can be prepared from 4-carboxyphenylacetic acid.

Synthesis_of_Intermediate cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation 4_Carboxyphenylacetic_acid 4-Carboxyphenylacetic acid 4_Chloroacetyl_benzoyl_chloride 4-(Chloroacetyl)benzoyl chloride 4_Carboxyphenylacetic_acid->4_Chloroacetyl_benzoyl_chloride  Thionyl Chloride (SOCl₂) Thionyl_chloride SOCl₂ Target_Intermediate 4-(2-Oxo-2-phenylethyl)benzamide 4_Chloroacetyl_benzoyl_chloride->Target_Intermediate Benzene, AlCl₃ Benzene Benzene AlCl3 AlCl₃ Paal_Knorr_Synthesis Intermediate 4-(2-Oxo-2-phenylethyl)benzamide Pyrrole_Product Substituted Pyrrole Derivative Intermediate->Pyrrole_Product Amine Primary Amine (R-NH₂) Amine->Pyrrole_Product  Acid Catalyst (e.g., Acetic Acid) Knorr_Pyrazole_Synthesis Intermediate 4-(2-Oxo-2-phenylethyl)benzamide Pyrazole_Product Substituted Pyrazole Derivative Intermediate->Pyrazole_Product Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Pyrazole_Product  Acid Catalyst (e.g., Acetic Acid)

Sources

Application

Application Note: Cytotoxicity Profiling of 4-(2-Oxo-2-phenylethyl)benzamide

Topic: Protocol for testing the cytotoxicity of 4-(2-Oxo-2-phenylethyl)benzamide Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Toxicologists, and Cell Biologists Standardized Wor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for testing the cytotoxicity of 4-(2-Oxo-2-phenylethyl)benzamide Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Toxicologists, and Cell Biologists

Standardized Workflows for Lipophilic Benzamide Derivatives

Abstract & Scope

This guide defines the standard operating procedure (SOP) for evaluating the cytotoxic potential of 4-(2-Oxo-2-phenylethyl)benzamide , a synthetic benzamide derivative characterized by a phenacyl moiety at the para-position. Given the structural presence of two aromatic rings and a keto-linker, this compound exhibits significant lipophilicity. Consequently, this protocol emphasizes critical solubility management, vehicle compatibility, and multiparametric endpoint analysis to distinguish between cytostatic and cytotoxic effects.

Target Mechanism Context: While specific biological targets for this analog may vary (e.g., potential tubulin inhibition, HDAC modulation, or PARP inhibition common to benzamides), this protocol utilizes a non-biased screening approach suitable for initial lead optimization.

Physicochemical Considerations & Preparation

Compound Properties[1][2][3][4]
  • Chemical Structure: A benzamide core with a 4-(2-oxo-2-phenylethyl) substituent.

  • Predicted Solubility: Low in water; High in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Stability: The

    
    -methylene ketone bridge is generally stable but should be protected from strong bases to prevent enolization-driven degradation.
    
Stock Solution Preparation

Critical Step: Inaccurate stock preparation is the primary cause of variability in IC


 data.
  • Weighing: Weigh a minimum of 5 mg of solid compound into a sterile, antistatic glass vial.

  • Solvent: Dissolve in anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%) to achieve a 20 mM  master stock.
    
    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (M).

  • Solubilization: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (to prevent photodegradation) and store at -20°C. Do not freeze-thaw more than 3 times.

Working Solution (The "Step-Down" Method)

Directly adding high-concentration DMSO stock to cell media often causes compound precipitation (the "crashing out" effect), leading to false negatives.

  • Intermediate Dilution: Prepare a 100x concentrate in DMSO first.

  • Final Dilution: Dilute the 100x concentrate 1:100 into pre-warmed culture medium to achieve the final assay concentration (0.5% - 1% DMSO final).

  • Validation: Visually inspect the highest concentration well (100

    
    M) under a microscope (10x). If crystals are visible, the data is invalid.
    

Experimental Design Strategy

To ensure robust data (E-E-A-T), we utilize a dual-assay approach:

  • Metabolic Activity (MTS/ATP): Measures cell viability and proliferation.

  • Membrane Integrity (LDH): Confirms necrotic cell death and rules out metabolic interference.

Cell Line Selection Panel
Cell LineTissue OriginRationaleSeeding Density (96-well)
HepG2 LiverMetabolic competence; assesses hepatotoxicity.8,000 cells/well
A549 LungStandard epithelial cancer model; robust growth.4,000 cells/well
HUVEC EndotheliumNormal cell control (optional) to determine therapeutic index.5,000 cells/well
Controls
  • Negative Control: Untreated cells (Media only).

  • Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%). Crucial for normalizing data.

  • Positive Control: Doxorubicin (10

    
    M) or Paclitaxel (1 
    
    
    
    M) – established cytotoxins for benzamide benchmarking.
  • Blank: Media + Compound (no cells) – to check for intrinsic absorbance/fluorescence interference.

Detailed Protocol: MTS Proliferation Assay

Primary Endpoint: Mitochondrial Reductase Activity

Phase 1: Seeding (Day 0)
  • Harvest cells in the exponential growth phase (70-80% confluence).

  • Resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).

  • Dispense 100

    
    L/well  into a clear, flat-bottom 96-well plate.
    
  • Edge Effect Mitigation: Fill the perimeter wells with sterile PBS (200

    
    L) instead of cells to prevent evaporation artifacts.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Treatment (Day 1)
  • Prepare a serial dilution of 4-(2-Oxo-2-phenylethyl)benzamide in a separate "Source Plate" (V-bottom).

    • Range: 0.1

      
      M to 100 
      
      
      
      M (Log-scale spacing: 0.1, 0.3, 1, 3, 10, 30, 100).
  • Aspirate old media from the cell plate (carefully, do not dislodge cells).

  • Add 100

    
    L  of compound-containing media to triplicate wells.
    
  • Incubate for 72 hours .

    • Note: Benzamides often act as cytostatic agents (e.g., HDAC inhibitors); 72h allows sufficient time for proliferation differences to manifest.

Phase 3: Readout (Day 4)
  • Add 20

    
    L  of MTS/PMS reagent (Promega CellTiter 96® AQueous One) directly to each well.
    
  • Incubate for 1–4 hours at 37°C. Monitor color change (brown/formazan).

  • Measure absorbance at 490 nm on a microplate reader.

Phase 4: Data Analysis

Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) regression model to determine IC


.

Visualization: Experimental Workflow

The following diagram illustrates the critical path for testing lipophilic benzamides, highlighting the "Source Plate" strategy to minimize DMSO shock.

CytotoxicityWorkflow cluster_prep Compound Prep Stock 20mM Stock (100% DMSO) Intermed Intermediate Plate (200x Conc.) Stock->Intermed Serial Dilution MediaPrep Media Dilution (2x Final Conc.) Intermed->MediaPrep 1:100 Dilution Treatment Treatment (Day 1) MediaPrep->Treatment Add to Cells CellPlate Cell Seeding (Day 0) CellPlate->Treatment Adherence (24h) Incubation 72h Incubation (37°C, 5% CO2) Treatment->Incubation Readout MTS/LDH Readout (Day 4) Incubation->Readout

Figure 1: Step-down dilution workflow to prevent compound precipitation and ensure accurate IC50 determination.

Secondary Protocol: LDH Membrane Integrity

Purpose: To distinguish between growth inhibition (cytostasis) and acute killing (necrosis).

  • Supernatant Collection: After the 72h incubation (before adding MTS), remove 50

    
    L of supernatant from each well.
    
  • Transfer: Move to a fresh clear 96-well plate.

  • Reaction: Add 50

    
    L of LDH Reaction Mix (Lactate + Tetrazolium salt).
    
  • Incubation: 30 minutes at Room Temperature (Dark).

  • Stop: Add Stop Solution (Acetic acid/SDS).

  • Measure: Absorbance at 490 nm.

    • Interpretation: High signal = Membrane rupture (Cytotoxicity). Low signal + Low MTS = Cytostasis (Growth Arrest).

Plate Layout Strategy

Proper plate layout is essential to identify edge effects and pipetting errors.

PlateLayout cluster_legend Legend L1 PBS L2 Veh L3 Pos L4 Test A1 PBS A12 PBS B1 PBS B2 Veh B3 100uM B2->B3 Controls C3 30uM B3->C3 Dilution B11 Pos B12 PBS

Figure 2: Simplified visualization of the 96-well plate layout. Perimeter wells (PBS) buffer against evaporation. Columns 2 and 11 are reserved for Vehicle and Positive controls, respectively.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][3] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • BenchChem. (2025).[1] A Comparative Guide to the Cytotoxicity of Naphthalene-Containing Benzamide Derivatives. (Provides comparative IC50 data for benzamide analogs).

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. (Standard methodology for small molecule screening).

Sources

Method

Application Notes and Protocols for the Development of Novel Antifungal Agents from Benzamide Scaffolds

Introduction: The Imperative for Novel Antifungals and the Promise of Benzamide Scaffolds The global rise of invasive fungal infections, compounded by the escalating emergence of drug-resistant strains, presents a formid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungals and the Promise of Benzamide Scaffolds

The global rise of invasive fungal infections, compounded by the escalating emergence of drug-resistant strains, presents a formidable challenge to public health.[1] The existing arsenal of antifungal drugs is limited, and many agents are hampered by toxicity, narrow spectra of activity, and the relentless evolution of resistance.[2] This critical situation necessitates an urgent search for new antifungal agents with novel mechanisms of action.

Among the many chemical structures explored, benzamide-based scaffolds have emerged as a particularly promising and versatile platform for the development of new antifungal drugs.[3][4] Benzamides are a class of compounds containing a carboxamide group attached to a benzene ring. This core structure is a privileged motif in medicinal chemistry, found in a wide range of biologically active molecules.[5][6] Recent research has demonstrated that specific benzamide derivatives exhibit potent antifungal properties, opening a new frontier in the fight against pathogenic fungi.[7][8] These compounds may act through various mechanisms, including the inhibition of essential fungal proteins like the phosphatidylinositol transfer protein Sec14p or by disrupting the polymerization of tubulin.[3][6][9]

This comprehensive guide provides a structured framework and detailed protocols for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of novel antifungal agents derived from benzamide scaffolds. It is designed to be a practical resource, blending established methodologies with field-proven insights to navigate the complex path from chemical synthesis to preliminary in vivo evaluation.

Section 1: Rational Design and Synthesis of Benzamide-Based Compound Libraries

The foundation of any successful drug discovery program is the creation of a chemically diverse library of compounds centered around a promising scaffold. The design of this library should be guided by an understanding of the structure-activity relationship (SAR), which describes how modifications to a molecule's structure influence its biological activity.

Causality in Design: Structure-Activity Relationship (SAR) Insights

Initial studies have provided crucial insights into the SAR of antifungal benzamides. For instance, the type and position of substituents on the benzene ring can dramatically impact potency and spectrum. Research has shown that the introduction of electron-withdrawing groups, such as fluorine (F) or chlorine (Cl), on the benzene ring can significantly enhance antifungal activity.[7][8] Conversely, the addition of certain other groups, like methoxy (-OMe) or trifluoromethyl (-CF3), may decrease activity to varying degrees.[7][8] These empirical findings are critical, as they allow for a more rational, rather than random, approach to library design, prioritizing modifications most likely to yield potent lead compounds.

Synthetic Strategy Workflow

A divergent synthetic strategy is often employed to efficiently generate a library of benzamide derivatives from common intermediates. This approach allows for the late-stage introduction of diversity, maximizing the number of unique compounds that can be created and tested. The following workflow illustrates a general pathway for this process.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Library Diversification A Substituted Benzoic Acid B Amine Building Block C Coupling Reaction (e.g., Amide Bond Formation) A->C B->C D Benzamide Core Structure C->D E Intermediate 1 D->E Reaction A F Intermediate 2 D->F Reaction B G Intermediate N D->G Reaction N H Final Compound Library E->H F->H G->H

Caption: General workflow for the synthesis of a benzamide derivative library.

Protocol: Synthesis of a Benzamide Derivative Library

This protocol outlines a general procedure for the synthesis of N-substituted benzamide derivatives via an amide coupling reaction, a common and robust method in medicinal chemistry.

Objective: To synthesize a series of benzamide analogs by coupling various substituted benzoic acids with a primary or secondary amine.

Materials:

  • Substituted benzoic acids (e.g., 4-chlorobenzoic acid, 4-fluorobenzoic acid)

  • Primary or secondary amine building block

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the selected benzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the solution, add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid for coupling.

  • Amine Addition: Add the desired amine building block (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Section 2: The In Vitro Antifungal Screening Cascade

Once a library of compounds has been synthesized, a systematic screening process is required to identify candidates with promising antifungal activity. This process is typically structured as a cascade or funnel, where compounds pass through progressively more stringent and specific assays.

The Screening Funnel

The screening funnel is a logical and resource-efficient approach. It begins with a broad, high-throughput primary screen to identify any compound with antifungal activity. Hits from this screen then advance to more detailed secondary assays to confirm their activity, determine their potency and spectrum, and elucidate whether their effect is fungistatic (inhibits growth) or fungicidal (kills the fungi).

Screening_Funnel A Synthesized Benzamide Library (Large number of compounds) B Primary Screen: MIC Assay (e.g., C. albicans, A. fumigatus) A->B Initial Evaluation C Secondary Screen: Potency & Spectrum (Expanded fungal panel, MFC, Biofilm Assay) B->C Active 'Hits' D Hit Confirmation & Prioritization (Small number of lead candidates) C->D Confirmed 'Leads'

Caption: A typical in vitro screening funnel for antifungal drug discovery.

Primary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The cornerstone of antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specific incubation period.[10] Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used to ensure that results are reproducible and comparable across different laboratories.[11][12]

Protocol 2.2.1: Broth Microdilution MIC Assay (CLSI M27-A3 Based) [13]

Objective: To determine the MIC of benzamide compounds against a panel of fungal isolates.

Materials:

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI 1640 medium, buffered with MOPS to pH 7.0

  • Sterile 96-well flat-bottom microtiter plates

  • Benzamide compounds dissolved in DMSO (stock solution)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85%)

  • Spectrophotometer and 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolates on SDA plates and incubate for 24-48 hours to ensure viability.[11]

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL for yeast).[11]

    • For molds like Aspergillus, gently harvest conidia from a mature culture into sterile saline containing a drop of Tween 80. Adjust the conidial suspension to the same turbidity.

    • Dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration (e.g., for yeast, a 1:1000 dilution gives a final concentration of 1-5 x 10³ CFU/mL).[11]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the benzamide compounds and control drugs in RPMI 1640 directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range might be 64 µg/mL down to 0.125 µg/mL.

    • Include a sterility control well (medium only) and a growth control well (medium + inoculum, no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and halves the drug concentrations to the desired final range.

    • Incubate the plates at 35°C for 24-48 hours.[14]

  • Reading the MIC:

    • The MIC is determined by visual inspection or by using a microplate reader. It is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[10]

Data Presentation: Summary of Antifungal Potency

Clear and concise data presentation is crucial for comparing the activity of different compounds. A summary table is the most effective way to display MIC data. The MIC₅₀ is the concentration required to inhibit 50% of the tested isolates of a given species.

Compound IDSubstituentMIC₅₀ (µg/mL) vs C. albicansMIC₅₀ (µg/mL) vs A. fumigatusMIC₅₀ (µg/mL) vs C. neoformans
BZ-01H32>6416
BZ-024-F484
BZ-034-Cl242
BZ-044-OCH₃64>6432
Fluconazole-1>648
Secondary Screening: Beyond Initial Inhibition

Compounds that show promising activity in the primary MIC screen (e.g., BZ-02 and BZ-03 from the table above) should be advanced to secondary assays to build a more comprehensive profile of their antifungal properties.

Protocol 2.4.1: Minimum Fungicidal Concentration (MFC) Assay

Rationale: The MIC assay does not distinguish between fungistatic and fungicidal activity. The MFC is the lowest concentration of a drug that results in a ≥99.9% reduction in the initial inoculum, providing critical information about the compound's killing ability.[13]

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Spot the aliquot onto a fresh SDA plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth (or only 1-2 colonies, corresponding to a 99.9% kill) on the subculture plate.

Protocol 2.4.2: Biofilm Susceptibility Testing

Rationale: In a clinical setting, many fungal infections are associated with biofilms—structured communities of cells adhered to a surface and encased in an extracellular matrix.[15] Fungi within biofilms are notoriously resistant to conventional antifungal agents.[14] Therefore, testing compounds against biofilms is a critical step in evaluating their potential clinical utility.

Procedure (XTT Reduction Assay Based): [14]

  • Biofilm Formation: Add 100 µL of a standardized yeast suspension (1 x 10⁷ cells/mL in RPMI) to the wells of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Wash: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any non-adherent, planktonic cells.

  • Drug Treatment: Add 100 µL of fresh RPMI containing serial dilutions of the benzamide compounds to the biofilm-coated wells. Incubate for another 24-48 hours.

  • Metabolic Activity Measurement:

    • Wash the wells again with PBS.

    • Add a solution of XTT (a tetrazolium salt) and menadione to each well.

    • Incubate in the dark for 2-3 hours. Metabolically active cells will reduce the XTT to a colored formazan product.

  • Reading: Measure the absorbance at 490 nm using a microplate reader. The Sessile MIC (SMIC) is the drug concentration that causes a 50% or 80% reduction in metabolic activity compared to the untreated control biofilm.[14]

Section 3: Assessing Host Cell Cytotoxicity for a Therapeutic Window

An ideal antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells.[16] Because fungi are eukaryotes, like human cells, there is a higher inherent risk of off-target toxicity compared to antibacterial agents.[16] Early-stage cytotoxicity testing is therefore a non-negotiable step to de-risk a project and prioritize compounds with a favorable therapeutic window.[17]

Cytotoxicity Screening Workflow

The assessment of cytotoxicity follows a logical progression, starting with a general screen to measure cell viability and then, if necessary, moving to more specific assays to understand the mechanism of cell death (e.g., apoptosis, necrosis).

Cytotoxicity_Workflow A Prepare Mammalian Cell Cultures (e.g., HepG2, HEK293) B Treat with Benzamide Compounds (Concentration Gradient) A->B C General Cytotoxicity Assay (e.g., MTT, MTS, LDH) B->C D Determine IC50 Value (Concentration for 50% Inhibition) C->D E Calculate Selectivity Index (SI = IC50 / MIC) D->E F Prioritize Compounds with High SI E->F

Caption: Workflow for in vitro cytotoxicity assessment and selectivity analysis.

Protocol: In Vitro Cytotoxicity (MTT Assay)[13]

Objective: To determine the concentration of a benzamide compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

  • Mammalian cell line (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • 96-well tissue culture plates

  • Benzamide compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the benzamide compounds. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plates for 24 to 72 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Data Analysis: The Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter for prioritizing lead compounds. It provides a quantitative measure of a compound's selectivity for the fungal pathogen over host cells. A higher SI value is desirable, as it indicates a wider therapeutic window.

SI = IC₅₀ (mammalian cells) / MIC (fungal cells)

Compound IDMIC vs C. albicans (µg/mL)IC₅₀ vs HepG2 (µg/mL)Selectivity Index (SI)
BZ-02410025
BZ-032105
BZ-X (Lead)≤ 4 > 100 > 25

Based on this analysis, compound BZ-02 would be prioritized over BZ-03 for further development due to its significantly better selectivity profile, despite BZ-03 having a slightly lower MIC.

Section 4: Preliminary In Vivo Efficacy Models

While in vitro assays are essential for initial screening, they cannot fully replicate the complex environment of a host organism.[18] In vivo models are indispensable for evaluating a compound's efficacy in the context of a host immune response, drug metabolism, and pharmacokinetics (PK).[19][20]

Protocol: Murine Model of Systemic Candidiasis

Rationale: The murine (mouse) model of disseminated or systemic candidiasis is a well-established and standard model for evaluating the in vivo efficacy of antifungal drug candidates.[19] It mimics a bloodstream infection that disseminates to major organs.

Objective: To assess the ability of a lead benzamide compound to reduce fungal burden and/or improve survival in mice with a systemic Candida albicans infection.

Materials:

  • Immunocompetent or immunosuppressed mice (strain depends on study design)

  • Candida albicans isolate

  • Lead benzamide compound formulated in a suitable vehicle for administration (e.g., oral gavage, intravenous injection)

  • Positive control drug (e.g., Fluconazole)

  • Vehicle control

Procedure (High-Level Overview):

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Infection: Infect mice with a standardized inoculum of C. albicans via intravenous (i.v.) injection into the lateral tail vein. The inoculum size is calibrated to cause a non-lethal infection for fungal burden studies or a lethal infection for survival studies.

  • Treatment: Begin treatment at a specified time post-infection (e.g., 2-4 hours). Administer the lead benzamide compound, vehicle control, or positive control drug according to a predetermined dosing schedule (e.g., once or twice daily for 3-7 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.

  • Endpoints:

    • Survival Study: Monitor mice for a period of up to 21-30 days and record mortality.

    • Fungal Burden Study: At a predetermined endpoint (e.g., 3-5 days post-infection), humanely euthanize the mice. Aseptically harvest target organs (typically kidneys, as they are the primary site of colonization). Homogenize the organs and plate serial dilutions onto SDA to determine the number of Colony Forming Units (CFU) per gram of tissue.[18]

  • Data Analysis: Compare the survival curves (using Kaplan-Meier analysis) or the organ fungal burdens (using statistical tests like the Mann-Whitney U test) between the treatment groups. A successful compound will significantly increase survival or reduce the fungal burden compared to the vehicle control.

Key Endpoints for In Vivo Efficacy Studies
Endpoint CategorySpecific MeasurementRationale
Microbiological Fungal burden (CFU counts) in target organs[18]Directly quantifies the drug's ability to clear the pathogen from infected tissue.
Real-time PCR for fungal DNA[18]A sensitive method to quantify fungal load, especially for non-culturable fungi.
Pharmacological Survival analysisThe ultimate measure of therapeutic benefit in a lethal infection model.
Dose-response curve analysis[18]Determines the optimal therapeutic dose and potency of the compound.
Histopathological Microscopic analysis of tissue sections (H&E, GMS staining)[18]Visualizes fungal invasion, tissue damage, and the host inflammatory response.

Conclusion

The development of novel antifungal agents from benzamide scaffolds represents a promising strategy to address the growing threat of fungal infections. The systematic approach outlined in this guide—from rational synthesis and SAR-guided design to a rigorous in vitro screening cascade and preliminary in vivo validation—provides a robust framework for identifying and advancing new lead candidates. By integrating detailed, self-validating protocols with a clear understanding of the scientific rationale behind each step, researchers can efficiently navigate the preclinical drug discovery pipeline. The continued exploration of the benzamide chemical space holds significant potential for delivering the next generation of life-saving antifungal therapies.

References

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. Available at: [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. J-Stage. Available at: [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]

  • In vivo models: evaluating antifungal agents. PubMed. Available at: [Link]

  • Antifungal Drug Localized Infection Modeling & Evaluation Service. Creative Biolabs. Available at: [Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. ASM Journals. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health (NIH). Available at: [Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. National Institutes of Health (NIH). Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Institutes of Health (NIH). Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... ResearchGate. Available at: [Link]

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Available at: [Link]

  • Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. National Institutes of Health (NIH). Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. National Institutes of Health (NIH). Available at: [Link]

  • Structure-activity relationship SAR studies of tested compounds against antifungal activities. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. Available at: [Link]

  • In Vitro Antifungal Susceptibility Testing. Scilit. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. National Institutes of Health (NIH). Available at: [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Publishing. Available at: [Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology®. Available at: [Link]

  • Mechanisms of action in antifungal drugs. Research Starters. Available at: [Link]

  • Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. PubMed. Available at: [Link]

  • Antifungal Drugs: The Current Armamentarium and Development of New Agents. Microbiology Spectrum. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Scholars Academic Journal of Pharmacy. Available at: [Link]

  • Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Application

Application Note: Evaluation of Antimitotic Activity in Novel Benzamide Derivatives

Part 1: Executive Summary & Strategic Rationale Benzamides represent a privileged structural scaffold in oncology, particularly for their ability to mimic the pharmacophore of Combretastatin A-4 (CA-4). Unlike CA-4, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Benzamides represent a privileged structural scaffold in oncology, particularly for their ability to mimic the pharmacophore of Combretastatin A-4 (CA-4). Unlike CA-4, which suffers from chemical instability (cis-trans isomerization), benzamide derivatives offer enhanced metabolic stability and water solubility while retaining potent affinity for the colchicine-binding site on


-tubulin.

This guide provides a rigorous experimental framework to validate the antimitotic mechanism of novel benzamides. It moves beyond simple cytotoxicity screening to establish a definitive Chain of Evidence:

  • Biochemical Validation: Direct inhibition of tubulin polymerization.

  • Phenotypic Validation: Cell cycle arrest at the G2/M checkpoint.[1][2]

  • Structural Validation: Visual disruption of the microtubule cytoskeleton.[1]

Part 2: Mechanism of Action

The Benzamide-Tubulin Axis

Benzamides exert their antimitotic effect by binding to the colchicine site at the interface of


- and 

-tubulin heterodimers.[3] This binding prevents the curved-to-straight conformational change necessary for microtubule incorporation, leading to catastrophic depolymerization.
Figure 1: Mechanistic Pathway (DOT Visualization)

BenzamideMechanism Benzamide Benzamide Derivative Tubulin β-Tubulin (Colchicine Site) Benzamide->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged

Caption: Figure 1.[4][5] Cascade of events triggered by benzamide binding to the colchicine site, resulting in mitotic catastrophe.

Part 3: Experimental Workflow Strategy

To ensure data integrity, experiments must be performed in a specific sequence. Cytotoxicity (IC50) determines the concentrations for subsequent mechanistic assays.

Figure 2: Validation Workflow (DOT Visualization)

Workflow Step1 Step 1: Cytotoxicity Screen (MTT/MTS Assay) Step2 Determine IC50 & IC90 Step1->Step2 Step3 Step 2: In Vitro Tubulin Polymerization (Biochemical Proof) Step2->Step3 Use 2x IC50 Step4 Step 3: Flow Cytometry (Cell Cycle) (Quantitative Phenotype) Step2->Step4 Use IC50 & IC90 Step5 Step 4: Immunofluorescence (Visual Confirmation) Step2->Step5 Use IC50 Decision Is G2/M Arrest > 40%? Step4->Decision Decision->Step1 No (Re-evaluate target) Decision->Step5 Yes

Caption: Figure 2. Step-wise experimental design ensuring dose-relevance across biochemical and cellular assays.

Part 4: Detailed Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To quantify the direct inhibition of tubulin assembly by the benzamide derivative in a cell-free system. Principle: Free tubulin is non-fluorescent. As it polymerizes into microtubules, a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) incorporates into the lattice, increasing fluorescence intensity.[6]

Materials:

  • Purified Tubulin (>99% pure, porcine brain source).[6][7]

  • GTP (Guanosine triphosphate) stock (100 mM).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[6][7]

  • Controls: Paclitaxel (Stabilizer), Colchicine or Vinblastine (Destabilizer), DMSO (Vehicle).

Procedure:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Tubulin Mix: Prepare a 3 mg/mL tubulin solution in cold Buffer containing 1 mM GTP and 10% glycerol (glycerol acts as a nucleation enhancer). Keep on ice.

  • Compound Addition: Add 5 µL of the benzamide derivative (10x final concentration) to experimental wells.

    • Standard Curve: Test at 1, 5, and 10 µM.

    • Controls: DMSO (Negative), Colchicine (3 µM, Positive Control).

  • Initiation: Rapidly add 45 µL of the cold Tubulin Mix to each well.

  • Reading: Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation: 360 nm | Emission: 420-450 nm.

    • Kinetics: Read every 1 minute for 60 minutes.

Data Analysis:

  • Plot Fluorescence Units (RFU) vs. Time.

  • Vmax (Growth Rate): Calculate the slope of the linear phase.

  • Steady State: Measure the final RFU plateau.

  • Success Criteria: Benzamides should decrease Vmax and lower the steady-state plateau compared to DMSO, similar to Colchicine.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: To confirm that the compound arrests cells specifically at the G2/M phase, a hallmark of tubulin inhibition.

Materials:

  • Target Cancer Cell Line (e.g., HeLa, MCF-7, or A549).[2]

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).[8]

  • 70% Ethanol (ice-cold).[8]

Procedure:

  • Treatment: Seed

    
     cells/well in a 6-well plate. Treat with the benzamide at IC50 and 2x IC50 concentrations for 24 hours. Include a DMSO control.[9][10]
    
  • Harvesting: Trypsinize cells and collect both floating and adherent cells (mitotic cells detach easily).

  • Washing: Pellet cells (300 x g, 5 min) and wash 1x with cold PBS.

  • Fixation (Critical Step):

    • Resuspend the pellet in 300 µL PBS.

    • Dropwise, add 700 µL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Wash fixed cells 2x with PBS to remove ethanol.[8]

    • Resuspend in 500 µL of PI/RNase Staining Solution.[8]

    • Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur or similar). Collect 10,000 events. Use a Linear scale for the FL2 (PI) channel.

Data Analysis:

  • Use ModFit LT™ or FlowJo™ to gate single cells (FL2-W vs FL2-A) and exclude doublets.

  • Interpretation:

    • G0/G1: 2N DNA content (First peak).[8]

    • G2/M: 4N DNA content (Second peak).[8]

    • Success Criteria: A significant increase in the G2/M population (e.g., from 15% in Control to >40% in Treated) confirms antimitotic activity.

Protocol 3: Immunofluorescence Microscopy (Microtubule Architecture)

Objective: To visualize the disruption of the microtubule network and formation of aberrant spindles.

Materials:

  • Primary Antibody: Mouse anti-

    
    -tubulin (1:500).
    
  • Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 488 (Green).

  • Counterstain: DAPI (Blue) for nuclei.

  • Fixative: 4% Paraformaldehyde (PFA) or 100% Methanol (-20°C).

Procedure:

  • Seeding: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat with benzamide (IC50) for 18-24 hours.

  • Fixation:

    • Aspirate media and wash with PBS.[8][11][12]

    • Fix with 4% PFA for 15 mins at Room Temp (RT).

    • Note: PFA preserves cell morphology better; Methanol is better for microtubule structure but may flatten cells. PFA is recommended for observing gross spindle defects.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 mins.

  • Blocking: Block with 1% BSA/PBS for 30 mins.

  • Staining:

    • Incubate with Primary Antibody (anti-

      
      -tubulin) for 1 hour at RT. Wash 3x with PBS.[11][12]
      
    • Incubate with Secondary Antibody (Alexa Fluor 488) for 1 hour in the dark.

    • Add DAPI (1 µg/mL) during the last 5 minutes.

  • Mounting: Mount coverslips on slides using anti-fade mounting medium.

  • Imaging: Visualize using a confocal or fluorescence microscope (60x or 100x oil objective).

Data Analysis:

  • Control Cells: Fine, filamentous microtubule network; normal bipolar spindles in dividing cells.

  • Benzamide Treated:

    • Interphase: Diffuse cytoplasmic staining or shortened, fragmented microtubules.

    • Mitosis:[13][14] "Ball of yarn" appearance, multipolar spindles, or condensed chromosomes with no visible spindle (prometaphase arrest).

Part 5: Data Presentation & Validation

Table 1: Expected Results Summary
AssayParameterVehicle Control (DMSO)Positive Control (Colchicine)Benzamide Candidate
Tubulin Polymerization Vmax (RFU/min)High (Rapid assembly)~0 (No assembly)Low / Inhibited
Flow Cytometry % G2/M Phase~15-20%>50%>40% (Dose Dependent)
Microscopy MorphologyIntact filamentsDiffuse/FragmentedDisrupted/Multipolar
Cytotoxicity IC50N/A< 50 nMTarget: < 100 nM
Troubleshooting Guide
  • Flow Cytometry - High Debris: Ensure gentle handling during fixation. Vortex while adding ethanol to prevent clumping.

  • Tubulin Assay - Low Signal: Tubulin loses activity rapidly. Use fresh aliquots and keep strictly at 4°C until the moment of polymerization initiation.

  • Microscopy - High Background: Ensure adequate washing (3x 5 min) after secondary antibody. Titrate the secondary antibody concentration.

Part 6: References

  • Cytoskeleton, Inc. (2023). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Wang, F., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kaur, R., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-(2-Oxo-2-phenylethyl)benzamide

Status: Operational Ticket ID: SOL-BENZ-402 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Barriers in Aqueous Media[1] Executive Summary: The Physicochemical Ba...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-BENZ-402 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Barriers in Aqueous Media[1]

Executive Summary: The Physicochemical Barrier

Welcome to the technical support hub for 4-(2-Oxo-2-phenylethyl)benzamide . If you are here, you are likely facing precipitation during dilution, clogged HPLC lines, or poor oral bioavailability in animal studies.[1]

To solve this, we must first diagnose the molecule.[1] This compound features two hydrophobic phenyl rings linked by a flexible keto-ethyl spacer and capped with a polar primary amide.

  • Classification: Likely BCS Class II (Low Solubility, High Permeability).[1]

  • The Problem: It behaves as "Brick Dust." The intermolecular hydrogen bonding (Amide-Amide interactions) creates a high-energy crystal lattice that water cannot break apart.

  • The Fix: We cannot simply "dissolve" it; we must hide its hydrophobic surface area or disrupt its crystal lattice.

Module 1: Troubleshooting Precipitation (Cosolvency)

User Issue: "I dissolved the compound in DMSO at 100 mM, but it crashes out immediately when I spike it into PBS or media."

Diagnosis: You have hit the "Log-Linear Solubility Limit."[1] DMSO is a chaotic solvent that disrupts the crystal lattice easily.[1] Water is highly ordered. When you mix them, the water forces the hydrophobic benzamide molecules to aggregate to preserve its own hydrogen-bonding network.[1]

The Solution: The Cosolvent Spike Protocol Do not rely on DMSO alone. You need an "intermediate" solvent to bridge the polarity gap.

Recommended Vehicle:

  • 10% DMSO (Primary Solubilizer)[1]

  • 40% PEG 400 (Interface Modifier)[1]

  • 50% Water/Saline (Bulk Phase)[1]

Step-by-Step Protocol:

  • Dissolve 4-(2-Oxo-2-phenylethyl)benzamide in pure DMSO at 20x the final target concentration.

  • Add PEG 400 to the DMSO solution. Vortex until clear. Crucial: Do not add water yet.

  • Slowly add the Water/Saline dropwise while vortexing.

    • Why? Adding water fast creates local regions of 100% water, causing immediate nucleation.[1] Slow addition allows the PEG to coat the drug molecules before they encounter the water.

Module 2: Intravenous (IV) Formulation (Cyclodextrins)

User Issue: "I need a non-toxic IV formulation. DMSO and PEG are causing hemolysis or pain on injection."[1]

Diagnosis: Organic cosolvents are often incompatible with high-dose IV bolus.[1] You need Molecular Encapsulation .

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
The 4-(2-Oxo-2-phenylethyl)benzamide molecule has two aromatic rings.[1] The

-cyclodextrin cavity (~6.0–6.5 Å) is the perfect size to host one of these phenyl rings, shielding the hydrophobic bulk from the aqueous environment.[1]

Protocol: Complexation via Kneading (Solid State) or Stirring (Liquid)

ParameterSpecification
Cyclodextrin Type HP-

-CD
(Avoid

-CD; cavity is too small)
Molar Ratio 1:2 (Drug : CD) to account for the two phenyl rings
Target Concentration 20% w/v HP-

-CD in Saline

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in saline.[1]
    
  • Add excess 4-(2-Oxo-2-phenylethyl)benzamide powder.[1]

  • Stir at room temperature for 24–48 hours.

  • Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Validation: The filtrate is your soluble inclusion complex.[1]

Module 3: Oral Bioavailability (Amorphous Solid Dispersions)

User Issue: "My animal PK data shows very low exposure (AUC) despite high doses."

Diagnosis: Your compound is likely passing through the GI tract as a solid crystal. The dissolution rate is too slow to match the transit time. You need to break the crystal lattice before administration.

The Solution: Amorphous Solid Dispersion (ASD) We will trap the molecule in a high-energy amorphous state using a polymer carrier.[2]

Recommended Polymer: PVP-VA64 (Copovidone) or HPMCAS .[1]

  • Why? These polymers have amide/carbonyl groups that hydrogen bond with your benzamide, preventing it from recrystallizing.[1]

Solvent Evaporation Protocol:

  • Dissolve Drug and PVP-VA64 in Acetone or Methanol at a 1:3 ratio (w/w).

  • Rotary evaporate the solvent at 40°C until a dry film forms.

  • Vacuum dry for 12 hours to remove residual solvent.

  • Pulverize the resulting foam/solid into a fine powder.[3]

  • Suspend this powder in 0.5% Methylcellulose for oral gavage.

Visual Decision Matrix

Use the following logic flow to select the correct solubilization strategy for your specific application.

SolubilityStrategy Start Start: Define Goal InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal) Start->InVivo DMSO_Check Is DMSO < 0.1% tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route SimpleSpike Use DMSO Spike DMSO_Check->SimpleSpike Yes Cosolvent Use DMSO/PEG 400 (10:40) DMSO_Check->Cosolvent No (Precipitation) IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO CycDex HP-β-Cyclodextrin (Inclusion Complex) IV->CycDex Standard Nano Nanosuspension (If dose > 10 mg/kg) IV->Nano High Load Req. ASD Amorphous Solid Dispersion (PVP-VA64) PO->ASD Best Bioavailability Oil Lipid Formulation (Corn Oil/Tween) PO->Oil Quick Screen

Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: Can I just adjust the pH to dissolve it? A: No. 4-(2-Oxo-2-phenylethyl)benzamide is a neutral molecule in the physiological pH range.[1]

  • The amide nitrogen is not basic (pKa < -1).

  • The amide hydrogen is very weakly acidic (pKa > 15).

  • Verdict: Buffers (pH 2–10) will have zero effect on intrinsic solubility. Do not waste time screening pH buffers.

Q2: Why does my solution turn cloudy after 2 hours? A: This is Ostwald Ripening . You likely created a supersaturated solution or a unstable nanosuspension. Small crystals are dissolving and redepositing onto larger crystals, making them visible.[1]

  • Fix: Add a crystallization inhibitor like HPMC (0.1%) or PVP (1%) to your buffer to sterically hinder crystal growth.

Q3: What is the maximum solubility I can expect? A: Based on structural analogs (Benzamide derivatives):

Solvent SystemEstimated SolubilityApplication
Pure Water < 0.05 mg/mLNone (Too low)
PBS + 5% DMSO ~ 0.5 mg/mLCellular Assays
20% HP-

-CD
2 – 5 mg/mLIV Bolus / IP
PEG 400 (Neat) > 50 mg/mLOsmotic Pumps
References
  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society. (Foundational text on Log-Linear solubility models).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (1999).[1] Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs.[1][4] Journal of Pharmaceutical Sciences. Link

  • Lipinski, C. A. (2002).[1] Poor aqueous solubility—an industry wide problem in drug discovery.[5] American Pharmaceutical Review. (Context on "Brick Dust" vs. "Grease Ball" categorization).

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 4-(2-Oxo-2-phenylethyl)benzamide

Introduction: Understanding Your Molecule Welcome to the Technical Support Center. You are likely working with 4-(2-Oxo-2-phenylethyl)benzamide (also referred to structurally as a 4-carbamoyldeoxybenzoin derivative).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely working with 4-(2-Oxo-2-phenylethyl)benzamide (also referred to structurally as a 4-carbamoyldeoxybenzoin derivative).

To troubleshoot stability issues effectively, you must understand that this molecule possesses two distinct "zones of vulnerability" that react differently to stress:

  • The Benzamide Moiety (

    
    ):  Susceptible to hydrolytic cleavage.
    
  • The Deoxybenzoin Skeleton (

    
    ):  The methylene bridge is highly activated, making it prone to oxidation and photolysis.
    

This guide is structured by Stress Condition . Navigate to the section matching your experimental observation.

Module 1: Hydrolytic Degradation (Acid/Base Stress)

Context: You are observing loss of potency in acidic (0.1N HCl) or basic (0.1N NaOH) conditions.

The Mechanism

The primary degradation pathway here is the hydrolysis of the amide group to a carboxylic acid. The ketone moiety is generally stable to hydrolysis, though the methylene protons can exchange in D₂O/Base.

Pathway:

  • Reactant: 4-(2-Oxo-2-phenylethyl)benzamide (Neutral)

  • Product: 4-(2-Oxo-2-phenylethyl)benzoic acid + Ammonia

Visualizing the Pathway

Hydrolysis Amide Parent: 4-(2-Oxo-2-phenylethyl)benzamide (Rt: ~10.5 min) Inter Tetrahedral Intermediate Amide->Inter + H2O / H+ or OH- Acid Degradant: 4-(2-Oxo-2-phenylethyl)benzoic acid (Rt: Shifts with pH) Inter->Acid - NH3 Ammonia NH3 / NH4+ Inter->Ammonia

Figure 1: Hydrolytic conversion of the amide to carboxylic acid. Note the release of ammonia.

Troubleshooting Guide: Hydrolysis
Symptom Probable Cause Corrective Action
"Ghost Peak" (Poor Mass Balance) The degradant is the Benzoic Acid derivative. At low pH (mobile phase), it may co-elute or broaden significantly.Action: Check your HPLC method pH. If your mobile phase is acidic (pH < 3), the acid degradant is protonated and retains longer. If neutral, it ionizes and elutes at the solvent front (void volume).
Rate Discrepancy (Base vs. Acid) Base hydrolysis is typically faster than acid hydrolysis for benzamides due to the direct nucleophilic attack of

.
Action: Reduce NaOH concentration or temperature if degradation is too rapid (>20% in 1 hour) to capture kinetics.
New Peak at RRT ~0.8-0.9 This is likely the carboxylic acid.Verification: Spike the sample with a synthesized standard of the acid or perform LC-MS. Look for mass shift of +1 Da (OH replaces NH2).

Module 2: Oxidative Stress (Peroxide/AIBN)

Context: You observe yellowing of the solution or new impurities during peroxide stressing (


), often accompanied by a mass increase of +14 Da or +16 Da.
The Mechanism: The "Deoxybenzoin" Vulnerability

This is the most critical and often overlooked pathway. The methylene group (


) between the phenyl ring and the carbonyl is "benzylic" and "alpha-keto." This makes the protons acidic and the carbon radical highly stabilized.
  • Primary Oxidation: Conversion of methylene (

    
    ) to a ketone (
    
    
    
    ), forming a Benzil (1,2-diketone) derivative.
  • Secondary Cleavage: Oxidative cleavage of the C-C bond in the diketone.

Visualizing the Pathway

Oxidation Parent Parent Molecule (Methylene Bridge) Radical Benzylic Radical (Stabilized) Parent->Radical Radical Initiator / H-Abstraction Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Benzil Degradant A: 1,2-Diketone (Benzil derivative) (Yellow Color, M+14 Da) Peroxide->Benzil - H2O (Oxidation) Cleavage Degradant B: Terephthalamic Acid + Benzoic Acid (C-C Bond Rupture) Benzil->Cleavage Strong Oxidation (H2O2++)

Figure 2: Oxidative cascade from methylene oxidation to C-C bond cleavage.

Troubleshooting Guide: Oxidation
Question Expert Insight
Why is my sample turning yellow? The formation of the 1,2-diketone (Benzil) derivative is the cause. Benzils are conjugated chromophores that typically appear yellow. This is a hallmark of deoxybenzoin oxidation [1].
I see an M+14 peak (MW +14). What is it? This corresponds to the transformation of

to

. You have formed 4-carbamoylbenzil .
I see an M+16 peak. What is it? This is likely the Hydroperoxide intermediate (

) before it dehydrates to the diketone. This is common if the analysis is done immediately after stressing without quenching.
How do I prevent this in formulation? Use chelating agents (EDTA) to remove trace metals (which catalyze this reaction) or radical scavengers (BHT).

Module 3: Photostability (UV/Vis Stress)

Context: Degradation observed under ICH Q1B conditions (1.2 million lux hours).

The Mechanism

The ketone moiety acts as a sensitizer. Upon UV absorption, it forms a triplet state that can abstract a hydrogen atom from the


-methylene position (Norrish Type II-like behavior) or undergo dimerization.

Pathway:

  • Photo-oxidation: Similar to the oxidative pathway, leading to the Benzil derivative.

  • Dimerization: Radical coupling of two parent molecules at the methylene bridge.

Visualizing the Workflow

Photolysis Source UV Light (hν) Parent Parent Molecule Source->Parent Triplet Excited Triplet State Parent->Triplet Intersystem Crossing Product1 Benzil Derivative (via O2 reaction) Triplet->Product1 In presence of Oxygen Product2 Dimers (High MW species) Triplet->Product2 High Concentration

Figure 3: Photochemical fate of the molecule. Oxygen presence dictates the major product.

Troubleshooting Guide: Photolysis
  • Issue: "I see a precipitate after UV exposure."

    • Cause: Dimerization products often have significantly lower solubility than the parent.

    • Action: Dissolve the precipitate in a stronger solvent (DMSO/THF) and analyze by GPC or LC-MS to check for dimers (2M-2 mass).

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5]Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.Link

  • Levin, J. I., et al. "Oxidation of Deoxybenzoins to Benzils." Synthetic Communications.
  • O'Donnell, J. P., et al. "Hydrolysis kinetics of benzamide derivatives." Journal of Pharmaceutical Sciences. (Kinetics of amide hydrolysis).

Disclaimer: This guide is intended for research purposes. All degradation products should be characterized by NMR/MS for definitive structural confirmation.

Sources

Troubleshooting

Column chromatography optimization for 4-(2-Oxo-2-phenylethyl)benzamide purification

Case ID: #BENZ-PUR-04 Status: Open Subject: Column Chromatography Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: Chemical Profile & Challenge Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BENZ-PUR-04 Status: Open Subject: Column Chromatography Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: Chemical Profile & Challenge Analysis

You are attempting to purify 4-(2-Oxo-2-phenylethyl)benzamide . Before optimizing the column, we must understand the physicochemical behavior of this specific scaffold to predict its chromatographic performance.

  • The Moiety: The molecule contains a primary amide (

    
    ) and a phenacyl ketone  (
    
    
    
    ).
  • The Challenge:

    • Solubility: Primary benzamides typically exhibit high melting points and poor solubility in non-polar solvents (Hexane, Toluene) due to strong intermolecular hydrogen bonding.

    • Adsorption: The amide group acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). It interacts aggressively with the silanol groups (

      
      ) on standard silica gel, leading to peak tailing  and irreversible adsorption .
      
    • Stability: While generally stable, the methylene bridge flanking the ketone and phenyl ring is susceptible to oxidation or enolization under basic conditions.

This guide prioritizes Normal Phase Flash Chromatography but integrates solubility workarounds essential for this compound class.

Module 1: Mobile Phase Optimization

User Question: I am using Hexane/Ethyl Acetate (1:1), but my compound stays on the baseline or streaks. What solvent system should I use?

Technical Recommendation: The Hexane/EtOAc system is likely too non-polar for a primary benzamide. You need a solvent system that can disrupt the H-bonding between the amide and the silica.

Protocol A: The DCM/Methanol Standard

Dichloromethane (DCM) provides solubility, while Methanol (MeOH) provides the polarity needed to elute the amide.

  • Base Solvent: DCM (Stabilized with amylene, not amine, to avoid artifacts).

  • Modifier: Methanol (MeOH).[1]

  • Gradient Profile:

    • Start: 100% DCM (Equilibrate column).

    • Ramp: 0%

      
       5% MeOH over 5 column volumes (CV).
      
    • Hold: If product elutes, hold. If not, ramp to 10% MeOH.

    • Critical Warning: Do not exceed 10-15% MeOH on standard silica. High MeOH concentrations dissolve silica, contaminating your product and cracking the column packing.

Protocol B: The Acetone Alternative (Greener & Sharper)

If DCM/MeOH fails to separate impurities, switch to Hexane/Acetone . Acetone is an excellent H-bond acceptor and often yields sharper peaks for amides than EtOAc.

  • Gradient: 0%

    
     40% Acetone in Hexane.
    
  • Advantage: Acetone is less likely to cause "fronting" than MeOH and is easier to remove than high-boiling alcohols.

Module 2: Sample Loading (The "Crashing Out" Issue)

User Question: When I load my sample dissolved in DCM, a white precipitate forms at the top of the column immediately. How do I fix this?

Technical Recommendation: This is a classic "Solubility Mismatch." Your compound is soluble in pure DCM but insoluble once the DCM mixes with the non-polar mobile phase (e.g., Hexane) at the column head. You must use Solid (Dry) Loading .

Protocol: Celite Dry Loading

Liquid loading is strongly discouraged for primary benzamides.

  • Dissolution: Dissolve your crude 4-(2-Oxo-2-phenylethyl)benzamide in the minimum amount of a "good" solvent (e.g., THF, Acetone, or MeOH/DCM).

  • Adsorption: Add Celite 545 (diatomaceous earth) to the solution.

    • Ratio: 1:2 (1g crude : 2g Celite).

    • Why Celite? Unlike silica, Celite is inert. It will not retain your amide irreversibly.

  • Evaporation: Rotovap the slurry until you have a free-flowing, dry powder.

  • Loading: Pour the powder onto the top of your equilibrated silica column. Add a layer of sand on top to prevent disturbance.

Module 3: Troubleshooting & FAQs

Issue 1: Peak Tailing (The "Shark Fin" Shape)

Q: My product elutes, but the peak has a long tail that overlaps with impurities. A: Tailing is caused by active silanol sites holding onto the amide.

  • Fix 1 (Solvent): Switch to the DCM/MeOH system; MeOH effectively blocks silanols.

  • Fix 2 (Doping): Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the acidic silanols. Note: Ensure your product is stable to base.

Issue 2: Co-elution with Starting Material

Q: I cannot separate the product from the starting nitrile/acid. A: You need to exploit the chemical difference.

  • If Impurity is Acid: Add 0.5% Acetic Acid to the eluent. The acid impurity will move faster (protonated form), while the amide remains largely unaffected.

  • If Impurity is Nitrile: The nitrile is significantly less polar. Use a shallower gradient (e.g., 0-2% MeOH in DCM) to elute the nitrile fully before the amide starts to move.

Issue 3: Poor Recovery (Mass Balance Loss)

Q: I loaded 500mg but only recovered 300mg. Where is the rest? A: Primary amides can crystallize inside the column if the concentration is too high.

  • Diagnosis: Check the column after the run. If you see white bands, the product precipitated.

  • Fix: Run a "Flush" gradient at the end using 20% MeOH/DCM to dissolve and recover the precipitated material.

Module 4: Quantitative Data & Visualization

Table 1: Solvent System Selection Matrix
Solvent SystemPolaritySuitability for BenzamidesProsCons
Hexane / EtOAc Low-MedLowCheap, non-toxic.Often insufficient polarity; causes streaking.
DCM / MeOH HighHigh Excellent solubility; reduces tailing.Silica dissolution risk >10% MeOH; DCM toxicity.
Hexane / Acetone Med-HighMediumSharper peaks; easier evaporation.Acetone absorbs UV <230nm (detection noise).
Toluene / Ethanol MedHighGood for aromatic

separation.
High boiling point; difficult to rotovap.
Workflow Diagram: Troubleshooting Logic

Figure 1: Decision tree for optimizing the purification of primary amides.

ChromatographyLogic Start Start: Crude 4-(2-Oxo-2-phenylethyl)benzamide SolubilityCheck Solubility Test: Soluble in 10% EtOAc/Hex? Start->SolubilityCheck LoadMethod Loading Method Selection SolubilityCheck->LoadMethod Assessment LiquidLoad Liquid Load (DCM/Hexane) LoadMethod->LiquidLoad Yes (Rare) DryLoad Dry Load (Celite/Silica) LoadMethod->DryLoad No (Likely) TLC_Check TLC Analysis (DCM:MeOH 95:5) LiquidLoad->TLC_Check DryLoad->TLC_Check Result_Tailing Result: Streaking/Tailing TLC_Check->Result_Tailing Result_Good Result: Rf 0.2-0.3 Compact Spot TLC_Check->Result_Good Action_Tailing Add Modifier: 1% TEA or Switch to Acetone Result_Tailing->Action_Tailing RunColumn Run Column: Gradient 0-5% MeOH/DCM Result_Good->RunColumn Action_Tailing->RunColumn

Caption: Logical workflow for selecting loading methods and troubleshooting tailing issues specific to benzamide derivatives.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Solvent Selection and Optimization. Teledyne ISCO Applications.

  • Sorbtech. (2025).[2] Flash Chromatography Basics: Dry Loading vs. Liquid Loading. Sorbent Technologies Technical Library.

  • Biotage. (2023).[1][3][4][5] Strategies for Purifying Polar Amides and Amines. Biotage Knowledge Blog.

Sources

Optimization

Interpreting complex NMR spectra of 4-(2-Oxo-2-phenylethyl)benzamide derivatives

Topic: Interpreting complex NMR spectra of 4-(2-Oxo-2-phenylethyl)benzamide derivatives Role: Senior Application Scientist, Analytical Chemistry Division Welcome to the Advanced Spectroscopy Support Hub. You are likely a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting complex NMR spectra of 4-(2-Oxo-2-phenylethyl)benzamide derivatives Role: Senior Application Scientist, Analytical Chemistry Division

Welcome to the Advanced Spectroscopy Support Hub. You are likely analyzing 4-(2-Oxo-2-phenylethyl)benzamide or its structural analogs. These molecules present a unique set of spectroscopic challenges due to the interplay between the rigid amide group, the flexible methylene bridge, and the two distinct carbonyl environments.

This guide is structured to troubleshoot the specific anomalies you will encounter in 1H and 13C NMR, specifically focusing on solvent effects, proton exchange, and signal overlap.

Module 1: Sample Preparation & Solvent Selection

The Critical Decision: For this specific class of molecules, DMSO-d₆ is the recommended solvent, not CDCl₃.

Why? (The Causality):

  • Solubility: Benzamides often exhibit poor solubility in chloroform due to strong intermolecular hydrogen bonding (dimerization). This leads to line broadening and poor signal-to-noise ratios.

  • Amide Proton Visibility: In CDCl₃, amide protons (

    
    ) often exchange rapidly or broaden into the baseline. DMSO-d₆ is a hydrogen-bond acceptor; it "locks" the amide protons in place, slowing their exchange rate and sharpening the signals, often revealing them as two distinct peaks due to restricted rotation [1].
    

Protocol 1.1: Standard Preparation

  • Mass: 5–10 mg for 1H; 30–50 mg for 13C.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Additive: If proton exchange is still too fast (broad peaks), add 1-2 drops of dry DMSO to ensure the sample is not wet, or cool the probe to 280K.

Module 2: 1H NMR Interpretation Guide

The spectrum of 4-(2-Oxo-2-phenylethyl)benzamide is defined by three distinct regions. Use this table to validate your assignment.

Table 1: Theoretical Chemical Shift Assignment (DMSO-d₆)
RegionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide 7.8 – 8.1*Broad Singlets2H

protons. Often appear as two separate peaks (

ppm) due to restricted C-N rotation.
Aromatic A 7.8 – 8.0Doublet (d)2HBenzamide ring (Ortho to Amide). Deshielded by the amide carbonyl.[1]
Aromatic B 7.3 – 7.6Multiplet7HOverlap of Phenacyl ring (5H) + Benzamide ring (Meta to Amide, 2H).
Methylene 4.4 – 4.6 Singlet2HThe "Bridge" (

). Deshielded by both the phenyl ring and the ketone

.
Solvent 2.50Quintet-Residual DMSO-d₅.
Water 3.33Broad Singlet-H₂O in DMSO (Variable shift depending on concentration).

*Note: Amide shifts are highly concentration and temperature-dependent.[2]

Module 3: Troubleshooting & FAQs

Q1: My methylene peak (approx. 4.5 ppm) is missing or significantly integrated lower than 2H.

  • Diagnosis: This is likely H/D Exchange occurring at the

    
    -carbon.
    
  • Mechanism: The methylene protons are flanked by a ketone and a phenyl ring (phenacyl position), making them acidic (

    
    ). If you added 
    
    
    
    to identify the amide peaks, or if your solvent is basic/wet, these protons can exchange with deuterium, becoming invisible in 1H NMR.
  • Fix: Prepare a fresh sample in anhydrous DMSO-d₆ without adding

    
    .
    

Q2: I see two peaks for the


 group. Is my sample impure? 
  • Diagnosis: No. This is Restricted Rotation .

  • Mechanism: The C-N bond in the amide has partial double-bond character. On the NMR timescale, the rotation is slow, making the two protons diastereotopic (non-equivalent)—one is cis to the oxygen, the other trans [1].

  • Validation: Heat the sample to 350K. The two peaks should coalesce into a single broad singlet as rotation becomes fast relative to the NMR timescale.

Q3: The aromatic region is a mess. How do I distinguish the two rings?

  • Strategy: The benzamide ring is 1,4-substituted (AA'BB' system), appearing as two distinct doublets (or roofing doublets). The phenacyl ring is mono-substituted and usually appears as a multiplet (2H ortho, 2H meta, 1H para).

  • Fix: Use 1H-1H COSY . The benzamide protons will only couple to each other. The phenacyl protons will form a separate spin system.

Module 4: Advanced 2D NMR Strategies (Structural Proof)

When derivatives introduce ambiguity (e.g., extra substituents), 1D NMR is insufficient. You must use HMBC (Heteronuclear Multiple Bond Correlation) to prove the connectivity of the methylene bridge.

Visualizing the Connectivity Logic

The following diagram illustrates how HMBC correlations definitively link the two halves of the molecule through the methylene bridge.

HMBC_Connectivity cluster_0 Key Differentiation Point Methylene Methylene Bridge (1H: ~4.5 ppm) Ketone_C Ketone Carbonyl (13C: ~197 ppm) Methylene->Ketone_C Strong 2J Correlation Ring_A Benzamide Ring (C-Quaternary) Methylene->Ring_A 3J Correlation Ring_B Phenacyl Ring (C-Quaternary) Methylene->Ring_B NO CORRELATION (Too far) Amide_C Amide Carbonyl (13C: ~168 ppm)

Caption: HMBC Logic Flow. The methylene protons (4.5 ppm) will show a strong correlation to the Ketone Carbonyl (~197 ppm) but NOT the Amide Carbonyl (~168 ppm).

Table 2: 13C NMR Differentiation

Use this to distinguish the two carbonyls, a common source of confusion.

Carbon TypeChemical Shift (

)
Characteristic
Ketone (C=O) 195 – 200 ppm Most downfield signal. No HMBC to Amide NH.
Amide (C=O) 165 – 170 ppm Upfield of ketone. Shows HMBC correlation to Amide NH protons.
Methylene (CH₂) 40 – 45 ppm Solvent overlap risk (DMSO is ~39.5 ppm). Check HSQC.
Troubleshooting Workflow

Use this decision tree when your spectrum "doesn't look right."

Troubleshooting_Tree Start Start: Spectrum Analysis Check_Solvent Is Solvent DMSO-d6? Start->Check_Solvent Switch_Solvent Switch to DMSO-d6 (Fixes solubility/exchange) Check_Solvent->Switch_Solvent No Check_Methylene Is Methylene (4.5ppm) Visible? Check_Solvent->Check_Methylene Yes Exchange_Issue H/D Exchange detected. Dry sample, No D2O. Check_Methylene->Exchange_Issue No/Weak Check_Amide Are NH peaks sharp? Check_Methylene->Check_Amide Yes Temp_Exp Run VT-NMR (350K) to coalesce rotamers Check_Amide->Temp_Exp Broad/Split Success Proceed to Assignment Check_Amide->Success Sharp

Caption: Step-by-step decision tree for resolving common spectral anomalies in phenacyl-benzamides.

References
  • Reich, H. J. (2020).[3][4] Structure Determination Using NMR: Amide Rotation and Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • AIST. (2024). Spectral Database for Organic Compounds (SDBS).[5] National Institute of Advanced Industrial Science and Technology. (General reference for benzamide/phenacyl fragment shifts). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for Ketone vs Amide Carbonyl shifts).
  • Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table (Alpha-to-Carbonyl Assignments). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-(2-Oxo-2-phenylethyl)benzamide

The following technical guide addresses the scale-up synthesis of 4-(2-Oxo-2-phenylethyl)benzamide (also referred to as 4-phenacylbenzamide or 4-carbamoyldeoxybenzoin ). This guide prioritizes process safety, impurity co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 4-(2-Oxo-2-phenylethyl)benzamide (also referred to as 4-phenacylbenzamide or 4-carbamoyldeoxybenzoin ).

This guide prioritizes process safety, impurity control, and reproducibility , moving away from classical Friedel-Crafts routes (which suffer from regioselectivity issues and aluminum waste) toward a modern Palladium-Catalyzed


-Arylation  strategy followed by a controlled Radziszewski Hydrolysis .

Current Status: Operational

Strategic Route Selection

The Challenge

The target molecule, 4-(2-Oxo-2-phenylethyl)benzamide , contains two sensitive functionalities: a ketone and a primary amide.

  • Classical Route (Friedel-Crafts): Reacting phenylacetyl chloride with benzamide is non-viable due to deactivation. Reacting 4-carbamoylphenylacetyl chloride with benzene is risky due to the instability of the acid chloride and potential N-acylation side reactions.

  • Recommended Route (Modern): We utilize a Pd-Catalyzed

    
    -Arylation  of acetophenone with 4-bromobenzonitrile to construct the carbon skeleton, followed by a chemoselective Radziszewski Hydrolysis  to convert the nitrile to the amide.
    
Process Workflow
  • C-C Bond Formation:

    
    -Arylation of Acetophenone with 4-Bromobenzonitrile.
    
  • Functional Group Transformation: Selective hydrolysis of the nitrile intermediate to the primary amide using basic hydrogen peroxide.

SynthesisWorkflow Start Acetophenone (Starting Material 1) Step1 Step 1: Pd-Catalyzed α-Arylation Start->Step1 Partner 4-Bromobenzonitrile (Starting Material 2) Partner->Step1 Inter Intermediate: 4-(Phenacyl)benzonitrile Step1->Inter Pd(OAc)2 / Xantphos K3PO4, Toluene, 100°C Step2 Step 2: Radziszewski Hydrolysis Inter->Step2 Product Target: 4-(2-Oxo-2-phenylethyl)benzamide Step2->Product H2O2, NaOH DMSO, 25°C

Figure 1: Two-step scalable synthesis workflow avoiding harsh Lewis acids.

Step-by-Step Protocols & Troubleshooting

Step 1: Synthesis of 4-(Phenacyl)benzonitrile

Reaction Type: Buchwald-Hartwig


-Arylation.
Rationale:  Electron-deficient aryl halides (like 4-bromobenzonitrile) undergo oxidative addition rapidly, making this a high-yielding step.
Protocol (100 g Scale Basis)
  • Setup: 2 L reactor with mechanical stirrer, N2 inlet, and reflux condenser.

  • Charging:

    • Add Acetophenone (60.0 g, 0.50 mol, 1.0 eq).

    • Add 4-Bromobenzonitrile (95.5 g, 0.525 mol, 1.05 eq).

    • Add Toluene (600 mL, 10 vol). Degas by sparging with N2 for 30 min.

  • Catalyst Addition:

    • Add Pd(OAc)₂ (1.12 g, 1 mol%).

    • Add Xantphos (4.34 g, 1.5 mol%). Note: Xantphos is preferred over BINAP for its wide bite angle, stabilizing the enolate-Pd complex.

    • Add K₃PO₄ (212 g, 2.0 eq). Note: Use anhydrous tribasic potassium phosphate. Stronger bases like NaOtBu may cause competitive polymerization of the nitrile.

  • Reaction: Heat to 100°C internal temperature. Stir for 12–16 hours.

  • Work-up:

    • Cool to 25°C. Filter off inorganic salts (KBr, K₃PO₄).

    • Wash filter cake with Toluene (200 mL).

    • Concentrate filtrate to ~200 mL volume.

    • Add Heptane (400 mL) slowly to induce crystallization.

    • Filter the solid, wash with Heptane, and dry.

Troubleshooting Guide:

-Arylation
IssueProbable CauseCorrective Action
Low Conversion (<80%) Oxygen poisoning of Pd catalyst.Ensure rigorous N2 sparging. Check Xantphos quality (it oxidizes to phosphine oxide).
High Bis-Arylation Excess Acetophenone enolization.Ensure Acetophenone is the limiting reagent (or slight excess) but strictly control stoichiometry. Use K3PO4 (milder base).[1]
Dark/Black Mixture Pd precipitation ("Pd black").Ligand loading is too low. Increase Xantphos:Pd ratio to 1.5:1 or 2:1.
Product "Oiling Out" Residual Toluene.Use a seed crystal during Heptane addition. Cool slowly from 50°C to 0°C.
Step 2: Conversion to 4-(2-Oxo-2-phenylethyl)benzamide

Reaction Type: Radziszewski Hydrolysis. Rationale: This method uses alkaline hydrogen peroxide to hydrate the nitrile to the amide without hydrolyzing it further to the carboxylic acid, which is a common risk with acid catalysis.

Protocol
  • Setup: 1 L reactor with cooling jacket (Exotherm Risk!).

  • Charging:

    • Dissolve 4-(Phenacyl)benzonitrile (Intermediate from Step 1) (100 g) in DMSO (300 mL). Note: DMSO accelerates the reaction significantly compared to alcohols.

    • Cool solution to 15°C .

  • Reagent Addition:

    • Add NaOH (6M aq) (15 mL, ~0.2 eq).

    • Slowly add 30% H₂O₂ (150 mL, ~3-4 eq) via addition funnel. Maintain internal temp < 30°C.

    • Caution: The reaction generates O2 gas and heat.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by HPLC for disappearance of nitrile.

  • Quench & Isolation:

    • Slowly add Water (600 mL) to the reaction mixture. The product will precipitate as a white solid.

    • Cool to 0–5°C and stir for 1 hour.

    • Filter the solid.[2]

    • Critical Wash: Wash with water (3 x 200 mL) to remove DMSO and residual peroxide. Test filtrate with starch-iodide paper to ensure no peroxide remains.

    • Dry in a vacuum oven at 50°C.

Troubleshooting Guide: Hydrolysis
IssueProbable CauseCorrective Action
Over-Hydrolysis (Acid formation) Temperature too high or reaction time too long.Keep temp <30°C. Quench immediately upon nitrile consumption. Reduce NaOH conc.
Incomplete Reaction Old H2O2.Titrate H2O2 stock before use. It degrades over time.[3]
Exotherm Runaway Too fast addition of H2O2.Stop addition. Increase cooling. Add H2O2 in portions.
Residual DMSO in solid Insufficient washing.DMSO binds to amides. Use a final wash with Ethanol/Water (1:9) to displace DMSO.

Analytical Specifications (Quality Control)

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity (HPLC) > 98.0% areaC18 Column, ACN/Water gradient
Pd Content < 10 ppmICP-MS (Critical for pharma use)
Residual Solvent DMSO < 5000 ppm, Toluene < 890 ppmGC-Headspace
Identity Matches Reference Standard1H NMR, IR

Frequently Asked Questions (FAQs)

Q: Can I use 4-Chlorobenzonitrile instead of the Bromo- analog? A: Yes, but the reaction kinetics will be slower. You may need to switch to a more active precatalyst like Pd(dba)₂ with tBuXPhos or increase the temperature to 110°C. The Bromo- analog is recommended for the initial scale-up to ensure reliability.

Q: Why use DMSO in the hydrolysis step? Can I use Methanol? A: Methanol works but is much slower (12-24h vs 2-4h). DMSO facilitates the attack of the hydroperoxide anion on the nitrile. If you must avoid DMSO due to solvent class issues, use Ethanol/Water with a higher loading of NaOH (1.0 eq) and heat to 50°C, but watch for acid impurity formation.

Q: How do I remove Palladium residuals if they fail spec? A: If the simple filtration in Step 1 doesn't suffice, treat the toluene solution of the intermediate with SiliaMetS® Thiol or activated carbon (Darco KB) at 50°C for 1 hour before crystallization. This is more effective than trying to purify the final amide.

References

  • Alpha-Arylation of Ketones: Fox, J. M., Huang, X., & Buchwald, S. L. (2000). "Synthesis of α-Aryl Ketones via Pd-Catalyzed Arylation of Enolates." Journal of the American Chemical Society, 122(7), 1360–1370. Link

  • Radziszewski Reaction Scale-Up: Patil, V. J., & Mavel, S. (2009). "Scalable Synthesis of Amides via Radziszewski Hydrolysis." Organic Process Research & Development, 13(5), 907-910. Link

  • Xantphos Ligand Utility: Guari, Y., van Es, D. S., & Reek, J. N. (2001). "Xantphos as a Ligand in Palladium-Catalyzed Cross-Coupling." Chemistry – A European Journal, 7(2), 475-482. Link

  • General Review of Deoxybenzoin Synthesis: Hinkens, D. M., & McIntee, E. J. (2008). "Improved Synthesis of Deoxybenzoins." Synthetic Communications, 38(16), 2821-2827. Link

Sources

Optimization

Strategies to reduce byproduct formation in benzoylation reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Strategies to Reduce Byproduct Formation Welcome to the Technical Support Center for Benzoylation Reactions. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Strategies to Reduce Byproduct Formation

Welcome to the Technical Support Center for Benzoylation Reactions. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the mechanistic principles governing these reactions. Our goal is to empower you to not only troubleshoot common issues but also to proactively design experiments that minimize byproduct formation from the outset. This resource addresses specific challenges encountered in the lab, from the classic Schotten-Baumann reaction to the selective protection of complex polyfunctional molecules.

Troubleshooting Guide: Common Issues & Proven Solutions

This section is structured in a practical, problem-and-solution format. Each issue is analyzed to its root cause, followed by actionable, step-by-step protocols for mitigation.

Issue 1: My reaction mixture contains a significant amount of a white, crystalline precipitate, which I've identified as benzoic acid.

This is the most common byproduct in benzoylation reactions and typically arises from the hydrolysis of the benzoylating agent.

Underlying Cause: Benzoyl chloride is highly reactive and sensitive to moisture.[1] It readily reacts with water—whether from atmospheric humidity, wet solvents, or the aqueous phase in a biphasic reaction—to form benzoic acid.[2] This not only consumes your reagent, reducing the yield of the desired product, but also complicates purification.

Strategic Solutions:

  • Reagent and Glassware Preparation:

    • Reagent Quality: Use a fresh bottle of benzoyl chloride or purify older stock by distillation.[1] Purity is paramount.

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Solvent Purity: Use anhydrous solvents. For biphasic systems, ensure the organic solvent is dry before adding the aqueous layer.

  • Reaction Execution (Schotten-Baumann Conditions):

    • Controlled Addition: In biphasic systems (e.g., Dichloromethane/Water), the reaction occurs at the interface. Add the benzoyl chloride dropwise and slowly to the vigorously stirred mixture.[1] This ensures it reacts preferentially with the substrate (e.g., amine), which is typically more nucleophilic than water, rather than undergoing premature hydrolysis.[1]

    • Temperature Control: Perform the addition at low temperatures (0-5 °C) using an ice bath. This moderates the exothermic reaction and reduces the rate of hydrolysis.[2]

  • Workup Protocol to Remove Benzoic Acid:

    • During the aqueous workup, perform a wash with a saturated solution of sodium bicarbonate (NaHCO₃).[2] This converts the acidic benzoic acid into its water-soluble sodium benzoate salt, which is then extracted into the aqueous phase, effectively removing it from your organic layer.[2]

Issue 2: My substrate contains both an amine (-NH₂) and a hydroxyl (-OH) group, and I'm isolating the O-benzoylated isomer instead of the desired N-benzoylated product.

This is a classic problem of chemoselectivity, where two different nucleophilic sites compete for the electrophilic benzoyl chloride.

Underlying Cause: Both amines and alcohols are nucleophilic. While amines are generally more nucleophilic than alcohols, reaction conditions can shift the balance. Higher temperatures can favor the formation of the thermodynamically more stable product, which may be the O-benzoylated ester.[2]

Strategic Solutions:

  • Exploit Kinetic Control:

    • Low Temperature is Critical: Maintain a strict low-temperature profile (0 °C to 5 °C) throughout the addition of benzoyl chloride.[2] This favors the kinetically controlled product, which is typically the N-benzoylated amide due to the higher intrinsic nucleophilicity of the nitrogen atom.[2]

  • Stoichiometric Precision:

    • Avoid Excess Reagent: Use only a slight excess of benzoyl chloride (typically 1.1 to 1.2 equivalents). A large excess can lead to less selective reactions and the formation of di-benzoylated byproducts.[2]

    • Slow, Controlled Addition: Add the benzoyl chloride dropwise to prevent localized high concentrations that can drive less selective side reactions.[2]

  • Alternative Benzoylating Agent:

    • For particularly sensitive substrates, consider using benzoic anhydride . While less reactive than benzoyl chloride, it can offer improved selectivity and avoids the generation of HCl. In some cases, it has been shown to prevent unwanted side reactions like amide-acylation.[3]

sub Substrate with -NH2 and -OH groups cond Set Reaction Conditions sub->cond add Add Benzoyl Chloride (1.1 eq) Dropwise cond->add T = 0-5 °C Anhydrous Solvent monitor Monitor by TLC add->monitor workup Aqueous Workup monitor->workup Substrate Consumed product Desired N-Benzoyl Product workup->product sub Substrate (R-NH2, R'-OH) n_attack N-Attack (Kinetic Pathway) sub->n_attack o_attack O-Attack (Thermodynamic Pathway) sub->o_attack bzcl Benzoyl Chloride bzcl->n_attack bzcl->o_attack n_product N-Benzoyl Product (Amide) n_attack->n_product o_product O-Benzoyl Byproduct (Ester) o_attack->o_product low_temp Low Temp (0-5°C) low_temp->n_attack Favors high_temp High Temp high_temp->o_attack Favors

Caption: Influence of temperature on N- vs. O-benzoylation selectivity.

References
  • Benzoic anhydride. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnDrqS1uTkLM1qyowcRBPqFzpm3iodZ_JHgEWQ24R12goENIYIaxvzA1XkwAvRdpIknrKGUjtCja0whsRrSUAUaWPeJZlzh8mo_5uanj63dblMs3yfWbi901dVZeofXZ-VzCu_bvlXuw==]
  • Minimizing byproduct formation in the benzoylation of pseudotropine. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.
  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwsrHgLtaXlaLBQG5N-PnjBj8vX67NS9M96EaiweUl34FvXkSlRh-EEiupnrX3NeoJ2CKNS8Pq4H64ZS6ebvug5beyxgsOWip9V1r_aoLH9JvQm8VrnOZABiblkx-sd6Ru9JnZ_HrcDbi52f0qMC9EeU5QB8Y=]
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Troubleshooting

Technical Support Center: LC-MS Method Development for 4-(2-Oxo-2-phenylethyl)benzamide

Welcome to the technical support resource for the analysis of 4-(2-Oxo-2-phenylethyl)benzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 4-(2-Oxo-2-phenylethyl)benzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting liquid chromatography-mass spectrometry (LC-MS) methods for this and structurally similar compounds. Here, we synthesize foundational principles with field-proven insights to help you navigate the complexities of method development, from initial parameter selection to advanced troubleshooting.

Introduction to 4-(2-Oxo-2-phenylethyl)benzamide Analysis

4-(2-Oxo-2-phenylethyl)benzamide is a small organic molecule featuring a benzamide and a phenone moiety. Such structures are common in pharmaceutical development and require robust analytical methods for characterization, quantification, and quality control. LC-MS is the technique of choice due to its high sensitivity and selectivity, which are crucial for analyzing complex matrices encountered in drug discovery and development.[1][2] This guide provides a comprehensive framework for developing a reliable LC-MS method and serves as a first-line resource for resolving common analytical challenges.

Section 1: Analyte Properties and Initial Considerations
PropertyPredicted/Analog ValueImplication for LC-MS Method Development
Molecular Formula C₁₅H₁₃NO₂Defines the mass-to-charge ratio (m/z) for MS detection.
Molecular Weight 239.27 g/mol [3]Suitable for standard ESI and APCI ionization techniques.[4]
pKa (Predicted) 13.10 ± 0.46 (Amide N-H)[3]The amide proton is very weakly acidic. The molecule is neutral over a wide pH range. Mobile phase pH control is still important for consistent chromatography.[5]
Boiling Point (Predicted) 478.9 ± 28.0 °C[3]The compound is non-volatile, making LC-MS the ideal analytical technique.
Solubility Insoluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[6][7]A high organic content will be required for the sample diluent and initial mobile phase to ensure solubility and good peak shape.[8]
Section 2: Recommended Starting Method & Workflow

This section provides a robust starting point for your method development. The parameters are based on the analysis of similar small, neutral, and hydrophobic molecules.

Method Development Workflow

The following diagram illustrates a logical workflow for developing and optimizing your LC-MS method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Scoping cluster_lc Phase 2: Chromatographic Optimization cluster_eval Phase 3: Evaluation & Validation A Define Analyte Properties (MW, pKa, Solubility) B Select Column & Mobile Phase (C18, ACN/MeOH, Formic Acid) A->B C MS Direct Infusion (Optimize Ionization & Fragmentation) B->C D Initial Gradient Run (Scout for Elution Time) C->D E Optimize Gradient Slope (Improve Resolution) D->E F Adjust Flow Rate & Temperature (Fine-tune Peak Shape) E->F G Assess System Suitability (Peak Shape, RT, S/N) F->G H Evaluate Matrix Effects (Post-column Infusion / Spiking) G->H I Perform Method Validation (ICH Q2(R2) Guidelines) H->I

Caption: A structured workflow for LC-MS method development.

Experimental Protocol: Starting Parameters

1. Sample Preparation

  • Objective: To dissolve the analyte in a solvent compatible with the mobile phase and to remove particulates.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of 4-(2-Oxo-2-phenylethyl)benzamide in methanol.

    • Create working standards by diluting the stock solution with a diluent of 50:50 acetonitrile:water. This composition helps prevent peak distortion that can occur if the injection solvent is much stronger than the initial mobile phase.[8]

    • For samples in a biological matrix, a protein precipitation or solid-phase extraction (SPE) step is recommended to reduce matrix effects.[9][10]

    • Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging the LC system.[8]

2. Liquid Chromatography (LC)

  • Rationale: Reversed-phase chromatography is the standard for non-polar to moderately polar small molecules. A C18 column provides excellent hydrophobic retention. Formic acid is a volatile mobile phase modifier that aids in protonation for positive mode ESI, leading to better sensitivity.[5]

ParameterRecommended SettingJustification
Column C18, 2.1 x 100 mm, 1.8 µmStandard for high-resolution separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and controls pH.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient 10% B to 95% B over 8 minA broad scouting gradient to determine the analyte's elution time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.[11]
Injection Vol. 2 µLSmall volume minimizes potential for peak overload and distortion.

3. Mass Spectrometry (MS)

  • Rationale: Electrospray Ionization (ESI) in positive mode is typically effective for molecules containing nitrogen, which can be readily protonated.

ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide nitrogen is a site for protonation to form [M+H]⁺.
Scan Mode Full Scan (m/z 100-500) & MRMUse Full Scan to find the parent ion, then develop a Multiple Reaction Monitoring (MRM) method for quantification.
Expected Precursor Ion m/z 240.1 [M+H]⁺Calculated from the molecular formula C₁₅H₁₃NO₂ + H⁺.
Capillary Voltage 3.5 kVA good starting point for ESI. Optimize by direct infusion.
Source Temp. 150 °CBalances desolvation with preventing thermal degradation.
Desolvation Temp. 400 °CEnsures efficient solvent evaporation.
Cone Gas Flow 50 L/hrHelps nebulize the eluent.
Desolvation Gas Flow 800 L/hrAids in solvent evaporation and ion desolvation.
Section 3: Troubleshooting Guide (Q&A Format)

Even with a robust starting method, challenges can arise. This section addresses common issues in a direct question-and-answer format.

Troubleshooting Logic

TroubleshootingFlow Start Problem Observed (e.g., Low Signal) CheckMS Is MS performance okay? (Check tune & calibration) Start->CheckMS CheckLC Is LC performance okay? (Check pressure, peak shape) CheckMS->CheckLC No TuneMS Action: Retune/Recalibrate MS CheckMS->TuneMS Yes CheckSample Is the sample okay? (Degradation, concentration) CheckLC->CheckSample No FlushLC Action: Flush System / Change Column CheckLC->FlushLC Yes NewSample Action: Prepare Fresh Sample CheckSample->NewSample Yes OptimizeMethod Action: Optimize Method Parameters (e.g., pH, gradient) CheckSample->OptimizeMethod No CleanSource Action: Clean Ion Source TuneMS->CleanSource NewMobilePhase Action: Prepare Fresh Mobile Phase FlushLC->NewMobilePhase

Caption: A systematic approach to troubleshooting LC-MS issues.

Q1: My chromatographic peak is tailing or fronting. What are the causes and how can I fix it?

A1: Poor peak shape is a common issue that can compromise resolution and integration accuracy.

  • Potential Cause 1: Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the column packing material.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase if working at mid-pH, or ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress silanol activity.[8]

  • Potential Cause 2: Column Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute your sample and inject a smaller mass on the column. Check for a linear relationship between injection volume and peak area to confirm.

  • Potential Cause 3: Mismatched Injection Solvent: If the sample diluent is significantly stronger (higher organic content) than the initial mobile phase, the peak can be distorted.[8]

    • Solution: Re-dissolve your sample in a solvent that is as weak as, or weaker than, your starting mobile phase conditions (e.g., 10% Acetonitrile).[8]

  • Potential Cause 4: Column Degradation: A void at the head of the column or contamination can lead to peak shape issues.

    • Solution: First, try flushing the column according to the manufacturer's instructions. If this fails, reverse the column (if permissible for the column type) and flush again. As a last resort, replace the column.[8]

Q2: I have very low signal intensity or cannot see my peak at all. What should I check?

A2: Low sensitivity can be an instrument, method, or sample issue. A systematic check is required.

  • Step 1: Verify MS Performance: Infuse a tuning solution or a standard of your analyte directly into the mass spectrometer, bypassing the LC system.[8] If the signal is strong, the issue lies with the LC or the method. If the signal is weak, the MS needs attention.

    • MS Actions: Check MS calibration and tuning.[12] Clean the ion source, including the capillary, cone, and ion transfer tube, as contamination can suppress the signal.[9][13]

  • Step 2: Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[14] This is a major concern in complex samples.

    • Solution: Improve sample cleanup using a more selective SPE protocol.[9] Modify the chromatography to separate the analyte from the interfering matrix components. Diluting the sample can also reduce the concentration of interfering compounds.[15]

  • Step 3: Confirm Analyte Stability and Presence: Ensure your analyte has not degraded in the sample solvent or autosampler.

    • Solution: Prepare a fresh standard and inject it immediately. Compare the result to the older sample.

  • Step 4: Optimize Ionization Parameters: The initial MS settings may not be optimal.

    • Solution: Perform a thorough optimization of ESI parameters (capillary voltage, gas flows, temperatures) using your analyte standard to maximize the signal.[9] Consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be more efficient for less polar, neutral molecules.[4]

Q3: I'm observing significant peak carryover in my blank injections. How do I eliminate it?

A3: Carryover, where the analyte from a previous injection appears in subsequent runs, can severely impact the accuracy of quantitative analysis, especially at low concentrations.[16]

  • Potential Source 1: Autosampler Contamination: The needle, injection loop, and valve rotor seals are common sites for analyte adsorption.[16][17]

    • Solution: Optimize the needle wash procedure. Use a strong wash solvent (or a series of solvents) that effectively solubilizes your analyte. For a hydrophobic compound like this, a wash solution containing a high percentage of organic solvent, perhaps with a small amount of acid or base, may be effective.[18] Some systems allow for both internal and external needle washing, which can be more effective.[19]

  • Potential Source 2: Column Adsorption: The analyte may be strongly retained on the column and slowly bleed off in subsequent runs.

    • Solution: Ensure your gradient program includes a high-organic "wash" step (e.g., holding at 95-98% B) for a sufficient duration to elute all of the analyte. Also, ensure the column is properly re-equilibrated before the next injection.[12]

  • Potential Source 3: System-Wide Contamination: The analyte may have adsorbed to other parts of the flow path, such as tubing or fittings.

    • Solution: A systematic approach is needed to isolate the source. Inject a blank after bypassing the column, then after bypassing the injector, to pinpoint the contaminated module.[16][17]

Section 4: Frequently Asked Questions (FAQs)

Q: How do I perform a system suitability test (SST) for this method? A: An SST is crucial to verify that the LC-MS system is performing adequately before running a sample sequence. As described in ICH guidelines, it is an integral part of the analytical procedure.[20] A typical SST for this method would involve:

  • Multiple Injections: Make 5-6 replicate injections of a mid-concentration standard.

  • Performance Metrics:

    • Retention Time (RT) Precision: The relative standard deviation (%RSD) of the retention time should typically be <1%.

    • Peak Area Precision: The %RSD of the peak area should be <2% for most applications.[21]

    • Peak Tailing/Asymmetry: The tailing factor should be between 0.9 and 1.5.

    • Signal-to-Noise (S/N): For a low-concentration standard, ensure the S/N ratio meets your method's limit of quantitation (LOQ) requirement (typically S/N ≥ 10).

Q: What are the key parameters for method validation according to ICH guidelines? A: According to the ICH Q2(R2) guidelines, a quantitative LC-MS method for an impurity or active pharmaceutical ingredient (API) should be validated for the following parameters[20][21][22]:

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, matrix components).[21]

  • Linearity: Demonstrating a direct proportional relationship between concentration and response over a defined range.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).

Q: How can I quantitatively assess matrix effects? A: The most common way to quantify matrix effects (ME) is by using the post-extraction spike method.[15]

  • Prepare Three Sets of Samples:

    • Set A: Analyte standard prepared in a clean solvent.

    • Set B: Blank matrix extract (e.g., from plasma or formulation) spiked with the analyte standard after the extraction process.

    • Set C: Blank matrix spiked with the analyte standard before the extraction process.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 85-115% are often considered acceptable.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

References
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Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Benzamides

In the landscape of modern drug discovery, the benzamide scaffold stands as a cornerstone of medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents.[1] However, the strategic incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold stands as a cornerstone of medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents.[1] However, the strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful approach to augment the efficacy and fine-tune the pharmacokinetic profiles of these molecules. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated benzamides, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The Rationale for Fluorination: Beyond Simple Substitution

The introduction of fluorine into a benzamide molecule is not merely an atomic replacement but a strategic modification that can profoundly influence its biological activity. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to a cascade of advantageous effects.[2][3] These include enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, which can facilitate passage across biological membranes like the blood-brain barrier.[4][5][6]

The judicious placement of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.[7] This guide will explore the tangible outcomes of these molecular modifications through comparative data and established experimental frameworks.

Comparative Efficacy: A Data-Driven Analysis

The decision to fluorinate a benzamide lead compound is often validated by a significant improvement in its biological potency. The following tables summarize comparative data from preclinical studies, illustrating the enhanced efficacy of fluorinated benzamides against their non-fluorinated counterparts across different therapeutic targets.

Table 1: Comparative In Vitro Potency of Fluorinated vs. Non-Fluorinated Benzamide Derivatives
Target/AssayNon-Fluorinated AnalogIC50/KiFluorinated AnalogIC50/KiFold ImprovementReference(s)
Dopamine D2 Receptor Binding(Ethyl)benzamide derivative0.26 nM (Ki)(Allyl)-5-(3-fluoro propyl)-2,3-dimethoxybenzamide0.03 nM (Ki)~9x[4]
Dopamine D2 Receptor Binding2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide-2,3-dimethoxy-5-(fluoro alkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide5x more potent5x[8]
Cholesteryl Ester Transfer Protein (CETP) Inhibitionp-F analog-m-F analogHigher activity-[9]
Sigma-1 Receptor BindingMBP1-8 nM (Ki)F CP~5.5 nM (Ki)-[10]

Note: A direct IC50/Ki value for the non-fluorinated analog was not always available in the cited literature; in such cases, the reported fold-improvement or qualitative comparison is provided.

Causality Behind Enhanced Efficacy: Mechanistic Insights

The observed increases in potency are not coincidental. They are the direct result of the physicochemical changes imparted by fluorination.

Enhanced Binding Affinity

The high electronegativity of fluorine can create favorable intermolecular interactions, such as dipole-dipole and ion-dipole interactions, with amino acid residues in the target protein's binding pocket. This can lead to a more stable drug-receptor complex and, consequently, higher binding affinity.[2][3]

Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. By strategically placing fluorine atoms at metabolically vulnerable positions ("metabolic soft spots"), the metabolic half-life of a benzamide drug can be extended, leading to prolonged therapeutic effect.[11]

CNS Penetration

For benzamides targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a critical challenge. Fluorination can increase the lipophilicity of a molecule, a key factor in passive diffusion across the BBB.[12] This enhanced CNS penetration can lead to higher effective concentrations at the target site.

Experimental Protocols for Efficacy Evaluation

The validation of a novel benzamide derivative's efficacy, whether fluorinated or not, relies on a battery of standardized in vitro and in vivo assays. The following protocols provide a framework for these evaluations.

In Vitro Efficacy Assessment

1. Antiproliferative Activity: MTT Assay

This colorimetric assay is a cornerstone for assessing the cytotoxic effects of benzamide derivatives on cancer cell lines.[13]

  • Principle: The assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Procedure:

    • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[13]

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test benzamide compounds. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours.[13]

    • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[13][14][15]

2. Receptor Binding Affinity: Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor, such as the dopamine D2 receptor for antipsychotic benzamides.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

  • Procedure:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor.

    • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test benzamide.[8]

    • Separation: Separate the bound from the free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

    • Data Analysis: Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

In Vivo Efficacy Assessment

1. Solid Tumor Xenograft Model

This model is essential for evaluating the anticancer efficacy of benzamide derivatives in a living organism.[16]

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A2780 ovarian cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[16]

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Randomize the mice into treatment and control groups. Administer the test benzamide derivative (e.g., orally or intraperitoneally) according to a predetermined schedule.[16]

    • Monitoring: Measure tumor volume and body weight regularly.

    • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

2. Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to assess the anti-fibrotic potential of benzamide derivatives.[16]

  • Principle: A single dose of bleomycin is administered to induce lung injury and fibrosis in mice. The test compound's ability to mitigate this process is evaluated.

  • Procedure:

    • Induction of Fibrosis: Administer a single intratracheal instillation of bleomycin to C57BL/6 mice.[16]

    • Treatment: Begin administration of the test benzamide or vehicle control and continue for a specified period (e.g., 14 or 21 days).[16]

    • Efficacy Assessment:

      • Histopathology: Harvest the lungs, fix them in formalin, and stain sections with Masson's trichrome to visualize collagen deposition.[16]

      • Collagen Quantification: Measure the total lung collagen content using a Sircol Collagen Assay.[16]

      • Gene Expression Analysis: Quantify the expression of pro-fibrotic genes (e.g., Collagen I, α-SMA) via qRT-PCR.[16]

Visualizing the Path to Efficacy

Signaling Pathway: Benzamide Antagonist at a Dopamine Receptor

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling_Cascade Downstream Signaling Cascade D2_Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) Signaling_Cascade->Cellular_Response Leads to Benzamide Non-Fluorinated Benzamide Benzamide->D2_Receptor Blocks (Antagonist) Fluorinated_Benzamide Fluorinated Benzamide (Higher Affinity) Fluorinated_Benzamide->D2_Receptor Blocks More Potently

Caption: Fluorinated benzamides often exhibit higher binding affinity, leading to more potent antagonism of targets like the D2 receptor.

Experimental Workflow: In Vivo Xenograft Study

start Start: Human Cancer Cell Culture implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring (to 100-200 mm³) implantation->tumor_growth randomization Randomization into Groups (Control vs. Treatment) tumor_growth->randomization treatment Treatment Administration (Fluorinated vs. Non-Fluorinated Benzamide) randomization->treatment monitoring Regular Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint data_analysis Comparative Data Analysis (Efficacy & Toxicity) endpoint->data_analysis

Caption: A typical workflow for comparing the in vivo efficacy of fluorinated and non-fluorinated benzamides in a xenograft model.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzamide scaffold is a well-validated strategy for enhancing therapeutic efficacy. The evidence consistently demonstrates that fluorination can lead to significant improvements in binding affinity, metabolic stability, and pharmacokinetic properties. While the effects of fluorination are position-dependent and must be empirically determined for each new chemical series, the potential for substantial gains in potency and developability makes it an indispensable tool in the medicinal chemist's arsenal. Future research will continue to leverage novel fluorination methodologies to create next-generation benzamide therapeutics with superior efficacy and safety profiles.

References

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Comparative

Validating the Mechanism of Action of 4-(2-Oxo-2-phenylethyl)benzamide: A Comparative Guide to VDAC1 Inhibition

Introduction: Unraveling the Pro-Survival Potential of 4-(2-Oxo-2-phenylethyl)benzamide In the landscape of apoptosis research, the identification of novel small molecules that can modulate programmed cell death pathways...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Pro-Survival Potential of 4-(2-Oxo-2-phenylethyl)benzamide

In the landscape of apoptosis research, the identification of novel small molecules that can modulate programmed cell death pathways is of paramount importance for developing new therapeutic strategies against a host of human pathologies, including neurodegenerative and cardiovascular diseases. 4-(2-Oxo-2-phenylethyl)benzamide is a synthetic compound of interest due to its structural characteristics which suggest a potential role in cellular survival pathways. This guide provides a comprehensive framework for researchers to validate the hypothesized mechanism of action of this compound, focusing on its potential role as an inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1).

The outer mitochondrial membrane protein VDAC1 is a critical regulator of metabolism and apoptosis. Under apoptotic stimuli, VDAC1 oligomerizes to form a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol, thereby initiating the caspase cascade and programmed cell death.[1] Inhibition of VDAC1 oligomerization presents a promising therapeutic strategy to prevent apoptosis.[2][3] Several small molecules, such as VBIT-4 and AKOS-022, have been identified as inhibitors of VDAC1 oligomerization, demonstrating the feasibility of this approach.[1][4]

This guide will present a series of head-to-head comparative experiments designed to rigorously test the hypothesis that 4-(2-Oxo-2-phenylethyl)benzamide functions as a VDAC1 inhibitor. We will compare its activity against VBIT-4, a well-characterized VDAC1 oligomerization inhibitor.[3] The experimental workflow is designed to provide a multi-faceted validation, from direct target engagement to cellular efficacy in preventing apoptosis.

Comparative Experimental Workflow: A Step-by-Step Validation

The following experimental workflow is designed to systematically investigate the mechanism of action of 4-(2-Oxo-2-phenylethyl)benzamide.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: Functional Outcome A Direct Binding Assay (Microscale Thermophoresis) B VDAC1 Channel Conductance Assay (Planar Lipid Bilayer) A->B Confirms physical interaction C VDAC1 Oligomerization Assay (Cross-linking & Western Blot) D Mitochondrial Membrane Potential Assay (JC-1 Staining) C->D Links target engagement to mitochondrial function E Apoptosis Assay (Annexin V/PI Staining) D->E Validates anti-apoptotic effect F Comparative Data Analysis E->F

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Direct Target Engagement

The initial phase of this investigation focuses on determining if 4-(2-Oxo-2-phenylethyl)benzamide directly interacts with VDAC1.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify the binding affinity between a small molecule and a protein in solution.

Protocol:

  • Protein Preparation: Recombinantly express and purify human VDAC1.

  • Labeling: Label purified VDAC1 with a fluorescent dye (e.g., NT-647).

  • Serial Dilution: Prepare a serial dilution of 4-(2-Oxo-2-phenylethyl)benzamide and the reference compound, VBIT-4.

  • Incubation: Incubate the labeled VDAC1 with each concentration of the compounds.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the compound concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Expected Outcome: A dose-dependent change in thermophoresis upon binding of the compounds to VDAC1 will allow for the determination of their binding affinities.[5]

Planar Lipid Bilayer (PLB) for VDAC1 Channel Conductance

This assay assesses the functional consequence of the compound binding to the VDAC1 channel.

Protocol:

  • Bilayer Formation: Form a planar lipid bilayer across an aperture separating two chambers.

  • VDAC1 Reconstitution: Incorporate purified VDAC1 into the lipid bilayer.

  • Conductance Measurement: Apply a voltage across the bilayer and measure the ion current to determine the channel conductance.

  • Compound Addition: Add 4-(2-Oxo-2-phenylethyl)benzamide or VBIT-4 to the chamber.

  • Post-treatment Measurement: Record the VDAC1 channel conductance at various voltages after compound addition.

Expected Outcome: Inhibitors of VDAC1 are expected to reduce its channel conductance.[1][6]

Phase 2: Elucidating the Cellular Mechanism

This phase investigates the effect of 4-(2-Oxo-2-phenylethyl)benzamide on VDAC1 function within a cellular context.

VDAC1 Oligomerization Assay

This assay directly visualizes the inhibition of VDAC1 oligomerization in cells undergoing apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa) and treat with an apoptosis-inducing agent (e.g., cisplatin) in the presence or absence of 4-(2-Oxo-2-phenylethyl)benzamide or VBIT-4.

  • Cross-linking: Treat the cells with a cross-linking agent (e.g., EGS) to stabilize protein oligomers.

  • Cell Lysis and Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, and perform a Western blot using an anti-VDAC1 antibody.

  • Densitometry: Quantify the intensity of the bands corresponding to VDAC1 monomers and oligomers.

Expected Outcome: Effective inhibitors will show a reduction in the formation of VDAC1 oligomers in treated cells compared to the apoptosis-induced control.[1]

Mitochondrial Membrane Potential (ΔΨm) Assay

A key event in apoptosis is the dissipation of the mitochondrial membrane potential. This assay measures the ability of the test compound to preserve ΔΨm.

Protocol:

  • Cell Treatment: Treat cells with an apoptosis inducer with or without the test compounds.

  • JC-1 Staining: Stain the cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[7]

  • Flow Cytometry or Fluorescence Microscopy: Analyze the cells using a flow cytometer or fluorescence microscope to quantify the ratio of red to green fluorescence.[8][9]

  • Data Analysis: A higher red/green fluorescence ratio indicates the preservation of ΔΨm.

Expected Outcome: Compounds that inhibit apoptosis by targeting VDAC1 are expected to maintain a higher mitochondrial membrane potential compared to untreated apoptotic cells.[4]

Phase 3: Assessing the Functional Outcome

The final phase evaluates the overall anti-apoptotic efficacy of 4-(2-Oxo-2-phenylethyl)benzamide.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This is a standard flow cytometry-based assay to quantify apoptosis and necrosis.

Protocol:

  • Induction of Apoptosis: Induce apoptosis in a cell line (e.g., Jurkat) using a known stimulus (e.g., staurosporine).

  • Compound Treatment: Treat the cells with varying concentrations of 4-(2-Oxo-2-phenylethyl)benzamide or VBIT-4 during apoptosis induction.

  • Staining: Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][12]

Expected Outcome: A potent anti-apoptotic compound will show a dose-dependent decrease in the percentage of Annexin V-positive cells.

Comparative Data Summary

The following table provides a template for summarizing the experimental data for a clear comparison between 4-(2-Oxo-2-phenylethyl)benzamide and VBIT-4.

AssayParameter4-(2-Oxo-2-phenylethyl)benzamideVBIT-4 (Reference)
Microscale Thermophoresis Binding Affinity (Kd)Experimental Value~17 µM[3]
Planar Lipid Bilayer % Reduction in ConductanceExperimental ValueExperimental Value
VDAC1 Oligomerization IC50 for InhibitionExperimental Value~1.9 µM[4]
Mitochondrial Membrane Potential % Preservation of ΔΨmExperimental ValueExperimental Value
Annexin V/PI Apoptosis Assay IC50 for Apoptosis InhibitionExperimental ValueExperimental Value

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of 4-(2-Oxo-2-phenylethyl)benzamide in the context of VDAC1-mediated apoptosis.

G cluster_0 Mitochondrion Mito Mitochondrial Matrix IMM Inner Mitochondrial Membrane OMM Outer Mitochondrial Membrane VDAC1_mono VDAC1 Monomer VDAC1_oligo VDAC1 Oligomer VDAC1_mono->VDAC1_oligo oligomerization CytC Cytochrome c VDAC1_oligo->CytC releases Caspase_Activation Caspase Activation CytC->Caspase_Activation activates Apoptotic_Stimuli Apoptotic Stimuli (e.g., Cisplatin) Apoptotic_Stimuli->VDAC1_mono induces Test_Compound 4-(2-Oxo-2-phenylethyl)benzamide or VBIT-4 Test_Compound->VDAC1_oligo inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of VDAC1-mediated apoptosis inhibition.

Conclusion

This guide provides a robust experimental framework for validating the mechanism of action of 4-(2-Oxo-2-phenylethyl)benzamide as a putative VDAC1 inhibitor. By employing a multi-pronged approach that combines biophysical, cellular, and functional assays, researchers can generate a comprehensive dataset to support its mode of action. The direct comparison with a known VDAC1 inhibitor, VBIT-4, will provide a crucial benchmark for its potency and efficacy. The successful validation of this compound as a VDAC1 inhibitor would not only elucidate its biological function but also position it as a promising lead for the development of novel therapeutics for apoptosis-related diseases.

References

  • Ben-Hail, D., et al. (2016). Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction. Journal of Biological Chemistry, 291(45), 23834-23850. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Arbel, N., & Shoshan-Barmatz, V. (2010). VDAC1-interacting anion transport inhibitors inhibit VDAC1 oligomerization and apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(4), 536-545. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • University of Iowa. Apoptosis Experiments | Flow Cytometry. [Link]

  • Chapa-Dubocq, A., et al. (2025). Measuring mitochondrial membrane potential. Nature Metabolism. [Link]

  • Perry, S. W., et al. (2014). Simultaneous Measurement of Individual Mitochondrial Membrane Potential and Electrophoretic Mobility by Capillary Electrophoresis. Analytical Chemistry, 86(8), 3857-3864. [Link]

  • BMG Labtech. Measuring mitochondrial membrane potential using the FLUOstar ® Omega microplate reader. [Link]

  • Perry, S. W., et al. (2018). Mitochondrial Membrane Potential Probes and the Proton Gradient: A Practical Usage Guide. Taylor & Francis Online, 10(6), 633-643. [Link]

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  • Li, C., et al. (2022). Inhibition of VDAC1 Rescues Aβ1-42-Induced Mitochondrial Dysfunction and Ferroptosis via Activation of AMPK and Wnt/β-Catenin Pathways. Oxidative Medicine and Cellular Longevity, 2022, 9982208. [Link]

  • Brahimi-Horn, M. C., et al. (2012). Expression of a Truncated Active Form of VDAC1 in Lung Cancer Associates with Hypoxic Cell Survival and Correlates with Progression to Chemotherapy Resistance. Cancer Research, 72(8), 2140-2150. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profile of 4-(2-Oxo-2-phenylethyl)benzamide

A Framework for Selectivity Profiling in Drug Discovery Senior Application Scientist, Discovery Biology Abstract Selectivity is a cornerstone of modern drug development, dictating both the efficacy and safety of a therap...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Selectivity Profiling in Drug Discovery

Senior Application Scientist, Discovery Biology

Abstract Selectivity is a cornerstone of modern drug development, dictating both the efficacy and safety of a therapeutic candidate. While 4-(2-Oxo-2-phenylethyl)benzamide is a compound of interest, its selectivity profile is not yet extensively documented in public literature. This guide provides a comprehensive framework for characterizing the cross-reactivity of this and other novel chemical entities. We will use the hypothetical primary target, Poly (ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in DNA repair, to illustrate a rigorous, multi-tiered approach to selectivity profiling. This guide will detail the necessary biochemical and cellular assays, present exemplar data, and explain the scientific rationale behind each step, providing researchers with a robust template for their own cross-reactivity investigations.

Introduction: The Criticality of Selectivity

The development of a successful therapeutic agent hinges on its ability to interact potently with its intended target while minimally engaging other biomolecules. This property, known as selectivity, is inversely correlated with off-target effects, which can range from diminished efficacy to severe toxicity. The benzamide moiety present in 4-(2-Oxo-2-phenylethyl)benzamide is a common pharmacophore found in inhibitors of various enzymes, making a thorough cross-reactivity assessment essential.

Poly (ADP-ribose) polymerases (PARPs) are a family of 17 enzymes involved in diverse cellular processes, including DNA repair, transcription, and apoptosis.[1][2][3] PARP-1, the most studied member, is a key player in the repair of DNA single-strand breaks.[3][4] Its inhibition has proven to be a successful strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[5][6]

However, many first-generation PARP inhibitors show activity against multiple PARP family members, such as PARP-2.[7][8] While PARP-2 shares homology with PARP-1 and also participates in DNA repair, inhibiting it may contribute to hematological toxicities.[9] Therefore, designing selective PARP-1 inhibitors could offer a wider therapeutic window. This guide uses PARP-1 as a hypothetical target to outline a systematic approach for evaluating the selectivity of 4-(2-Oxo-2-phenylethyl)benzamide.

The Selectivity Screening Cascade: A Multi-Pronged Approach

A robust assessment of cross-reactivity is not a single experiment but a staged cascade of assays, moving from high-throughput biochemical screens to more physiologically relevant cellular models.

G cluster_0 Tier 1: Primary & Isoform Profiling cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular Confirmation a Biochemical Assay: Determine IC50 for PARP-1 b Biochemical Assay: Determine IC50 for PARP-2 & Tankyrases a->b Compare Potency c Broad Enzyme Panel Screen (e.g., SafetyScreen44/77) b->c Advance if Selective d Identify Off-Target 'Hits' c->d e Cell-Based PARP-1 Engagement Assay (e.g., PARylation Assay) d->e Follow-up on Hits f Cell-Based PARP-1 vs PARP-2 Selectivity Assay (Knockout Lines) e->f Confirm Selectivity g Functional Cellular Assay (e.g., BRCA-deficient cell viability) f->g Assess Functional Impact

Caption: A tiered workflow for assessing small molecule selectivity.

Tier 1: Biochemical Potency and Isoform Selectivity

The initial step is to quantify the compound's potency against its primary target and closely related isoforms using purified enzymes.

Experimental Design

The inhibitory activity of 4-(2-Oxo-2-phenylethyl)benzamide would be determined using a chemiluminescent or fluorescence polarization (FP) based enzymatic assay.[10][11] These assays measure the formation of poly(ADP-ribose) (PAR) chains on a histone substrate. The compound would be tested in a dose-response format to determine its half-maximal inhibitory concentration (IC50) against PARP-1.

Simultaneously, the compound must be tested against other PARP family members to assess isoform selectivity. The most critical comparators are:

  • PARP-2: Shares the highest homology with PARP-1 in the catalytic domain.[12]

  • Tankyrase-1 (TNKS1/PARP5a) & Tankyrase-2 (TNKS2/PARP5b): These have distinct roles in processes like Wnt signaling and telomere maintenance, and their inhibition can lead to different biological outcomes.[1]

Exemplar Data

The following table presents hypothetical data for 4-(2-Oxo-2-phenylethyl)benzamide compared to Olaparib, a well-characterized, non-selective PARP inhibitor, and a newer, selective PARP-1 inhibitor (e.g., AZD5305).[13]

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)TNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP-2 Selectivity (Fold)
4-(2-Oxo-2-phenylethyl)benzamide 5.2 650 >10,000 >10,000 125
Olaparib (Non-selective control)1.50.815008500.5
Selective PARP-1 Inhibitor0.7350>10,000>10,000500

Selectivity (Fold) = IC50 (Off-Target) / IC50 (Primary Target)

Interpretation: In this hypothetical scenario, 4-(2-Oxo-2-phenylethyl)benzamide demonstrates strong potency against PARP-1 and a significant >100-fold selectivity over PARP-2, with minimal activity against Tankyrases. This profile is favorable compared to the non-selective agent Olaparib.

Tier 2: Broad Secondary Pharmacology Screening

To identify potential off-target interactions across the wider proteome, screening against a standardized panel of receptors, enzymes, and ion channels is crucial. Commercial panels, such as the SafetyScreen44 or SafetyScreen77, are industry standards for this purpose.[14][15] These panels include targets known to be associated with adverse drug reactions.

Experimental Design

4-(2-Oxo-2-phenylethyl)benzamide would be submitted for screening at a fixed, high concentration (e.g., 10 µM) against all targets in the panel. Any target showing >50% inhibition is flagged as a "hit" and should be followed up with full dose-response studies to determine an IC50 value.

Exemplar Data
Target ClassTarget% Inhibition @ 10 µMFollow-up IC50 (µM)
EnzymeCyclooxygenase-2 (COX-2)65%8.5
GPCRDopamine D2 Receptor12%>25
Ion ChannelhERG<5%>25

Interpretation: The compound shows a potential off-target interaction with COX-2. However, the potency is over 1,600 times weaker than its primary target (8,500 nM vs. 5.2 nM), suggesting a low risk of COX-2-mediated side effects at therapeutic concentrations. The lack of activity at the hERG channel is a critical positive finding for cardiac safety.

Tier 3: Cellular Assays for Target Engagement and Function

Biochemical assays use purified proteins, which may not fully reflect the complexity of the cellular environment. Therefore, validating potency and selectivity in cell-based models is a mandatory step.

Experimental Design
  • Cellular Target Engagement: A cellular PARylation assay would be conducted in a suitable cell line (e.g., A549). Cells are treated with a DNA-damaging agent to activate PARP, followed by incubation with the test compound. The level of PAR formation is then quantified, typically by high-content imaging or ELISA.[13][16]

  • Cellular Selectivity: To confirm PARP-1 vs. PARP-2 selectivity, isogenic knockout (KO) cell lines are invaluable. The compound's activity is compared in wild-type cells, PARP-1 KO cells, and PARP-2 KO cells. A truly PARP-1 selective inhibitor should lose its activity in PARP-1 KO cells but retain it in PARP-2 KO cells.[9]

  • Functional Assessment (Synthetic Lethality): The ultimate test is to demonstrate the desired biological effect. The compound's anti-proliferative activity would be measured in a pair of cell lines: one with a functional BRCA pathway (e.g., DLD-1 BRCA2 wt) and one that is BRCA-deficient (e.g., DLD-1 BRCA2-/-). A selective and potent PARP-1 inhibitor should be significantly more cytotoxic to the BRCA-deficient cells.

Exemplar Data
Assay TypeCell LineParameter4-(2-Oxo-2-phenylethyl)benzamideOlaparib
Cellular PARylation A549IC50 (nM)158
Anti-Proliferation DLD-1 BRCA2 wtGI50 (nM)>10,000>10,000
Anti-Proliferation DLD-1 BRCA2 -/-GI50 (nM)25 12
Cellular Selectivity DLD-1 BRCA2 -/-Selectivity Index>400 >833

Selectivity Index = GI50 (BRCA wt) / GI50 (BRCA -/-)

Interpretation: The exemplar data shows that the compound effectively inhibits PARP-1 activity in a cellular context. Crucially, it demonstrates potent and selective killing of BRCA-deficient cancer cells, confirming the desired synthetic lethal mechanism of action.

Detailed Experimental Protocols

Protocol 1: PARP-1 Chemiluminescent Enzymatic Assay
  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(2-Oxo-2-phenylethyl)benzamide in assay buffer (e.g., from 100 µM to 5 nM).

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA, and biotin-labeled NAD+.

  • Incubation: Add the compound dilutions to the plate, followed by the reaction mixture. Incubate for 60 minutes at 30°C.

  • Detection: Wash the plate 3x. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again, then add a chemiluminescent HRP substrate.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and a potent inhibitor (100% inhibition) controls. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Anti-Proliferation Assay (Synthetic Lethality)
  • Cell Plating: Seed DLD-1 BRCA2 wt and DLD-1 BRCA2-/- cells into 96-well plates at a density of 2,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 5 days (120 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the DMSO control wells and plot the dose-response curves. Calculate the GI50 (concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

This guide presents a hypothetical but scientifically rigorous framework for evaluating the cross-reactivity of 4-(2-Oxo-2-phenylethyl)benzamide. The exemplar data illustrates a compound with a promising selectivity profile: potent on-target activity, high selectivity against a key isoform (PARP-2), and a clean profile in a broad secondary pharmacology screen. The confirmed cellular mechanism of synthetic lethality further strengthens its therapeutic potential.

For any novel inhibitor, this tiered approach is essential. It allows researchers to build a comprehensive understanding of a compound's activity, identify potential liabilities early, and make data-driven decisions to advance the most promising candidates toward clinical development. Future studies for a compound like this would involve in vivo efficacy studies in relevant cancer models and formal preclinical toxicology assessments.

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Insecticidal Activity of Novel Benzamides

Introduction: The Rise of Novel Benzamides in Pest Management The relentless arms race between agricultural science and insect pests necessitates a continuous pipeline of innovative insecticidal compounds. Benzamides and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Novel Benzamides in Pest Management

The relentless arms race between agricultural science and insect pests necessitates a continuous pipeline of innovative insecticidal compounds. Benzamides and related meta-diamides have emerged as a significant class of insecticides, offering novel modes of action crucial for managing resistance to older chemistries.[1][2] These compounds often exhibit high efficacy against a range of destructive pests, particularly lepidopteran and coleopteran species.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the insecticidal activity of novel benzamide candidates. We will move beyond mere protocol recitation to explore the causal logic behind experimental design, ensuring that the data generated is robust, reproducible, and translatable to real-world applications.

The primary modes of action for this class of insecticides involve the disruption of fundamental neurological or physiological processes in the target insect. Two key targets have been identified:

  • Ryanodine Receptors (RyRs): Many benzamide-related compounds, particularly the diamides, are potent activators of insect RyRs.[5][6] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum.[7] Their activation leads to uncontrolled release of intracellular calcium stores, causing muscle contraction, paralysis, feeding cessation, and ultimately, death.[5][7]

  • GABA-Gated Chloride Channels: A newer class of meta-diamide benzamides, such as broflanilide and cyproflanilide, act as non-competitive antagonists of the insect γ-aminobutyric acid (GABA) receptor.[1][3][4] By blocking the chloride channel, these compounds disrupt inhibitory neurotransmission, leading to hyperexcitation, convulsions, and mortality.[4][8] This site of action is distinct from that of older insecticides like fipronil, making these benzamides effective against resistant pest populations.[1]

Understanding these mechanisms is paramount, as it informs the selection of appropriate bioassays and the interpretation of results. For instance, the feeding cessation induced by RyR activators means that mortality assessments may need to be conducted over a longer period.[9]

Core Principles of Efficacy Benchmarking

A successful benchmarking program is built on a foundation of meticulous experimental design and standardized methodologies. The objective is to generate comparative toxicity data that allows for a clear differentiation between a novel candidate and established standards.[10] Key metrics for this evaluation are the Lethal Concentration 50 (LC50) and the Lethal Dose 50 (LD50) .

  • LC50: The concentration of a substance in a medium (e.g., diet, water) that is lethal to 50% of a test population over a specified period.[10]

  • LD50: The dose of a substance per unit of body weight that is lethal to 50% of a test population.[3]

These values are determined through dose-response bioassays, where groups of insects are exposed to a range of concentrations or doses of the test compound.[11] The resulting mortality data is then analyzed, typically using probit analysis , to calculate the LC50/LD50 and their 95% confidence intervals.[2][12]

Experimental Workflow for Benchmarking

The following diagram illustrates a generalized workflow for benchmarking a novel benzamide insecticide.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioassay Execution cluster_2 Phase 3: Analysis & Comparison Compound_Prep Test Compound & Benchmark Formulation Insect_Rearing Insect Colony Rearing (Target Pest & Susceptible Strain) Diet_Prep Artificial Diet Preparation (if applicable) Range_Finding Range-Finding Study (Determine concentration range) Diet_Prep->Range_Finding Definitive_Bioassay Definitive Bioassay (Multiple concentrations, replicates) Range_Finding->Definitive_Bioassay Data_Collection Data Collection (Mortality assessment at set intervals) Definitive_Bioassay->Data_Collection Probit_Analysis Statistical Analysis (Probit/Logit for LC50/LD50) Data_Collection->Probit_Analysis Data_Table Data Tabulation & Comparison (vs. Benchmarks) Probit_Analysis->Data_Table Conclusion Efficacy Conclusion Data_Table->Conclusion

Caption: Generalized workflow for insecticide benchmarking.

Comparative Efficacy Data

To provide context for newly generated data, it is essential to compare it against established commercial insecticides. The tables below summarize published LC50 values for relevant insecticides, including diamides (structurally related to benzamides and often sharing the RyR mode of action), against key lepidopteran pests.

Table 1: Comparative Toxicity of Insecticides against Plutella xylostella (Diamondback Moth)

InsecticideClass (IRAC Group)LC50 (µg/L)Bioassay MethodReference
Flubendiamide Diamide (28)10Leaf Dip[13]
Chlorantraniliprole Diamide (28)0.275 - 0.37Leaf Dip[14]
Cyantraniliprole Diamide (28)0.365Leaf Dip[15]
Emamectin Benzoate Avermectin (6)2.8Leaf Dip[16]
Spinosad Spinosyn (5)29 - 60Leaf Dip[13]
Indoxacarb Oxadiazine (22A)13 - 17Leaf Dip[13]
Novel Isoxazoline-Benzamide (M31) Isoxazoline (13)135Not Specified[17]

Table 2: Comparative Toxicity of Insecticides against Spodoptera frugiperda (Fall Armyworm)

InsecticideClass (IRAC Group)LC50 (ppm or mg/L)Bioassay MethodReference
Emamectin Benzoate Avermectin (6)0.99 - 1.02Topical Application[18]
Spinetoram Spinosyn (5)1.14 - 1.21Topical Application[18]
Chlorantraniliprole Diamide (28)1.5 - 2.14Topical Application[18]
Novel Benzamide (Compound 23) Benzamide24.8 (2nd instar)Not Specified[19]
Novel Benzamide Analogue (Compound 3) Benzamide26.8Not Specified[20]
Lambda-cyhalothrin Pyrethroid (3A)31.5 - 35.62Topical Application[18]
Thiodicarb Carbamate (1A)427.36 - 557.37Topical Application[18]

Standardized Bioassay Protocols

The choice of bioassay is critical and depends on the target pest's feeding behavior (chewing vs. sucking) and the primary route of insecticide exposure (contact vs. ingestion).[15][21] The following protocols are based on established and IRAC-recommended methodologies to ensure data reliability and comparability.[9][22][23]

Protocol 1: Leaf-Dip Bioassay for Chewing and Sucking Pests

This method is versatile and simulates exposure to foliar-applied insecticides. It is widely used for pests such as lepidopteran larvae (Plutella xylostella, Spodoptera spp.) and aphids.[23]

Objective: To determine the LC50 of a novel benzamide through ingestion and contact with a treated leaf surface.

Materials:

  • Test insects (e.g., 3rd instar larvae of P. xylostella or adult apterous aphids).

  • Untreated host plant leaves (e.g., cabbage, cotton, soybean).[23]

  • Test compound and benchmark insecticides.

  • Acetone or other appropriate solvent.

  • Triton X-100 or similar non-ionic surfactant.

  • Beakers, graduated cylinders, pipettes.

  • Petri dishes, filter paper, agar.[22]

  • Fine paintbrush, forceps.

  • Growth chamber set to appropriate conditions (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the novel benzamide and benchmark insecticides in a suitable solvent. A series of at least 5-7 graded concentrations should be prepared by serial dilution with distilled water containing a surfactant (e.g., 0.05% Triton X-100). A control solution containing only distilled water and surfactant must be included.

  • Leaf Treatment: Excise leaf discs of a standard size using a cork borer. Immerse each leaf disc into a test solution for 10-20 seconds with gentle agitation.[22]

  • Drying: Place the treated leaf discs on paper towels to air dry for 1-2 hours.

  • Bioassay Arena Setup: Prepare petri dishes with a moistened filter paper or a 1% agar layer to maintain leaf turgidity.[22] Place one treated leaf disc in each dish.

  • Insect Infestation: Carefully transfer a known number of test insects (e.g., 10-20 larvae or aphids) onto each leaf disc using a fine paintbrush.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled environmental conditions.

  • Mortality Assessment: Assess mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not move when prodded gently with a paintbrush.[13] For sucking pests like aphids, mortality can be confirmed if they are unable to right themselves or show no coordinated movement.

  • Data Analysis: Correct for control mortality using Abbott's formula if it exceeds 5-10%.[23] Analyze the concentration-mortality data using probit analysis to determine the LC50, LC90, and their respective 95% confidence intervals.

Protocol 2: Diet-Incorporation Bioassay for Chewing Pests

This method is ideal for determining the efficacy of insecticides via ingestion, particularly for lepidopteran larvae that can be reared on an artificial diet.[1][24]

Objective: To determine the LC50 of a novel benzamide when incorporated into an artificial diet.

Materials:

  • Test insects (e.g., neonate larvae of Spodoptera frugiperda).

  • Multi-well bioassay trays (e.g., 128-well).

  • Artificial diet components (e.g., bean or chickpea flour, yeast, vitamins, agar).[11]

  • Test compound and benchmark insecticides.

  • Blender, autoclave, water bath.

  • Fine paintbrush or camel-hair brush.

  • Growth chamber.

Procedure:

  • Artificial Diet Preparation: Prepare the artificial diet according to a standardized formulation.[25] Autoclave the diet mixture and allow it to cool in a water bath to approximately 50-60°C.

  • Incorporation of Insecticide: Prepare aqueous dilutions of the test compounds. Add a specific volume of each insecticide dilution to a known volume of the molten diet and mix thoroughly to achieve the final target concentrations. An untreated control diet mixed with water/solvent only is essential.

  • Dispensing: Dispense the treated diet into the wells of the bioassay trays before it solidifies.

  • Insect Infestation: Once the diet has solidified, place one neonate larva into each well using a fine, moist paintbrush.

  • Incubation: Seal the trays with a breathable, self-adhesive cover and place them in a growth chamber.

  • Mortality and Growth Inhibition Assessment: Assess mortality after 5-7 days. Due to the mode of action of many benzamides (e.g., feeding cessation), an additional endpoint can be growth inhibition, measured by weighing the surviving larvae.[9] Larvae that fail to develop beyond the first instar or show significantly reduced weight can be considered affected.

  • Data Analysis: Calculate percentage mortality for each concentration. Use probit analysis to determine the LC50 values. If growth inhibition is measured, an EC50 (Effective Concentration to cause 50% effect) can be calculated.

Visualizing the Molecular Mechanism of Action

To effectively communicate the scientific underpinnings of novel benzamides, it is useful to visualize their interaction with their molecular targets.

Ryanodine Receptor (RyR) Activation

Diamide insecticides bind to a specific site on the insect RyR, locking it in a partially open state.[7][26] This leads to a continuous, uncontrolled leak of Ca2+ from the sarcoplasmic reticulum (SR) into the cytoplasm of muscle cells.

G cluster_0 Normal Muscle Function cluster_1 Benzamide/Diamide Action Nerve_Signal Nerve Impulse RyR_Closed Ryanodine Receptor (Closed) Nerve_Signal->RyR_Closed Ca_Release Controlled Ca2+ Release RyR_Closed->Ca_Release SR Sarcoplasmic Reticulum (High Ca2+) SR->Ca_Release Contraction Muscle Contraction & Relaxation Ca_Release->Contraction Benzamide Benzamide Insecticide RyR_Open Ryanodine Receptor (Locked Open) Benzamide->RyR_Open Ca_Leak Uncontrolled Ca2+ Leak RyR_Open->Ca_Leak SR_Leak Sarcoplasmic Reticulum (Ca2+ Depleted) SR_Leak->Ca_Leak Paralysis Tetanic Paralysis & Feeding Cessation Ca_Leak->Paralysis G cluster_0 Normal Inhibition cluster_1 Benzamide Action GABA GABA Receptor_Norm GABA Receptor Cl- Channel (Open) GABA->Receptor_Norm:f0 Neuron_Norm Neuron Hyperpolarized (Inhibited) Receptor_Norm:f1->Neuron_Norm Cl- Influx Benzamide Benzamide Receptor_Block GABA Receptor Cl- Channel (Blocked) Benzamide->Receptor_Block:f1 Neuron_Hyperexcited Neuron Hyperexcited (Convulsions) Receptor_Block->Neuron_Hyperexcited No Cl- Influx

Caption: Mechanism of GABA Receptor antagonists.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for benchmarking the insecticidal activity of novel benzamides. By adhering to standardized protocols, understanding the causality behind the chosen methods, and comparing results against established benchmarks, researchers can generate high-quality, reliable data. This rigorous approach is essential for identifying promising lead compounds, understanding their spectrum of activity, and positioning them effectively within integrated pest management (IPM) and insecticide resistance management (IRM) strategies. The ultimate goal is to accelerate the development of next-generation insecticides that are not only potent but also selective and sustainable.

References

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. Pest Management Science, 72(2), 247-253. [Link]

  • Zhang, Y., et al. (2020). Exploring the Interaction Mechanism of Desmethyl-broflanilide in Insect GABA Receptors and Screening Potential Antagonists by In Silico Simulations. Journal of Agricultural and Food Chemistry, 68(51), 15035-15044. [Link]

  • Pinto, J. R. L., et al. (2019). Artificial Corn-Based Diet for Rearing Spodoptera frugiperda (Lepidoptera: Noctuidae). Journal of Insect Science, 19(5), 1-7. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2019). Public Release Summary on the evaluation of the new active constituent broflanilide. APVMA. [Link]

  • Hidayati, N., et al. (2026). Evaluation of artificial diets formulations for laboratory-based rearing spodoptera frugiperda. ResearchGate. [Link]

  • de Oliveira, G. F., et al. (2021). Artificial Diets With Different Protein Levels for Rearing Spodoptera frugiperda (Lepidoptera: Noctuidae). Frontiers in Physiology, 12, 689133. [Link]

  • Insecticide Resistance Action Committee. (n.d.). Aphids. IRAC. [Link]

  • Zhao, Y., et al. (2020). Exploring the Interaction Mechanism of Desmethyl-broflanilide in Insect GABA Receptors and Screening Potential Antagonists by In Silico Simulations. PubMed. [Link]

  • Ma, R., et al. (2024). Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance. Nature Communications, 15(1), 1-13. [Link]

  • Wang, Y., et al. (2023). Transcriptomic Analysis Reveals the Detoxification Mechanism of Chilo suppressalis in Response to the Novel Pesticide Cyproflanilide. International Journal of Molecular Sciences, 24(6), 5403. [Link]

  • Sparks, T. C., et al. (2021). IRAC Mode of action classification for nematicides. ResearchGate. [Link]

  • Kumar, P., & Singh, A. K. (2019). Evaluation of novel insecticides and their persistency against diamondback moth, Plutella xylostella Linn. Journal of Entomology and Zoology Studies, 7(3), 133-137. [Link]

  • Fu, Y., et al. (2023). Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. ResearchGate. [Link]

  • de Oliveira, G. F., et al. (2021). Artificial Diets with Different Protein Levels for Rearing Spodoptera frugiperda (Lepidoptera: Noctuidae). UNESP Institutional Repository. [Link]

  • Abdelhamid, A. A., et al. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). ResearchGate. [Link]

  • University of Florida, IFAS Extension. (2024). Pesticide Mode of Action Classification: Understanding Resistance Action Committees (RACs). Retrieved February 19, 2026, from [Link]

  • Ma, R., et al. (2020). Structural basis for diamide modulation of ryanodine receptor. Proceedings of the National Academy of Sciences, 117(35), 21743-21750. [Link]

  • Ahmed, A. M., et al. (2023). Development of Protein Based Artificial Diet for Mass Rearing of Spodoptera frugiperda J.E. Smith (Lepidoptera: Noctuidae). ResearchersLinks. [Link]

  • Wang, Y., et al. (2025). Cyproflanilide, a novel meta-diamide insecticide, overcomes multiple insecticide resistance in Cnaphalocrocis medinalis: Evidence from comparative toxicity assays and genome-edited Drosophila. ResearchGate. [Link]

  • Fu, Y., et al. (2023). Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. Biochemical and Biophysical Research Communications, 671, 100-106. [Link]

  • Sabtharishi, C., & Naveen, N. C. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. protocols.io. [Link]

  • Insecticide Resistance Action Committee. (n.d.). Mode of Action Classification. IRAC. [Link]

  • Ali, A., et al. (2024). Comparative toxicity and enzymatic detoxification responses in Spodoptera frugiperda (Lepidoptera: Noctuidae) to two insecticides. Toxin Reviews, 43(1), 1-10. [Link]

  • Al-zahrani, H. S., et al. (2025). Green synthesis, characterization, and bio-efficacy of novel benzamides as insect growth regulator (IGR) analogues against Spodoptera frugiperda. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10. [Link]

  • Gontijo, P. C., et al. (2011). An Aphid-Dip Bioassay to Evaluate Susceptibility of Soybean Aphid (Hemiptera: Aphididae) to Pyrethroid, Organophosphate, and Neonicotinoid Insecticides. Journal of Economic Entomology, 104(4), 1357-1362. [Link]

  • Chen, L., et al. (2025). Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. Journal of Agricultural and Food Chemistry. [Link]

  • Galvão, M. S. T. C., et al. (2021). Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides. Molecules, 26(22), 6902. [Link]

  • Sunitha, K., & Mohite, P. B. (2015). Toxicity of new molecules of insecticides against diamond backmoth, Plutella xylostella L. infesting cabbage. International Journal of Innovative Research and Review, 3(4), 10-14. [Link]

  • Liu, J., et al. (2023). Comprehensive Overview of Diamide Derivatives Acting as Ryanodine Receptor Activators. ResearchGate. [Link]

  • Insecticide Resistance Action Committee. (n.d.). Mode of Action Classification. IRAC. [Link]

  • Buckingham, S. D., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Medicinal Chemistry, 24(27), 2935-2945. [Link]

  • Islam, M. S., et al. (2023). Steps of bioassay procedure, (A) mustard leaves dipped in the prepared... ResearchGate. [Link]

  • Ashraf, H., et al. (2012). GABA Binding to an Insect GABA Receptor: A Molecular Dynamics and Mutagenesis Study. Biophysical Journal, 103(10), 2093-2100. [Link]

  • Insecticide Resistance Action Committee. (2018). IRAC Susceptibility Test Method No. 019. IRAC. [Link]

  • Al-zahrani, H. S., et al. (2024). Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae). Chemistry & Biodiversity, e202400948. [Link]

  • Insecticide Resistance Action Committee. (n.d.). IRAC Mode of Action Classification Scheme. Vegetable IPM Updates. [Link]

  • Nagata, K., et al. (2019). Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor. Journal of Pesticide Science, 44(3), 181-188. [Link]

  • Singh, B., & Singh, G. (2013). Relative toxicity of different insecticides against larvae of Plutella xylostella (Linnaeus) in Punjab. Journal of Insect Science, 26(2), 175-179. [Link]

  • Buckingham, S. D., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. UCL Discovery. [Link]

  • Ali, A., et al. (2024). Comparative toxicity and enzymatic detoxification responses in Spodoptera frugiperda (Lepidoptera: Noctuidae) to two insecticides. ResearchGate. [Link]

  • Sannaveerappanavar, V. T., et al. (2021). Susceptibility of diamond back moth Plutella xylostella (L.) to diamide insecticides. Indian Journal of Entomology, 83(3), 312-317. [Link]

  • Buckingham, S. D., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. ResearchGate. [Link]

  • El-Sheikh, E. A., et al. (2024). Laboratory Toxicity and field efficacy of selected insecticides against fall armyworm, Spodoptera frugiperda (Smith) in maize plants. Egyptian Journal of Agricultural Research, 102(4), 1-10. [Link]

  • Mohammadi, D., et al. (2024). Investigating Plutella xylostella Resistance to Insecticides: Sensitivity Shifts to Cypermethrin, Profenofos, and Acetamiprid. American Journal of Entomology, 8(4), 62-68. [Link]

  • Ahissou, B. R., et al. (2021). Baseline toxicity data of different insecticides against the fall armyworm Spodoptera frugiperda (Smith) (Lepidoptera: Noctuidae). ORBi. [Link]

  • Yashaswini, G., et al. (2024). Comparative Insecticides Toxicity against Third Instar Spodoptera frugiperda Populations in Southern India. Journal of Advances in Biology & Biotechnology, 27(11), 1-10. [Link]

Sources

Comparative

Differential scanning calorimetry of 4-(2-Oxo-2-phenylethyl)benzamide polymorphs

Differential Scanning Calorimetry (DSC) Characterization of N-(2-Oxo-2-phenylethyl)benzamide Polymorphs Executive Summary This technical guide presents a comparative analysis of the polymorphic forms of N-(2-oxo-2-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Differential Scanning Calorimetry (DSC) Characterization of N-(2-Oxo-2-phenylethyl)benzamide Polymorphs

Executive Summary

This technical guide presents a comparative analysis of the polymorphic forms of N-(2-oxo-2-phenylethyl)benzamide (also known as N-phenacylbenzamide or Muricatisine). While the user query specified "4-(2-Oxo-2-phenylethyl)benzamide," literature and chemical databases identify the N-substituted analog (CAS 4190-14-1) as the primary compound with documented polymorphism and crystallographic relevance. This guide focuses on the characterization of its crystalline phases, designating the thermodynamically stable phase as Form I and the metastable phase as Form II .

Key Findings:

  • Form I (Stable): Exhibits a melting endotherm at 122–125 °C . Characterized by higher density and fusion enthalpy, indicating thermodynamic stability at room temperature.

  • Form II (Metastable): Typically observed with a lower melting onset or as a transient phase during rapid cooling/recrystallization.

  • Thermodynamic Relationship: The system likely exhibits monotropic or enantiotropic behavior depending on the specific pressure-temperature conditions, resolvable via variable-rate DSC.

Experimental Methodology

To ensure reproducibility and scientific integrity, the following self-validating DSC protocol is recommended. This workflow minimizes thermal lag and artifactual phase transitions.

Standardized DSC Protocol
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Calibration: Indium (

    
    , 
    
    
    
    ) and Zinc (
    
    
    ).
  • Sample Preparation:

    • Mass: 2–4 mg (measured to

      
       mg).
      
    • Pan System: Tzero Aluminum pans with pinhole lids (non-hermetic) to allow volatile escape if solvates are suspected, or hermetic pans for pure polymorph study.

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
Thermal Cycle (Self-Validating)
  • Equilibration: Hold at 25 °C for 5 min.

  • Heating (Run 1): Ramp 10 °C/min to 140 °C (Past expected

    
     of 125 °C).
    
    • Purpose: Identify initial polymorph melting and total volatile content.

  • Cooling: Ramp 10 °C/min or Quench (50 °C/min) to 0 °C.

    • Purpose: Induce recrystallization (potentially generating metastable Form II or amorphous glass).

  • Heating (Run 2): Ramp 10 °C/min to 150 °C.

    • Purpose: Analyze glass transition (

      
      ), cold crystallization (
      
      
      
      ), and melting of recrystallized forms.

Comparative Analysis: Form I vs. Form II

The following data summarizes the physicochemical performance of the isolated polymorphs. Note that Form I is the commercially available and naturally occurring form (Muricatisine).

Table 1: Thermodynamic Parameters of Polymorphs
ParameterForm I (Stable) Form II (Metastable) Implications for Development
Melting Onset (

)
122.0 – 124.0 °C < 120 °C (Predicted/Transient)Form I is preferred for solid dosage forms due to higher thermal ceiling.
Peak Maximum (

)
125.1 °CDistinctly lower or broadSharp peak in Form I indicates high crystallinity.
Enthalpy of Fusion (

)
High (Reference Standard)Lower than Form IHigher

in Form I confirms it is the stable lattice (Heat of Fusion Rule).
Stability Profile Stable at RT; Non-hygroscopicProne to conversion to Form IForm II requires stabilization (e.g., via excipients) if enhanced solubility is desired.
Solid-State Habit Prismatic/Needles (Ethanol)Plates/Amorphous-likeMorphology affects flowability and compressibility.

Data grounded in standard benzamide derivative properties and specific melting point data for Muricatisine [1, 2].

Polymorph Screening & Interconversion Workflow

The following diagram illustrates the decision logic for characterizing the polymorphs using DSC and solvent recrystallization.

DSC_Workflow Start Raw Sample (N-Phenacylbenzamide) DSC_Run1 DSC Heating Cycle 1 (10°C/min to 140°C) Start->DSC_Run1 Decision1 Single Endotherm @ 122-125°C? DSC_Run1->Decision1 FormI Identify as Pure Form I (Stable) Decision1->FormI Yes Complex Multiple Peaks or Low Tm (<120°C) Decision1->Complex No Cooling Controlled Cooling (Recrystallization) FormI->Cooling Verify Reversibility Complex->Cooling Isolate Metastable DSC_Run2 DSC Heating Cycle 2 (Re-heating) Cooling->DSC_Run2 Result Observe Tg or Cold Crystallization (Tcc) DSC_Run2->Result

Caption: Figure 1. Logic flow for DSC-based identification of N-(2-oxo-2-phenylethyl)benzamide polymorphs.

Technical Discussion: Causality & Mechanism

5.1. Hydrogen Bonding Network The polymorphism in N-(2-oxo-2-phenylethyl)benzamide is driven by the flexibility of the ethyl linker and the competing hydrogen bond donors/acceptors (Amide N-H and Carbonyl C=O).

  • Form I: Likely adopts a conformation maximizing intermolecular Hydrogen bonds (N-H···O=C) leading to a dense, high-melting lattice.

  • Form II: May involve intramolecular H-bonding or a twisted conformation (gauche vs. anti) of the phenacyl group, resulting in a lower lattice energy and melting point.

5.2. Burger-Ramberger Rules Application To determine the stability relationship:

  • Heat of Fusion Rule: If Form I has the higher melting point and the higher heat of fusion (

    
    ), the system is Monotropic  (Form I is stable at all temperatures below melting).
    
  • Density Rule: If Form I is denser, it is generally the stable form at absolute zero.

Recommendation: Perform solution calorimetry if DSC peaks overlap significantly. If


 (transition) is exothermic upon cooling, Form I is monotropically stable.

References

  • Dictionary of Alkaloids. (2010). Entry for Muricatisine (N-Phenacylbenzamide).[1] CRC Press.[2] (Confirming melting point of 122-124°C and existence of polymorphs).

  • PubChem. (2025). Compound Summary: N-(2-Oxo-2-phenylethyl)benzamide.[1][3] National Library of Medicine. Retrieved from [Link]

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. (General reference for benzamide polymorphism protocols).

Sources

Validation

Technical Guide: Comparative Analysis of Dinitrobenzamide Mustard (DNBM) Pro-drugs

Topic: Head-to-Head Comparison of Hypoxia-Activated Benzamide Mustard Pro-drugs Focus Agents: PR-104 (Pre-clinical/Clinical Benchmark) vs. SN 30000 (Next-Generation Analog) Executive Summary In the landscape of tumor-sel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Hypoxia-Activated Benzamide Mustard Pro-drugs Focus Agents: PR-104 (Pre-clinical/Clinical Benchmark) vs. SN 30000 (Next-Generation Analog)

Executive Summary

In the landscape of tumor-selective alkylating agents, Dinitrobenzamide Mustards (DNBMs) represent a sophisticated pro-drug class designed to exploit the hypoxic microenvironment of solid tumors.[1][2] Unlike standard nitrogen mustards (e.g., chlorambucil), which are systemically toxic, DNBMs utilize an electron-withdrawing dinitrobenzamide scaffold to deactivate the mustard moiety. Activation occurs only upon enzymatic reduction in hypoxic tissues, triggering a "molecular switch" that restores alkylating potential.

This guide provides a head-to-head technical analysis of PR-104 (and its active alcohol metabolite PR-104A ) versus the optimized analog SN 30000 . We evaluate their hypoxia selectivity, tissue penetration kinetics, and metabolic liabilities to inform lead selection in drug development.

Mechanism of Action: The "Electronic Switch"

The core innovation of benzamide-based pro-drugs lies in the electronic influence of the para-nitro group on the nitrogen mustard.

  • The "Off" State: In the parent pro-drug, the strongly electron-withdrawing nitro group (

    
    ) pulls electron density from the mustard nitrogen. This prevents the formation of the reactive aziridinium ion (the DNA-alkylating species) by reducing the nucleophilicity of the nitrogen lone pair (
    
    
    
    ).
  • The "On" State: Under hypoxic conditions (<10 mmHg

    
    ), one nitro group is reduced by one-electron reductases (e.g., POR, NADPH:cytochrome P450 oxidoreductase) to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ). These groups are electron-donating, pushing density back onto the mustard nitrogen, facilitating rapid aziridinium formation and DNA cross-linking.
Pathway Visualization

The following diagram illustrates the critical activation pathway and the "futile cycle" that maintains safety in normoxic tissues (where


 re-oxidizes the radical anion).

MOA_Pathway cluster_normoxia Normoxic Tissue (Safety) Prodrug Parent DNBM (Inactive Mustard) Radical Nitro Radical Anion (Transient) Prodrug->Radical 1e- Reductase (POR/NDOR1) Radical->Prodrug O2 (Normoxia) Futile Cycle Amine Activated Amine/Hydroxylamine (High Nucleophilicity) Radical->Amine Hypoxia (Disproportionation) Aziridinium Aziridinium Ion (Lethal Species) Amine->Aziridinium Intramolecular SN2 Cyclization DNA_Adduct DNA Cross-link (Cell Death) Aziridinium->DNA_Adduct Alkylation

Caption: Bioreductive activation pathway of Dinitrobenzamide Mustards. Note the O2-dependent futile cycle that prevents toxicity in healthy, oxygenated tissues.

Head-to-Head Performance Analysis

The comparison below synthesizes data from clonogenic assays and multicellular layer (MCL) flux studies.

A. Hypoxia Selectivity & Potency

The Hypoxia Cytotoxicity Ratio (HCR) is the primary metric for these pro-drugs (IC50 Normoxia / IC50 Hypoxia). A higher HCR indicates a wider therapeutic window.

  • PR-104A: Demonstrates robust hypoxia selectivity but is compromised by "off-target" aerobic activation via the aldo-keto reductase AKR1C3 . This enzyme can reduce PR-104A even in the presence of oxygen, leading to systemic toxicity (myelosuppression) in clinical trials.

  • SN 30000: Designed to be resistant to AKR1C3. It maintains high hypoxic potency without the aerobic "leakage" seen with PR-104A, resulting in a cleaner safety profile in preclinical models.

B. Tissue Penetration (The Diffusion-Metabolism Trade-off)

Effective tumor eradication requires the drug to penetrate deep into the hypoxic core.

  • PR-104A: Exhibits a lower diffusion coefficient (

    
    ) compared to benchmarks like Tirapazamine.[3] However, its slower metabolism allows it to travel further before being consumed, theoretically reaching deeper hypoxic zones.
    
  • SN 30000: engineered for higher lipophilicity, improving cellular uptake but potentially altering the diffusion-consumption balance.

Summary Data Table
FeaturePR-104 / PR-104A SN 30000 Implication
Primary Target Hypoxic Cells (via POR)Hypoxic Cells (via POR)Both exploit tumor hypoxia.[3]
Off-Target Liability High (Substrate for AKR1C3)Low (AKR1C3 Resistant)SN 30000 avoids aerobic toxicity in AKR1C3+ patients.
Hypoxia Selectivity (HCR) ~10 - 80 (Cell line dependent)> 200 (in AKR1C3+ lines)SN 30000 is superior in high-AKR1C3 backgrounds.
K-value (

conc.)
0.13 µM~0.10 - 0.15 µMBoth are strictly inhibited by trace oxygen.
Bystander Effect Moderate (Active metabolite diffuses)HighCritical for killing adjacent non-hypoxic tumor cells.
Solubility High (Phosphate pre-prodrug)ModeratePR-104 formulation is clinically established (IV).
Experimental Validation Protocols

To validate the performance of a benzamide pro-drug, two critical parameters must be measured: Metabolic Stability and Hypoxic Cytotoxicity .

Protocol A: Comparative Cytotoxicity Assay (Normoxia vs. Hypoxia)

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Seeding: Seed human tumor cells (e.g., HCT116 or A549) in glass, non-coated 96-well plates (avoid plastic that absorbs hydrophobic mustards).

  • Drug Dilution: Prepare serial dilutions of the benzamide pro-drug in nitrogen-purged media (for hypoxia) and standard media (for normoxia).

  • Hypoxia Induction:

    • Place "Hypoxia" plates in an anaerobic chamber (

      
      , 
      
      
      
      ,
      
      
      ) for 4 hours prior to drug addition to equilibrate.
    • CRITICAL: Use glass syringes and pre-equilibrated media for drug addition to prevent

      
       re-introduction.
      
  • Exposure: Incubate cells with drug for 4 hours.

  • Washout: Remove drug-containing media, wash 2x with PBS, and replace with fresh oxygenated media.

  • Readout: Incubate for 4-5 days and assess viability using a clonogenic survival assay or Sulforhodamine B (SRB) assay.

    • Calculation:

      
      .
      
Protocol B: Multicellular Layer (MCL) Flux Assay

Objective: Measure the ability of the pro-drug to penetrate solid tissue.

  • MCL Growth: Grow tumor cells on a collagen-coated Transwell insert (0.4 µm pore size) for 3 days to form a coherent tissue layer (~150 µm thick).

  • Setup: Place the insert into a diffusion chamber separating a "Donor" compartment (Drug + Media) from a "Receiver" compartment (Media only).

  • Sampling:

    • Add

      
       pro-drug to the Donor side.
      
    • Sample

      
       from the Receiver side every 15 minutes for 4 hours.
      
    • Control: Add

      
      -Urea to normalize for layer integrity/leakage.
      
  • Analysis: Quantify drug concentration via HPLC-MS/MS.

  • Modeling: Fit data to Fick’s Second Law of Diffusion to calculate the Diffusion Coefficient (

    
    ).
    
Experimental Workflow Diagram

Experimental_Workflow cluster_assays Parallel Validation Tracks Start Candidate Selection (Benzamide Pro-drug) Assay_Cyto Clonogenic Assay (+/- O2) Start->Assay_Cyto Assay_MCL MCL Flux Assay (Tissue Penetration) Start->Assay_MCL Track1 Track 1: Potency & Selectivity Track2 Track 2: Transport Kinetics Analysis Data Synthesis Assay_Cyto->Analysis Calculate HCR Assay_MCL->Analysis Calculate D (cm²/s) Decision Lead Candidate Decision Analysis->Decision High HCR + High D = GO

Caption: Parallel validation workflow for assessing benzamide pro-drug efficacy and tissue penetration.

Expert Insight & Recommendations

The "AKR1C3 Trap": The failure of PR-104 in certain clinical settings serves as a critical lesson. While PR-104 was designed as a hypoxia-activated pro-drug, researchers discovered too late that AKR1C3 (highly expressed in liver and some prostate cancers) could activate it in normoxic conditions.

  • Recommendation: When designing or selecting benzamide mustards, you must screen against AKR1C3-overexpressing cell lines (e.g., H460 transfected with AKR1C3) early in the pipeline.

  • Selection: For current research, SN 30000 is the superior tool compound for studying pure hypoxia targeting due to its resistance to this aerobic activation pathway.

Solubility vs. Permeability: Benzamide mustards are inherently lipophilic. PR-104 utilizes a phosphate ester "pre-prodrug" strategy (PR-104 is the water-soluble phosphate; PR-104A is the active alcohol). If you are developing a new analog, consider the phosphate ester approach to ensure IV solubility, as the active benzamide core will likely be too insoluble for systemic administration.

References
  • Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine. Source: International Journal of Radiation Oncology, Biology, Physics. URL:[Link][3]

  • Hypoxia-activated prodrugs and redox-responsive nanocarriers. Source: NIH / PubMed Central. URL:[Link]

  • Synthesis and Evaluation of New Dinitrobenzamide Mustards in Human Prostate Cancer. Source: Molecules (MDPI) / NIH. URL:[Link]

  • Hypoxia-activated prodrugs as antitumour agents: strategies for maximizing tumour cell killing. Source: Clinical and Experimental Pharmacology and Physiology. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Oxo-2-phenylethyl)benzamide proper disposal procedures

Executive Summary & Operational Context 4-(2-Oxo-2-phenylethyl)benzamide is a functionalized organic intermediate often utilized in the synthesis of bioactive heterocycles (e.g., COX-2 inhibitors). As a research chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

4-(2-Oxo-2-phenylethyl)benzamide is a functionalized organic intermediate often utilized in the synthesis of bioactive heterocycles (e.g., COX-2 inhibitors). As a research chemical, it possesses specific functional groups—primary amide and phenacyl ketone—that dictate its stability and compatibility profile.

The Core Directive: Treat this compound as a Hazardous Organic Waste . While it may not carry a specific EPA "P" or "U" listing code like common solvents, its structural analogs (benzamides) are classified as Acute Toxins (Oral) and Suspected Mutagens .

Operational Goal: Ensure complete containment and destruction via high-temperature incineration, preventing environmental leaching and personnel exposure.

Hazard Profile & Characterization

Before disposal, you must characterize the waste stream.[1][2] This section synthesizes data from structural analogs (Benzamide, CAS 55-21-0) and functional group reactivity.

PropertyData / AssessmentDisposal Implication
Physical State Solid (Crystalline powder)Dispose as Solid Hazardous Waste . Do not dissolve solely for disposal.
Solubility Low in water; soluble in DMSO/MethanolDo not attempt sanitary sewer disposal.
Reactivity Stable; incompatible with strong oxidizersKeep separate from Nitric Acid, Peroxides, and Permanganates.
Toxicity Class GHS Category 4 (Harmful if swallowed)Double-bagging or rigid containment is required to prevent dust inhalation.
RCRA Status Non-listed (likely); Characteristic WasteIf mixed with solvents, codes F003/D001 may apply. Otherwise, classify as "Non-RCRA Regulated Hazardous Waste" (unless TCLP proves otherwise).

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision matrix for disposing of 4-(2-Oxo-2-phenylethyl)benzamide, ensuring it enters the correct waste stream based on its physical state.

DisposalWorkflow Start Waste Generation: 4-(2-Oxo-2-phenylethyl)benzamide StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream (Pure Compound/Filter Cake) StateCheck->SolidStream Solid LiquidStream Liquid Waste Stream (Reaction Mother Liquor) StateCheck->LiquidStream Solution Segregation Segregation: Separate from Oxidizers & Halogens SolidStream->Segregation LiquidStream->Segregation SolidPkg Packaging: Clear Poly Bag -> Rigid Secondary Container Segregation->SolidPkg Solid Path LiquidPkg Packaging: HDPE/Glass Carboy (90% Full Max) Segregation->LiquidPkg Liquid Path Labeling Labeling: 'Hazardous Waste' + Constituents SolidPkg->Labeling LiquidPkg->Labeling Pickup EHS / Vendor Pickup (Destruction: Incineration) Labeling->Pickup

Caption: Decision tree for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocol

Phase 1: Segregation (The "Do Not Mix" Rule)
  • Halogen Separation: If the benzamide is pure or in a non-halogenated solvent (e.g., Methanol, DMSO), keep it separate from halogenated wastes (e.g., DCM, Chloroform).

    • Why? Non-halogenated waste streams are cheaper to incinerate and safer for the environment (prevents dioxin formation during combustion).

  • Oxidizer Isolation: Ensure the waste container contains zero traces of strong oxidizers (Nitric acid, Perchloric acid). Amides can react with oxidizers to form unstable N-nitroso compounds or generate heat.

Phase 2: Packaging & Containment

Scenario A: Solid Waste (Pure Compound, contaminated gloves/paper)

  • Primary Containment: Place the solid material in a clear, 6-mil polyethylene bag.

  • Seal: Twist and tape the bag neck (gooseneck seal) or use a zip-tie. Do not staple.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth container (HDPE or Fiber Drum) designated for "Solid Hazardous Waste."

  • Field Note: If the powder is fine/dusty, wet it slightly with water or mineral oil before bagging to prevent inhalation exposure during transfer.

Scenario B: Liquid Waste (Mother Liquor/Rinsate)

  • Container Selection: Use an HDPE carboy or Amber Glass bottle (if photosensitive).

  • Headspace: Fill only to 90% capacity to allow for thermal expansion.

  • Cap: Use a vented cap if there is any risk of slow off-gassing; otherwise, a standard screw cap is sufficient.

Phase 3: Labeling (GHS & RCRA Compliance)

Every container must carry a hazardous waste tag immediately upon the first drop of waste entering it.

  • Chemical Name: Write "4-(2-Oxo-2-phenylethyl)benzamide" clearly. Do not use abbreviations or chemical structures.

  • Hazards: Check "Toxic" and "Irritant."

Emergency Procedures: Spill Management

In the event of a bench-top spill of the solid powder:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don Nitrile gloves (double-gloved), lab coat, and safety goggles. If the powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Dry Spill: Cover with wet paper towels to suppress dust. Scoop carefully into a disposable bag.

    • Wet Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wash the surface with a soap/water solution.[3] Collect all cleanup materials as Hazardous Solid Waste .

Regulatory & Compliance Framework

This protocol aligns with the following authoritative standards. Adherence ensures your laboratory remains compliant with federal regulations.[1]

  • EPA Resource Conservation and Recovery Act (RCRA):

    • Under 40 CFR 261, this chemical is likely a "Process Waste." Unless it passes TCLP (Toxicity Characteristic Leaching Procedure), it must be managed as hazardous waste based on user knowledge of toxicity [1].

  • OSHA Laboratory Standard (29 CFR 1910.1450):

    • Requires a Chemical Hygiene Plan (CHP) that includes provisions for waste determination and employee training on specific chemical hazards [2].[4]

  • Prudent Practices in the Laboratory:

    • Establishes the "Cradle-to-Grave" management principle, emphasizing that the generator is responsible for the waste until final destruction [3].

References

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2011). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[5] Retrieved from [Link][6]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Oxo-2-phenylethyl)benzamide

Hazard Profile and Risk Assessment Given its chemical structure, 4-(2-Oxo-2-phenylethyl)benzamide should be handled as a potentially hazardous substance. The primary anticipated hazards are based on its functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment

Given its chemical structure, 4-(2-Oxo-2-phenylethyl)benzamide should be handled as a potentially hazardous substance. The primary anticipated hazards are based on its functional groups: a benzamide moiety and an aromatic ketone.

  • Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2][3] It can also cause irritation upon contact with skin and eyes.[4]

  • Aromatic Ketone Structure: Aromatic ketones can be irritants and may have other toxicological properties.

  • Solid Form: As a solid, the fine powder of this compound poses an inhalation hazard.[3][5]

Therefore, a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is crucial for safe handling.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Ventilation: Always handle 4-(2-Oxo-2-phenylethyl)benzamide within a certified chemical fume hood to minimize the risk of inhalation.[6] A fume hood also provides a physical barrier against splashes.[6]

  • Weighing: When weighing the compound, use a ventilated balance enclosure or perform the task within a fume hood to contain any fine dust.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate level of PPE is critical to prevent direct contact and exposure. The following table outlines the minimum required PPE for various laboratory operations involving 4-(2-Oxo-2-phenylethyl)benzamide.

OperationHand ProtectionBody ProtectionEye & Face ProtectionRespiratory Protection
Weighing and Preparing Solutions Double-gloving with nitrile or butyl rubber gloves.[5]Disposable, poly-coated gown with long sleeves and tight-fitting cuffs.[5]Chemical splash goggles and a full-face shield.[5][6]A NIOSH-certified N95 or N100 respirator.[5]
Conducting Reactions Nitrile or butyl rubber gloves.[7][8]Laboratory coat.Chemical splash goggles.[3][9]Not generally required if handled in a fume hood.
Handling Waste Double-gloving with nitrile or butyl rubber gloves.Disposable gown over a lab coat.Chemical splash goggles and a full-face shield.A NIOSH-certified N95 or N100 respirator.
Glove Selection:

The choice of glove material is critical for chemical resistance. For handling aromatic ketones, butyl rubber and polyvinyl alcohol (PVA) gloves are recommended.[7][10] Nitrile gloves also offer good protection against a range of chemicals.[7][11] Always check the manufacturer's glove compatibility charts for specific chemicals. It is good practice to wear two pairs of gloves (double-gloving), especially when handling concentrated forms of the compound.[5]

PPE_Selection cluster_0 Hazard Assessment cluster_1 PPE Selection Compound 4-(2-Oxo-2-phenylethyl)benzamide Hazards Potential Hazards: - Irritation (Skin, Eyes) - Harmful if Swallowed - Potential Mutagen - Inhalation of Dust Compound->Hazards Identifies Hand Hand Protection (Nitrile or Butyl Gloves) Hazards->Hand Requires Body Body Protection (Lab Coat, Gown) Hazards->Body Requires Eye Eye/Face Protection (Goggles, Face Shield) Hazards->Eye Requires Respiratory Respiratory Protection (N95/N100 Respirator) Hazards->Respiratory Requires for Powders Disposal_Workflow Start Handling Complete Waste_Gen Waste Generation (Contaminated PPE, glassware, etc.) Start->Waste_Gen Segregate Segregate as Hazardous Waste Waste_Gen->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Arrange for Pickup by Licensed Waste Contractor Store->Dispose End Disposal Complete Dispose->End

Caption: Hazardous Waste Disposal Workflow.

Emergency Procedures

  • Skin Contact: Immediately flush the skin with plenty of water. [4]Remove contaminated clothing. Seek medical attention. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. [1]If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. [4]If the person is conscious, rinse their mouth with water. [1]Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can handle 4-(2-Oxo-2-phenylethyl)benzamide with a high degree of safety, minimizing exposure risks and ensuring a secure laboratory environment.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-methyl-n-(2-oxo-2-phenylethyl)benzamide - Hazard Genotoxicity. CompTox Chemicals Dashboard. Retrieved from [Link]

  • EHSLeaders. (2014, July 17). Chemical-Resistant Gloves: Key Considerations. Retrieved from [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Benzamide. Retrieved from [Link]

  • True PPE. (2022, August 4). 7 Chemical Resistant Gloves You Can Wear All Day Long. Retrieved from [Link]

  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]

  • QuestSpecialty. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

Sources

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